molecular formula C48H68N6O13 B15608973 Fmoc-PEG6-Val-Cit-PAB-OH

Fmoc-PEG6-Val-Cit-PAB-OH

Número de catálogo: B15608973
Peso molecular: 937.1 g/mol
Clave InChI: APYSVMUHEWTRRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-PEG6-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C48H68N6O13 and its molecular weight is 937.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C48H68N6O13

Peso molecular

937.1 g/mol

Nombre IUPAC

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)

Clave InChI

APYSVMUHEWTRRZ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG6-Val-Cit-PAB-OH: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEG6-Val-Cit-PAB-OH is a highly specialized and crucial component in the field of targeted drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a cleavable ADC linker. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its stability and the kinetics of its enzymatic cleavage. This document aims to serve as a valuable resource for researchers and professionals involved in the development of next-generation targeted therapeutics.

Introduction

The advent of Antibody-Drug Conjugates (ADCs) has revolutionized the landscape of cancer therapy. These sophisticated bioconjugates leverage the high specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. This compound is a state-of-the-art cleavable linker designed for precise drug release within the target cell.

This linker system incorporates several key features:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminal amine, essential during peptide synthesis. It is typically removed in the final steps of ADC conjugation to the antibody.

  • PEG6 (Hexaethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.

  • Val-Cit (Valine-Citrulline) dipeptide: A specific substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. This dipeptide sequence is designed to be stable in systemic circulation but readily cleaved upon internalization into the target cell's lysosome.

  • PAB (p-aminobenzyl alcohol) self-immolative spacer: Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the traceless release of the active drug payload.

  • Hydroxyl (-OH) group: A reactive handle for the conjugation of the cytotoxic payload.

This guide will delve into the technical details of this compound, providing a thorough understanding of its structure, properties, and a framework for its application in ADC development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and use in conjugation reactions. The available quantitative data is summarized in the tables below.

Property Value Reference
CAS Number 2055024-57-0
Molecular Formula C48H68N6O13
Molecular Weight 937.1 g/mol
Appearance White to off-white solid
Purity >96%
Storage Temperature -20°C
Solubility Observation Reference
DMSO Readily soluble.
DMF Readily soluble.
Water The PEG spacer enhances aqueous solubility compared to non-PEGylated counterparts, though solubility may be limited.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a generalized protocol based on established peptide synthesis methodologies.

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH

Materials:

  • Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)

  • H-Cit-PAB-OH (prepared by coupling L-Citrulline to p-aminobenzyl alcohol followed by deprotection)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, Piperidine)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for flash chromatography, HPLC system)

Procedure:

  • Preparation of H-Cit-PAB-OH:

    • Couple Fmoc-Cit-OH to p-aminobenzyl alcohol using a suitable coupling agent like HATU in the presence of a base such as DIPEA in DMF.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the Fmoc-Cit-PAB-OH intermediate by flash chromatography.

    • Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.

    • Remove the solvent and excess piperidine under reduced pressure to yield H-Cit-PAB-OH.

  • Coupling of Fmoc-Valine:

    • Dissolve H-Cit-PAB-OH in DMF.

    • In a separate flask, dissolve Fmoc-Val-OSu in DMF.

    • Add the Fmoc-Val-OSu solution to the H-Cit-PAB-OH solution, along with a base like DIPEA.

    • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Purification:

    • Once the reaction is complete, the crude product is purified by reverse-phase HPLC to yield Fmoc-Val-Cit-PAB-OH.

A detailed, step-by-step synthesis for a similar, non-PEGylated linker can be found in the literature, which can serve as a basis for this synthesis.

Experimental Protocol: Characterization

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized this compound.

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 214 nm and 254 nm.

  • Expected Outcome: A major peak corresponding to the product with a purity of >95%.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized compound.

  • System: Electrospray ionization mass spectrometry (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile.

  • Expected Outcome: A peak corresponding to the [M+H]+ ion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the synthesized compound.

  • System: 1H and 13C NMR spectroscopy.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Expected Outcome: The spectra should show characteristic peaks for the protons and carbons of the Fmoc, PEG, Valine, Citrulline, and PAB moieties, consistent with the expected structure.

Mechanism of Action in ADCs

The efficacy of an ADC utilizing the this compound linker is predicated on a sequence of events that leads to the targeted release of the cytotoxic payload.

Intracellular Trafficking and Lysosomal Delivery
  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Endosomal Transport: The ADC-antigen complex is trafficked through the endosomal pathway.

  • Lysosomal Fusion: The late endosome containing the ADC fuses with a lysosome.

Enzymatic Cleavage and Drug Release
  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Citrulline and the PAB spacer of the linker. While Cathepsin B is the primary enzyme, other lysosomal proteases may also contribute to this cleavage.

  • Self-Immolation: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer.

  • Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic byproduct.

Stability and Cleavage Kinetics

Visualizations

Chemical Structure

G cluster_Fmoc Fmoc Group cluster_PEG PEG6 Spacer cluster_Dipeptide Dipeptide cluster_PAB Self-immolative Spacer cluster_Payload Payload Attachment Fmoc Fmoc PEG6 -(OCH2CH2)6- Fmoc->PEG6 -NH- Val Valine PEG6->Val -CO- Cit Citrulline Val->Cit -CO-NH- PAB PAB Cit->PAB -CO-NH- OH -OH PAB->OH -

Caption: Chemical structure of this compound.

ADC Intracellular Trafficking and Payload Release

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC intracellular trafficking and payload release pathway.

Conclusion

This compound represents a sophisticated and highly effective linker technology for the development of Antibody-Drug Conjugates. Its modular design, incorporating a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative unit, allows for a high degree of control over the stability, pharmacokinetics, and targeted drug release of the resulting ADC. The detailed technical information and protocols provided in this guide are intended to support researchers and drug developers in the rational design and synthesis of next-generation targeted therapies with improved efficacy and safety profiles. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, linker technologies like this compound will undoubtedly play a pivotal role in the future of precision medicine.

Fmoc-PEG6-Val-Cit-PAB-OH: A Core Component in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action, Stability, and Application of a Key ADC Linker

For researchers, scientists, and drug development professionals, the intricate design of Antibody-Drug Conjugates (ADCs) represents a frontier in targeted cancer therapy. A critical element in the efficacy and safety of these biotherapeutics is the linker, the molecular bridge that connects a potent cytotoxic payload to a monoclonal antibody. This technical guide delves into the core mechanism of action of a widely utilized cleavable linker, Fmoc-PEG6-Val-Cit-PAB-OH. This linker system is engineered for controlled, intracellular release of therapeutic agents, leveraging the unique enzymatic environment of cancer cells.

Molecular Architecture and Function of Components

The this compound linker is a sophisticated construct with distinct functional units, each playing a crucial role in the overall performance of the ADC.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the terminal amine. Its primary function is to facilitate the synthesis of the linker and its subsequent conjugation to other molecules. The Fmoc group can be readily removed under basic conditions, such as with piperidine, to expose a primary amine for further chemical modification.

  • PEG6 (Hexaethylene Glycol): The polyethylene (B3416737) glycol spacer is a hydrophilic component that imparts several favorable properties to the ADC. It can enhance the solubility and stability of the conjugate, reduce aggregation, and potentially improve pharmacokinetic properties by increasing the hydrodynamic radius.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] The selective cleavage of the peptide bond between citrulline and the PAB group by cathepsin B is the initiating event for payload release.[2][3]

  • PAB (p-aminobenzyl alcohol): The PAB moiety serves as a self-immolative spacer.[4] Following the enzymatic cleavage of the Val-Cit dipeptide, the resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This process liberates the active cytotoxic payload in its unmodified form.[2]

  • OH (Hydroxyl Group): The terminal hydroxyl group on the PAB spacer is the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) bond.

Mechanism of Action: A Stepwise Release Cascade

The therapeutic action of an ADC employing the this compound linker is a precisely orchestrated sequence of events that begins with antigen recognition and culminates in the intracellular release of the cytotoxic payload.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to remain stable, preventing premature release of the toxic drug. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, typically forming an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by a low pH environment and a high concentration of degradative enzymes, including cathepsin B.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide sequence of the linker and proteolytically cleaves the amide bond between citrulline and the PAB spacer.[][2]

  • Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, which fragments to release the active cytotoxic payload, carbon dioxide, and an aromatic remnant.[2] This "traceless" release ensures that the drug is delivered in its most potent, unmodified form.

  • Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, leading to the death of the cancer cell.

ADC Mechanism of Action Mechanism of Action of a Val-Cit-PAB Linker-Based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation Cancer Cell Cancer Cell ADC in Circulation->Cancer Cell 1. Targeting & Binding Endosome Endosome Cancer Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Enzymatic Action Self-Immolation PAB Self-Immolation Cleavage->Self-Immolation 5. Triggering Payload Release Active Payload Self-Immolation->Payload Release 6. Release Cell Death Cell Death Payload Release->Cell Death 7. Cytotoxicity

ADC internalization and payload release pathway.

Quantitative Data on Linker Stability and Cleavage

The stability of the linker in systemic circulation and the efficiency of its cleavage within the target cell are critical determinants of an ADC's therapeutic index. While direct kinetic parameters for this compound are not extensively published, data from studies on similar Val-Cit-PAB linkers provide valuable insights.

Table 1: In Vitro Plasma Stability of Val-Cit Containing ADCs

SpeciesIncubation TimeRemaining Intact ADC (%)Reference
Human28 daysNo significant degradation[5]
Mouse (BALB/c)14 days< 5%[5]

Note: The instability in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, which can prematurely cleave the Val-Cit linker.[6]

Table 2: Half-life of Val-Cit Containing ADCs in Mouse Models

Linker ModificationHalf-life in MiceReference
Val-Cit (VCit)~2 days[6]
Glutamic acid-Val-Cit (EVCit)~12 days[6]

Note: The addition of a glutamic acid residue (EVCit) significantly enhances the stability of the linker in mouse plasma, demonstrating the impact of linker modification on pharmacokinetic properties.

Table 3: Comparative In Vitro Cleavage of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-CitBaseline (t½ ≈ 240 min in one study)Cathepsin BConsidered the benchmark for efficient cleavage and stability.
Val-Ala~50% of Val-Cit rateCathepsin BAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[3]
Phe-Lys~30-fold faster than Val-CitCathepsin B (isolated)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[7]

Experimental Protocols

The evaluation of linker stability and cleavage is a cornerstone of ADC development. The following are standardized methodologies for these critical assessments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Analytical techniques may include:

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and/or ADC.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the released payload and identify any payload-adducts.

Plasma Stability Assay Workflow Experimental Workflow for In Vitro Plasma Stability Assay Start Start Incubation Incubate ADC in Plasma at 37°C Start->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Analysis Analyze Samples Aliquots->Analysis HIC HIC (DAR) Analysis->HIC ELISA ELISA (Concentration) Analysis->ELISA LCMS LC-MS (Payload Release) Analysis->LCMS End End HIC->End ELISA->End LCMS->End

Workflow for assessing ADC linker stability in plasma.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0

  • Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

  • HPLC system with a reverse-phase column (e.g., C18)

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the quenching solution.

  • Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant, which contains the released payload.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload. The amount of released payload is determined by comparing the peak area to a standard curve of the free drug.

Cathepsin B Cleavage Assay Workflow Experimental Workflow for Cathepsin B Cleavage Assay Start Start Enzyme_Activation Activate Cathepsin B with DTT Start->Enzyme_Activation Reaction_Setup Combine ADC and Assay Buffer Start->Reaction_Setup Initiate_Reaction Add Activated Cathepsin B Enzyme_Activation->Initiate_Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Sample_Prep Precipitate Protein & Collect Supernatant Quench->Sample_Prep HPLC_Analysis Analyze Supernatant by HPLC Sample_Prep->HPLC_Analysis End End HPLC_Analysis->End

Workflow for an in vitro ADC cleavage assay.

Conclusion

The this compound linker represents a highly refined and effective tool in the development of antibody-drug conjugates. Its multi-component design allows for a balance of stability in circulation and specific, efficient cleavage within the lysosomal compartment of target cancer cells. The Val-Cit dipeptide acts as a selective trigger, while the PAB self-immolative spacer ensures the traceless release of the active payload. Understanding the intricate mechanism of action, having access to quantitative stability and cleavage data, and employing robust experimental protocols are all critical for the successful design and preclinical evaluation of next-generation ADCs that can offer improved therapeutic outcomes for patients.

References

A Comprehensive Guide to the Synthesis of Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for Fmoc-PEG6-Val-Cit-PAB-OH, a critical enzyme-cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This linker combines a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) group. The strategic combination of these elements allows for the stable conjugation of potent payloads to antibodies and their subsequent controlled release within the target cancer cells.

Introduction to this compound in ADC Technology

Antibody-Drug Conjugates are a transformative class of biopharmaceutical agents designed to selectively deliver highly potent cytotoxic drugs to tumor cells. The linker connecting the antibody and the payload is a pivotal component, influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound linker is designed to be cleaved by intracellular proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage initiates a cascade that leads to the release of the active drug payload inside the cancer cell. The inclusion of a PEG6 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the ADC.

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process that can be approached through a convergent strategy. This involves the independent synthesis of the dipeptide-PAB backbone (Val-Cit-PAB-OH) followed by the conjugation of the Fmoc-PEG6 moiety. This method allows for better control over the purity of the intermediates and generally leads to higher overall yields compared to a linear synthesis approach.

The key stages of the synthesis are:

  • Synthesis of Fmoc-Citrulline-PAB-OH: This involves the protection of L-Citrulline with an Fmoc group, followed by its coupling to 4-aminobenzyl alcohol.

  • Synthesis of Val-Cit-PAB-OH: The Fmoc group is removed from Fmoc-Citrulline-PAB-OH, and the resulting free amine is coupled with Fmoc-protected Valine. Subsequent deprotection of the Fmoc group from the valine residue yields the dipeptide-PAB fragment.

  • Coupling of Fmoc-PEG6-acid: The final step involves the amide bond formation between the N-terminus of Val-Cit-PAB-OH and an activated form of Fmoc-PEG6-acid to yield the target molecule.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and/or by High-Performance Liquid Chromatography (HPLC). Intermediates and the final product should be purified by flash column chromatography on silica gel or by preparative HPLC. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 1: Synthesis of Fmoc-Cit-PAB-OH

This step involves the protection of L-Citrulline followed by coupling to 4-aminobenzyl alcohol.

  • Fmoc Protection of L-Citrulline:

    • Dissolve L-Citrulline in a 10% sodium carbonate solution in water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate (B1210297).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Citrulline.

  • Coupling of Fmoc-L-Citrulline with 4-aminobenzyl alcohol:

    • Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PAB-OH.

Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH

This stage involves the deprotection of the Fmoc group from Fmoc-Cit-PAB-OH and subsequent coupling with Fmoc-Valine.

  • Fmoc Deprotection of Fmoc-Cit-PAB-OH:

    • Dissolve Fmoc-Cit-PAB-OH in a solution of 20% piperidine (B6355638) in DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DMF to remove residual piperidine. The resulting crude H-Cit-PAB-OH is used in the next step without further purification.

  • Coupling of H-Cit-PAB-OH with Fmoc-Val-OSu:

    • Dissolve the crude H-Cit-PAB-OH in DMF.

    • Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-Valine).

    • Stir the reaction mixture at room temperature for 20 hours.[1]

    • Remove DMF under reduced pressure.

    • Purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.[1]

Step 3: Synthesis of this compound

The final step is the deprotection of the Fmoc group from Fmoc-Val-Cit-PAB-OH followed by coupling with Fmoc-PEG6-acid.

  • Fmoc Deprotection of Fmoc-Val-Cit-PAB-OH:

    • Dissolve Fmoc-Val-Cit-PAB-OH in a 20% piperidine in DMF solution.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure and co-evaporate with DMF to obtain crude H-Val-Cit-PAB-OH.

  • Coupling of H-Val-Cit-PAB-OH with Fmoc-PEG6-acid:

    • Dissolve Fmoc-NH-PEG6-acid and the crude H-Val-Cit-PAB-OH in DMF.

    • Add a coupling agent like HATU and a base such as DIPEA.

    • Stir the reaction at room temperature for 12-16 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH, a core intermediate. Yields for the PEGylation step can vary depending on the purity of the starting materials and the efficiency of the coupling reaction.

StepReactantsCoupling Agent/ConditionsProductYield (%)Reference
Amide bond formationFmoc-Cit, 4-aminobenzyl alcoholHATU, DIPEA in DMFFmoc-Cit-PABOH60-65[2]
Dipeptide formationH-Cit-PABOH, Fmoc-Val-OSuDMFFmoc-Val-Cit-PABOH85-95[1][2]

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Fmoc-Cit-PAB-OH cluster_step2 Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH cluster_step3 Step 3: Synthesis of Final Product L-Citrulline L-Citrulline Fmoc-L-Citrulline Fmoc-L-Citrulline L-Citrulline->Fmoc-L-Citrulline Fmoc Protection Fmoc-Cl Fmoc-Cl Fmoc-Cl->Fmoc-L-Citrulline Fmoc-Cit-PAB-OH Fmoc-Cit-PAB-OH Fmoc-L-Citrulline->Fmoc-Cit-PAB-OH HATU, DIPEA 4-aminobenzyl_alcohol 4-aminobenzyl_alcohol 4-aminobenzyl_alcohol->Fmoc-Cit-PAB-OH Fmoc-Cit-PAB-OH_2 Fmoc-Cit-PAB-OH H-Cit-PAB-OH H-Cit-PAB-OH Fmoc-Cit-PAB-OH_2->H-Cit-PAB-OH Piperidine/DMF Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH H-Cit-PAB-OH->Fmoc-Val-Cit-PAB-OH Coupling Fmoc-Val-OSu Fmoc-Val-OSu Fmoc-Val-OSu->Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH_2 Fmoc-Val-Cit-PAB-OH H-Val-Cit-PAB-OH H-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH_2->H-Val-Cit-PAB-OH Piperidine/DMF Final_Product This compound H-Val-Cit-PAB-OH->Final_Product HATU, DIPEA Fmoc-PEG6-acid Fmoc-PEG6-acid Fmoc-PEG6-acid->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Dissolve Reactants Add Reagents Start->Reaction_Setup Reaction_Monitoring Monitor by TLC/HPLC Reaction_Setup->Reaction_Monitoring Workup Quench Reaction Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography or Prep-HPLC Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for a typical synthesis step.

Conclusion

The synthesis of this compound is a well-defined process that is crucial for the advancement of ADC technology. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for researchers in the field. Careful execution of these steps, coupled with rigorous purification and characterization, will ensure the production of high-quality linker-payloads for the development of next-generation targeted cancer therapies.

References

Role of PEG6 spacer in Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the PEG6 Spacer in Fmoc-PEG6-Val-Cit-PAB-OH for Antibody-Drug Conjugate Development

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and efficacy. The this compound linker is a sophisticated, enzyme-cleavable system designed for advanced ADC development. This guide delves into the specific and crucial role of the six-unit polyethylene (B3416737) glycol (PEG6) spacer within this linker construct, offering a technical overview for researchers, scientists, and drug development professionals. We will explore how this hydrophilic spacer modulates the physicochemical properties of the ADC to enhance its therapeutic window, present quantitative data comparing different PEG lengths, provide detailed experimental protocols for ADC evaluation, and visualize key mechanisms and workflows.

Deconstructing the this compound Linker

The linker's architecture can be broken down into four key functional units:

  • Fmoc (Fluorenylmethyloxycarbonyl group): A protecting group for the terminal amine.[1] It is removed during synthesis to allow for conjugation to the antibody or another linker component.[2][3]

  • PEG6 Spacer: A hydrophilic chain of six ethylene (B1197577) glycol units. This is the central focus of this guide.

  • Val-Cit (Valine-Citrulline) Dipeptide: A substrate specifically designed to be cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[1][] This ensures that the cytotoxic payload is released preferentially inside the target cells.[]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer.[1] Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety spontaneously decomposes to release the attached drug payload in its active form.

The Multifaceted Role of the PEG6 Spacer

The inclusion of a discrete PEG6 spacer is a strategic design choice that profoundly impacts the overall properties and performance of the resulting ADC. Its primary functions are to enhance hydrophilicity, improve pharmacokinetics, and provide steric shielding.

Enhancing Solubility and Reducing Aggregation

Many potent cytotoxic payloads used in ADCs are highly hydrophobic.[5] Conjugating multiple molecules of a hydrophobic payload to an antibody can induce aggregation, particularly at high drug-to-antibody ratios (DARs).[5][6] This aggregation can lead to poor stability, accelerated clearance from circulation, and potential immunogenicity.

The hydrophilic PEG6 spacer acts as a solubilizing agent, mitigating the hydrophobicity of the payload.[2][5][7] This improves the overall aqueous solubility of the ADC, prevents aggregation, and allows for the potential development of ADCs with higher, more efficacious DARs while maintaining favorable physicochemical properties.[8]

Improving Pharmacokinetics and Biodistribution

PEGylation, the attachment of PEG chains, is a well-established method for improving the pharmacokinetic (PK) properties of therapeutic agents.[5][9] The PEG6 spacer, though relatively short, contributes to an increased hydrodynamic radius of the ADC.[5] This can lead to:

  • Reduced Renal Clearance: A larger molecular size slows the rate of filtration by the kidneys, prolonging the ADC's time in circulation.[5][9]

  • Extended Plasma Half-Life: A longer circulation time allows for greater accumulation of the ADC in tumor tissue, enhancing the therapeutic effect.[5][8]

  • Improved Biodistribution: The PEG spacer can help shift the biodistribution away from non-targeted tissues, potentially reducing off-target toxicity and widening the therapeutic window.[10]

Steric Shielding and Stability

The PEG6 spacer can provide a steric shield that protects the linker from premature degradation in the bloodstream.[10] While the Val-Cit linker is designed for lysosomal cleavage, it has shown susceptibility to premature cleavage by other enzymes present in plasma, such as human neutrophil elastase and certain carboxylesterases.[6][11] This can lead to off-target toxicity and reduced efficacy.[6] The PEG spacer can physically hinder the access of these plasma enzymes to the cleavable dipeptide, thereby improving the ADC's stability in circulation.[10]

Quantitative Data: The Impact of PEG Spacer Length

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC.[5] While a longer PEG chain can further improve solubility and half-life, it may also decrease potency in some contexts.[5][12] The choice of PEG6 represents a balance between these competing factors. The following table summarizes comparative data from preclinical studies on the effect of PEG spacer length on ADC properties.

PropertyPEG LengthObservationSource(s)
Drug-to-Antibody Ratio (DAR) PEG4Lower DAR achieved (e.g., 2.5)[10]
PEG6, PEG8, PEG12Higher DARs achieved (e.g., 5.0, 4.8, 3.7)[10]
PEG24Lower DAR achieved (e.g., 3.0)[10]
Pharmacokinetics (Clearance) < PEG8Rapidly increasing clearance rates as PEG size decreases.[8]
>= PEG8Clearance rates stabilize at a lower level.[8]
Tolerability (in mice) < PEG8Not tolerated at a 50 mg/kg dose.[8]
>= PEG8Well-tolerated at a 50 mg/kg dose.[8]
In Vitro Potency (IC50) Increasing LengthA trend towards decreased in vitro cytotoxicity (higher IC50) can sometimes be observed with longer PEG chains.[5]
In Vivo Efficacy Increasing LengthGenerally leads to improved in vivo efficacy due to longer plasma half-life and better tumor accumulation.[5]

Note: The data presented is synthesized from multiple studies using different antibodies and payloads. Direct comparisons should be made with caution, but the general trends highlight the importance of PEG spacer optimization.

Key Signaling and Workflow Visualizations

Mechanism of Action: Intracellular Payload Release

The following diagram illustrates the sequence of events from ADC binding to a cancer cell to the final release of the cytotoxic drug, highlighting the cleavage of the Val-Cit linker.

ADC_Mechanism cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Internalization 2. Internalization (Endocytosis) Endosome Endosome Fusion 3. Trafficking & Lysosomal Fusion Lysosome Lysosome Cleavage 4. Cathepsin B Cleavage Payload Active Cytotoxic Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity Internalization->Endosome Fusion->Lysosome Release 5. Self-Immolation & Payload Release Release->Payload

Caption: ADC mechanism of action from cell binding to payload release.

Experimental Workflow for ADC Evaluation

This diagram outlines a typical workflow for the synthesis and preclinical evaluation of an ADC utilizing the this compound linker.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Prep Linker-Payload Synthesis (Drug attached to PAB) Conjugation Conjugation Reaction (Linker-Payload + Antibody) Linker_Prep->Conjugation Ab_Prep Antibody Preparation (e.g., reduction of disulfides) Ab_Prep->Conjugation Purification Purification & Characterization (e.g., HIC, SEC) Conjugation->Purification Binding Antigen Binding Assay (e.g., ELISA, Flow Cytometry) Purification->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT on cell lines) Binding->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability PK Pharmacokinetic (PK) Study (e.g., in rodents) Stability->PK Efficacy Tumor Xenograft Efficacy Study (e.g., in mice) PK->Efficacy Tox Tolerability/Toxicity Study Efficacy->Tox

Caption: Experimental workflow for ADC synthesis and preclinical testing.

Experimental Protocols

The following are generalized protocols for key experiments in the development and evaluation of an ADC using the this compound linker.

Protocol: ADC Synthesis and Conjugation

This protocol describes a typical conjugation to cysteine residues on an antibody.

  • Linker-Payload Activation:

    • Synthesize the complete linker-payload construct (e.g., Maleimide-PEG6-Val-Cit-PAB-Payload). The this compound is a precursor; the Fmoc group is removed with piperidine (B6355638) to reveal an amine, which is then coupled to a maleimide (B117702) group (e.g., via Mc-OSu).[13][14] The payload is attached to the PAB's hydroxyl group.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), at a specific molar excess to partially reduce interchain disulfide bonds, exposing free thiol (-SH) groups.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the activated linker-payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution at a defined molar excess.

    • Allow the reaction to proceed at room temperature or 4°C for 2-16 hours. The maleimide group on the linker will react with the free thiols on the antibody.

  • Quenching and Purification:

    • Quench any unreacted thiols by adding an excess of a quenching agent like N-acetylcysteine.

    • Purify the resulting ADC from unconjugated linker-payload and other impurities using techniques such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Characterization:

    • Characterize the purified ADC to determine DAR (e.g., via Hydrophobic Interaction Chromatography or UV-Vis spectroscopy), aggregation (via SEC), and purity.

Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target cancer cell lines (antigen-positive) and control cell lines (antigen-negative) in appropriate media.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture media.

  • Incubation: Remove the old media from the plates and add the media containing the diluted therapeutic agents. Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the required time (e.g., 1-4 hours).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the results to untreated control wells.

    • Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The PEG6 spacer in the this compound linker is not merely a passive component but an active modulator of an Antibody-Drug Conjugate's properties. By enhancing hydrophilicity, it combats the aggregation issues often associated with hydrophobic payloads, enabling potentially higher and more effective drug loading. Furthermore, it improves the ADC's pharmacokinetic profile, extending its circulation time and promoting tumor accumulation. The steric hindrance provided by the PEG chain can also increase the linker's stability in plasma, contributing to a wider therapeutic window. The selection of a six-unit PEG chain represents a carefully considered optimization to balance these benefits. For researchers in the field, a thorough understanding of the role of this spacer is essential for the rational design and development of the next generation of safe and effective ADCs.

References

A Deep Dive into Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a critical component in the design of advanced therapeutic agents, most notably Antibody-Drug Conjugates (ADCs). Its efficacy hinges on its selective cleavage by proteases within the lysosomal compartment of target cells, with Cathepsin B being a key enzyme in this process. This technical guide provides a comprehensive examination of the core mechanisms, quantitative data, and detailed experimental protocols related to the Cathepsin B-mediated cleavage of the Val-Cit linker.

The Mechanism of Action: From Systemic Stability to Intracellular Payload Release

The therapeutic strategy underpinning the Val-Cit linker is a multi-step process designed to ensure the stability of the ADC in systemic circulation and facilitate potent payload release only upon internalization into the target cell. This targeted release minimizes off-target toxicity, a significant challenge in chemotherapy.[1][2]

The journey of a Val-Cit linked ADC from administration to therapeutic action involves:

  • Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized into an endosome.[1]

  • Lysosomal Trafficking: The endosome containing the ADC-antigen complex matures and fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of a host of hydrolytic enzymes are crucial for the next step.[1]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease often upregulated in tumor cells, recognizes and cleaves the amide bond between the citrulline residue of the Val-Cit linker and the self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC).[1][][4] The hydrophobic valine residue interacts favorably with the S2 subsite of Cathepsin B's active site, while the citrulline residue binds to the S1 subsite.[1]

  • Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1][5] This traceless release mechanism is a key advantage of the Val-Cit-PABC system.

It is important to note that while Cathepsin B is a primary driver of Val-Cit linker cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[1][4][6] This redundancy can be advantageous in overcoming potential resistance mechanisms based on the loss of a single protease.[1]

Quantitative Data on Dipeptide Linker Cleavage

While direct kinetic parameters for the cleavage of full ADCs are not extensively published, studies on model substrates provide valuable insights into the efficiency of Cathepsin B-mediated cleavage of various dipeptide linkers. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Dipeptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Val-Cit-PABC 15.21.81.18 x 10⁵
Z-Phe-Lys-PABC 18.51.68.65 x 10⁴
Z-Val-Ala-PABC 25.81.24.65 x 10⁴
Z-Gly-Pro-Leu-Gly-PABC 12.12.11.74 x 10⁵

Note: The values presented in this table are representative and based on studies of model substrates. Actual values can vary depending on the specific ADC construct, payload, and experimental conditions.

Furthermore, research on vcMMAE-based ADCs has indicated that the rate of drug release catalyzed by Cathepsin B is largely independent of the drug's conjugation site on the antibody and the specific antibody carrier, with no significant differences observed in Kм or kcat values between different ADC constructs.[7]

Experimental Protocols

Accurate and reproducible methods for quantifying the cleavage of Val-Cit linkers are essential for the development and validation of ADCs. The following are detailed protocols for two common assay types.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate and extent of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)

  • Quenching Solution (e.g., Acetonitrile with an internal standard)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mass Spectrometer (optional, for peak identification)

Procedure:

  • Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the Assay Buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer to achieve the desired final concentration (e.g., 1 µM).[1]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1][2] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Quenching: Immediately stop the reaction by adding an excess of the cold Quenching Solution to the aliquot. This will precipitate the protein components and halt enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. The separation method should be optimized to resolve the free payload from the intact ADC and other reaction components. Monitor the elution profile at a wavelength suitable for detecting the payload.

  • Data Analysis: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free payload. The rate of payload release can then be calculated.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening different linker sequences for their susceptibility to Cathepsin B cleavage.

Objective: To determine the rate of cleavage of a model dipeptide linker conjugated to a fluorophore by Cathepsin B.

Materials:

  • Fluorogenic substrate (e.g., Z-Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorogenic substrate in the Assay Buffer.

  • Enzyme Activation: Activate the Recombinant Human Cathepsin B by pre-incubating it in the Assay Buffer at 37°C.

  • Reaction Setup: Add the substrate solution to the wells of the 96-well black microplate.

  • Initiate Reaction: Initiate the reaction by adding the activated Cathepsin B to the wells containing the substrate. Include control wells with substrate and buffer but no enzyme.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the liberated fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

Visualizing the Process: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Therapeutic Effect

ADC internalization and payload release pathway.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ADC/Substrate and Assay Buffer Mix Combine ADC/Substrate and Cathepsin B Reagents->Mix Enzyme Activate Cathepsin B Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction (at time points) Incubate->Quench Analyze Analyze by HPLC or Fluorometry Quench->Analyze Data Calculate Payload Release or Cleavage Rate Analyze->Data

Experimental workflow for an in vitro ADC cleavage assay.

CathepsinB_Cancer_Signaling cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_ecm Extracellular Matrix (ECM) CatB_lysosome Cathepsin B CatB_secreted Secreted Cathepsin B CatB_lysosome->CatB_secreted Secretion MMPs MMPs CatB_secreted->MMPs Activates uPA uPA CatB_secreted->uPA Activates TGFb TGF-β Signaling CatB_secreted->TGFb Activates ECM_degradation ECM Degradation MMPs->ECM_degradation uPA->ECM_degradation Invasion Invasion & Metastasis ECM_degradation->Invasion TGFb->Invasion

Role of Cathepsin B in the tumor microenvironment.

References

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-Val-Cit-PAB-OH is a key heterobifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of targeted therapeutics that combine the antigen-specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker component is critical to the safety and efficacy of an ADC, ensuring stability in systemic circulation and facilitating the controlled release of the payload within target cells.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its mechanism of action in the context of ADC development.

This compound incorporates several key functional motifs:

  • An Fmoc (Fluorenylmethyloxycarbonyl) group , which serves as a protecting group for the terminal amine, allowing for selective deprotection and subsequent conjugation.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer with six ethylene (B1197577) glycol units (PEG6), which enhances aqueous solubility and can reduce aggregation.

  • A Valine-Citrulline (Val-Cit) dipeptide sequence , which is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, that are often upregulated in tumor cells.[1][2]

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer, which, following the enzymatic cleavage of the Val-Cit linker, facilitates the efficient release of the conjugated payload.

  • A terminal hydroxyl group (-OH) that can be activated for the conjugation of a therapeutic payload.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in bioconjugation protocols.

PropertyValueReference(s)
Molecular Formula C48H68N6O13[3]
Molecular Weight 937.1 g/mol [3]
Appearance White to off-white solidN/A
Purity (typical) >96% (as determined by HPLC)[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[4]
Storage Conditions Recommended to be stored at -20°C for long-term stability. Can be shipped at ambient temperature for short periods.[4][4]
CAS Number 2055024-57-0[3]

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) in Circulation Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 5. Spacer Cleavage PayloadRelease Active Payload Released SelfImmolation->PayloadRelease 6. Payload Release Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 7. Cytotoxicity

ADC Intracellular Trafficking and Payload Release Pathway.

The process begins with the ADC binding to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B. Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1][2] This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, which then exerts its cell-killing effect, inducing apoptosis.

Experimental Protocols

Detailed and robust analytical methods are essential for the quality control and characterization of this compound. The following sections provide detailed methodologies for key experiments.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Purity Purity Assessment (Analytical RP-HPLC) Purification->Purity Identity Identity Confirmation (LC-MS, NMR) Purification->Identity Solubility Quantitative Solubility Determination Purity->Solubility For subsequent use Stability Stability Assessment (Forced Degradation) Purity->Stability For subsequent use

References

The Lynchpin of Efficacy: A Technical Guide to the PAB Self-Immolative Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the conditional and efficient release of cytotoxic payloads within target cancer cells. Its elegant mechanism of traceless drug release has been instrumental in the success of numerous clinically approved and investigational ADCs, significantly contributing to their therapeutic efficacy and safety profiles. This in-depth technical guide elucidates the core function of the PAB spacer, presents key quantitative data, and provides detailed experimental protocols for its evaluation.

The Core Mechanism: Controlled Disassembly for Targeted Payload Release

The primary role of the PAB self-immolative spacer is to act as a stable bridge between the antibody and the cytotoxic drug, rendering the drug inactive while in circulation.[1] Its design facilitates a triggered, rapid, and irreversible decomposition, or "self-immolation," only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[1] This controlled release is paramount for preventing premature drug release in the bloodstream and ensuring efficient delivery of the active payload to the tumor.[1]

The most common implementation of the PAB spacer involves its conjunction with a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker.[2] Upon internalization of the ADC into the lysosome of a cancer cell, cathepsin B, a lysosomal protease, cleaves the amide bond between the citrulline residue and the PAB group.[2] This cleavage initiates a cascade of electronic rearrangements within the PAB spacer, leading to a 1,6-elimination reaction.[3] This spontaneous process results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.[3]

PAB_Mechanism ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Cleavage of Val-Cit Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage UnstableIntermediate Unstable p-aminobenzyl Intermediate Cleavage->UnstableIntermediate SelfImmolation 1,6-Elimination (Self-Immolation) UnstableIntermediate->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload Byproducts CO2 + Aromatic Byproduct SelfImmolation->Byproducts

Mechanism of PAB self-immolative spacer cleavage.

Quantitative Data on PAB-Based Linkers

The stability and cleavage kinetics of the PAB spacer system are critical for the overall performance of an ADC. Below are tables summarizing key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of ADCs with PAB-based Linkers

ADCLinker-PayloadCell LineIC50 (nM)Reference
Brentuximab Vedotin (Adcetris®)Val-Cit-PAB-MMAEHodgkin Lymphoma and Anaplastic Large Cell Lymphoma cell lines0.01 - 0.1[4]
Anti-CD22 ADCVal-Cit-PAB-CBI (P1)BJAB, WSU-DLCL2Loss of potency[1]
Anti-CD22 ADCVal-Cit-PAB-CPI (P2)BJAB, WSU-DLCL2Potent (picomolar)[1]
Trastuzumab-ADCVal-Ala-PAB-Doxorubicin derivative--[3]
Anti-FRα ADCl-Ala-l-Ala-PAB-IGNKB, T47D0.005 - 0.04
β-galactosidase-cleavable ADCβ-gal-PAB-MMAE-0.0088[5]
Sulfatase-cleavable ADCAryl sulfate-PAB-MMAEHER2+ cells0.061 and 0.111[5]

Table 2: Plasma Stability of ADCs with PAB-based Linkers

LinkerPayloadSpeciesHalf-life (t1/2)Reference
Val-Cit-PABMMAEHuman230 days (projected)[3]
Phe-Lys-PABMMAEHuman80 days (projected)[3]
Val-Cit-PABMMAEMouse80 hours[3]
Phe-Lys-PABMMAEMouse12.5 hours[3]
Val-Cit-PABMMAEMouse~74% loss after 14 days
Glu-Val-Cit-PABMMAFMouseAlmost no cleavage after 14 days
Val-Cit-PAB-pyrophosphateBudesonideMouse/Human< 6 hours[5]
Sulfatase-cleavable-PABMMAEMouse> 7 days[5]
Silyl ether-PABMMAEHuman> 7 days[5]

Table 3: Cathepsin B Cleavage Kinetics of PAB-based Linkers

Linkerkcat/Km (M⁻¹s⁻¹)NotesReference
Val-Cit-PABNot widely published for full ADCsCleavage rate is influenced by steric hindrance from the antibody.[3]
Val-Ala-PABCleaved at half the rate of Val-Cit in an isolated enzyme assay.-[3]
Val-Cit-Gly-Cleavage occurs between Cit and Gly.
EVCit-PABHalf-life of 2.8 hours with human liver cathepsin B.-[6]
VCit-PABHalf-life of 4.6 hours with human liver cathepsin B.-[6]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal PAB-based linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • ELISA plates and reagents or LC-MS system

Procedure:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • LC-MS: This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.

Plasma_Stability_Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Analysis Analysis Sampling->Analysis ELISA ELISA for Total and Conjugated Antibody Analysis->ELISA LCMS LC-MS for Intact ADC, Free Payload, and Adducts Analysis->LCMS Data Calculate Drug Deconjugation Rate and ADC Half-life ELISA->Data LCMS->Data Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Add Serial Dilutions of ADC, Controls, and Free Payload Seeding->Treatment Incubation Incubate for 48-144 hours Treatment->Incubation MTT Add MTT Solution and Incubate Incubation->MTT Solubilization Add Solubilization Solution MTT->Solubilization Read Read Absorbance at 570 nm Solubilization->Read Analysis Calculate % Viability and IC50 Read->Analysis

References

An In-depth Technical Guide to the Hydrophilicity of Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the hydrophilicity of the Fmoc-PEG6-Val-Cit-PAB-OH linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). Understanding and optimizing linker hydrophilicity is paramount for creating ADCs with favorable physicochemical and pharmacological properties.

Introduction to this compound and Linker Hydrophilicity

This compound is a sophisticated, enzyme-cleavable linker used in the construction of ADCs.[1][2] It combines several key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) spacer.[1][3]

The hydrophilicity of the linker is a critical determinant of the overall properties of an ADC. The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to issues such as aggregation, poor solubility, and accelerated plasma clearance.[4][5] Incorporating hydrophilic linkers, particularly those containing PEG chains, is a key strategy to mitigate these challenges.[6][7] An increase in the hydrophilicity of an ADC can lead to improved solubility, enhanced stability, reduced aggregation, and more favorable pharmacokinetic profiles, ultimately resulting in a wider therapeutic window.[4][6]

Molecular Structure and Physicochemical Properties

The overall hydrophilicity of this compound is a composite of the contributions from its individual components.

PropertyDataReference
CAS Number 2055024-57-0[8]
Molecular Formula C48H68N6O13[8]
Molecular Weight 937.1 g/mol [8]
Component Contribution to Hydrophilicity

The distinct segments of the molecule contribute differently to its overall polarity and water solubility.

ComponentChemical MoietyExpected Contribution to HydrophilicityRationale
Fmoc Group FluorenylmethyloxycarbonylHydrophobic A large, aromatic, nonpolar protecting group.
PEG6 Spacer Polyethylene Glycol (6 units)Strongly Hydrophilic The ethylene (B1197577) glycol repeats create a flexible, hydrophilic chain that can form a hydration shell, significantly improving water solubility.[6]
Dipeptide Linker Valine-Citrulline (Val-Cit)Moderately Hydrophilic Composed of amino acids with polar (Citrulline) and nonpolar (Valine) side chains, resulting in an intermediate hydrophilic character.
Self-immolative Spacer p-Aminobenzyl Alcohol (PAB)Hydrophobic An aromatic spacer that facilitates payload release after Val-Cit cleavage.
Terminal Group Hydroxyl (-OH)Hydrophilic A polar functional group that can participate in hydrogen bonding.

The dominant hydrophilic character of this linker is imparted by the six-unit PEG spacer. This strategic inclusion is designed to counteract the hydrophobicity of the PAB and Fmoc moieties, as well as the cytotoxic payload that will eventually be attached.

Impact of Hydrophilicity on ADC Performance

The hydrophilicity of the linker has a cascading positive effect on the performance of the resulting Antibody-Drug Conjugate. This logical relationship is crucial for rational ADC design.

A Inclusion of Hydrophilic PEG6 Linker B Increased Overall ADC Hydrophilicity A->B C Improved Solubility & Stability B->C D Reduced Aggregation B->D E Favorable Pharmacokinetics (e.g., Slower Clearance) C->E D->E F Enhanced Tumor Accumulation E->F G Wider Therapeutic Window F->G

Logical flow from linker hydrophilicity to improved ADC efficacy.

Experimental Protocols for Hydrophilicity Assessment

The hydrophilicity of peptide-based linkers is most commonly evaluated experimentally using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, more hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus have longer retention times.

Protocol: Determination of Relative Hydrophilicity by RP-HPLC

This protocol provides a framework for comparing the hydrophilicity of different linkers or linker-payloads.

Objective: To determine the retention time (tR) of this compound as a measure of its relative hydrophobicity. A shorter retention time relative to a non-PEGylated analogue indicates greater hydrophilicity.

Materials:

  • This compound

  • Reference linkers (e.g., Fmoc-Val-Cit-PAB-OH)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Prepare stock solutions of the test and reference linkers in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1 mg/mL.

    • Dilute the stock solutions with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • HPLC Instrument Setup and Execution:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 40°C.[9]

    • Detection Wavelength: 220 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis and Interpretation:

    • Record the retention time (tR) for each injected sample.

    • The relative hydrophilicity is inversely proportional to the retention time. A shorter tR for this compound compared to a non-PEGylated version (like Fmoc-Val-Cit-PAB-OH) provides quantitative evidence of the PEG6 spacer's hydrophilic contribution.

    • This method is crucial for quality control and for comparing different linker designs during the development phase.[10][11]

Developmental Workflow

The assessment of hydrophilicity is an early and critical step in the overall experimental workflow for developing a new ADC.

cluster_B cluster_E cluster_F A Linker Synthesis & Purification B Physicochemical Characterization A->B B_sub • Mass Spectrometry • NMR • RP-HPLC (Hydrophilicity) B->B_sub C Payload Conjugation B->C D ADC Assembly & Purification C->D E In Vitro Evaluation D->E E_sub • Cell Viability Assays • Stability Assays • DAR Measurement E->E_sub F In Vivo Evaluation E->F F_sub • Pharmacokinetics • Efficacy (Xenograft Models) • Toxicity Studies F->F_sub

Typical experimental workflow for ADC development.

Conclusion

The this compound linker is intelligently designed with a significant hydrophilic component, the PEG6 spacer, to address the challenges associated with conjugating hydrophobic payloads in ADC development. This hydrophilicity is crucial for improving solubility, reducing aggregation, and achieving favorable pharmacokinetic profiles.[6] The experimental determination of its hydrophilic character, typically via RP-HPLC, is a fundamental step in the characterization and quality control of this linker and the resulting ADC. For drug development professionals, a thorough understanding and strategic utilization of such hydrophilic linkers are essential for advancing the next generation of effective and safe Antibody-Drug Conjugates.

References

Methodological & Application

Application Notes and Protocols for Fmoc-PEG6-Val-Cit-PAB-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's properties are critical to the ADC's efficacy and safety, ensuring stability in systemic circulation and facilitating the controlled release of the payload within the target cancer cells.

This document provides detailed application notes and protocols for the use of Fmoc-PEG6-Val-Cit-PAB-OH, a popular cleavable linker used in ADC development. This linker system incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, a dipeptide sequence (Valine-Citrulline) that is susceptible to cleavage by lysosomal enzymes like Cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer that facilitates the release of an unmodified payload. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the PEG spacer allows for a modular synthesis approach.

The Val-Cit dipeptide is a well-established substrate for Cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells.[] This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic drug inside the target cell, thereby minimizing systemic toxicity.[][2] The PEG6 spacer enhances the hydrophilicity of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.

Data Presentation

The following tables provide representative quantitative data for the materials and reaction conditions involved in the conjugation protocol. Note that optimal conditions may vary depending on the specific payload and antibody used.

Table 1: Reagent and Material Specifications

Reagent/MaterialMolecular Weight ( g/mol )PuritySupplier (Example)
This compound937.09>95%BroadPharm, TargetMol
Payload (e.g., MMAE)717.98>98%MedChemExpress
Monoclonal Antibody (mAb)~150,000>98%In-house/Commercial
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70>98%Sigma-Aldrich
Sulfo-NHS (N-Hydroxysulfosuccinimide)217.14>98%Thermo Fisher
Piperidine (B6355638)85.15>99%Sigma-Aldrich
Dimethylformamide (DMF), Anhydrous73.09>99.8%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO), Anhydrous78.13>99.9%Sigma-Aldrich

Table 2: Typical Reaction Parameters

StepParameterTypical Value/Range
Linker Activation Molar Ratio (Linker:EDC:Sulfo-NHS)1 : 1.5 : 1.5
Reaction Time1-2 hours
TemperatureRoom Temperature (20-25°C)
Payload Conjugation Molar Ratio (Activated Linker:Payload)1.2 : 1
Reaction Time12-24 hours
TemperatureRoom Temperature (20-25°C)
Fmoc Deprotection Piperidine Concentration in DMF20% (v/v)
Reaction Time30 minutes
TemperatureRoom Temperature (20-25°C)
Antibody Conjugation Molar Ratio (Linker-Payload:mAb)5-10 : 1
Reaction Time2-4 hours
Temperature4°C or Room Temperature
pH7.2 - 8.0

Experimental Protocols

This section details the multi-step protocol for the conjugation of a cytotoxic payload to an antibody using the this compound linker. The process involves:

  • Activation of the linker's terminal hydroxyl group.

  • Conjugation of the payload to the activated linker.

  • Removal of the Fmoc protecting group.

  • Activation of the newly exposed amine for antibody conjugation.

  • Conjugation to the antibody.

  • Purification of the final ADC.

Diagram of the Experimental Workflow

experimental_workflow cluster_linker_prep Linker-Payload Synthesis cluster_deprotection Deprotection cluster_adc_synthesis ADC Synthesis & Purification linker This compound activated_linker Activated Linker (e.g., NHS-ester) linker->activated_linker EDC, Sulfo-NHS linker_payload Fmoc-Linker-Payload Conjugate activated_linker->linker_payload payload Amine-containing Payload payload->linker_payload Conjugation deprotected_linker_payload H2N-Linker-Payload Conjugate linker_payload->deprotected_linker_payload 20% Piperidine in DMF activated_linker_payload Activated Linker-Payload (e.g., Maleimide) deprotected_linker_payload->activated_linker_payload SMCC adc Antibody-Drug Conjugate (ADC) activated_linker_payload->adc antibody Thiolated Antibody antibody->adc Conjugation purified_adc Purified ADC adc->purified_adc Purification (e.g., SEC, HIC)

Caption: Overall workflow for ADC synthesis using the this compound linker.

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal hydroxyl group on the PAB moiety to facilitate conjugation with an amine-containing payload.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL.

  • Add Sulfo-NHS (1.5 equivalents) to the solution and vortex briefly.

  • Add EDC (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • The resulting solution containing the activated linker (Fmoc-PEG6-Val-Cit-PAB-OSu) is used immediately in the next step.

Protocol 2: Conjugation of Payload to the Activated Linker

Materials:

  • Activated Linker solution from Protocol 1

  • Amine-containing cytotoxic payload

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • In a separate vial, dissolve the amine-containing payload (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Add the payload solution to the activated linker solution (1.2 equivalents).

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or RP-HPLC until the payload is consumed.

  • The resulting product is the Fmoc-protected linker-payload conjugate. This may be purified by RP-HPLC if necessary.

Protocol 3: Fmoc Deprotection

This protocol removes the Fmoc protecting group to expose a primary amine for subsequent conjugation to the antibody.

Materials:

  • Fmoc-Linker-Payload conjugate

  • Anhydrous DMF

  • Piperidine

  • Cold diethyl ether

Procedure:

  • Dissolve the Fmoc-Linker-Payload conjugate in anhydrous DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[3][4][5]

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by RP-HPLC. The reaction is typically complete within this timeframe.[3]

  • Concentrate the reaction mixture under reduced pressure to remove excess piperidine and DMF.

  • Precipitate the deprotected linker-payload by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Diagram of the Linker Activation and Payload Release Mechanism

linker_mechanism cluster_lysosome Target Cell Lysosome ADC Antibody-Linker-Payload Cleavage Cathepsin B Cleavage ADC->Cleavage Intermediate H2N-Payload-PAB-Spacer Cleavage->Intermediate Val-Cit Cleavage SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation ReleasedPayload Free Payload SelfImmolation->ReleasedPayload Payload Release

Caption: Mechanism of payload release from a Val-Cit-PAB linker within a target cell.

Protocol 4: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of the deprotected and activated linker-payload to a monoclonal antibody. This example assumes a maleimide-thiol conjugation strategy, which requires prior reduction of the antibody's interchain disulfides.

Materials:

  • Deprotected H2N-Linker-Payload

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar heterobifunctional crosslinker

  • Reduced and purified monoclonal antibody (containing free thiols)

  • Conjugation buffer (e.g., Phosphate buffer with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Activation of Linker-Payload: Dissolve the deprotected H2N-Linker-Payload (1.5 equivalents) and SMCC (1 equivalent) in anhydrous DMSO. Add a non-nucleophilic base like DIPEA (3 equivalents) and react for 1-2 hours at room temperature to form the maleimide-activated linker-payload. Purify via RP-HPLC.

  • Antibody Preparation: Reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate a controlled number of free thiol groups. Purify the reduced antibody using a desalting column to remove excess reducing agent.

  • Conjugation Reaction: Dissolve the maleimide-activated linker-payload in a co-solvent like DMSO. Add the linker-payload solution to the reduced antibody solution at a molar excess of 5-10 fold.

  • Gently agitate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide (B117702) groups and thiols by adding an excess of N-acetylcysteine.

Protocol 5: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated payload-linker, free drug, and to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR).[6]

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method to separate the large ADC from smaller, unconjugated linker-payload molecules.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different DAR values, as the addition of the hydrophobic payload-linker increases the overall hydrophobicity of the conjugate.[][8]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to remove impurities and aggregates.[][9]

  • Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and to remove small molecule impurities and solvents.[][8][9]

General Procedure (using SEC):

  • Equilibrate an appropriate SEC column with the desired formulation buffer.

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute with the formulation buffer and collect fractions.

  • Analyze the fractions by UV-Vis spectroscopy (at 280 nm for protein and at the payload's absorbance wavelength) and SDS-PAGE to identify the fractions containing the purified ADC monomer.

  • Pool the desired fractions.

  • The final ADC can be characterized for DAR, purity, and aggregation levels using techniques such as HIC, RP-HPLC, and mass spectrometry.

Conclusion

The this compound linker offers a versatile and effective platform for the development of advanced Antibody-Drug Conjugates. The protocols outlined in this document provide a comprehensive guide for researchers to perform the conjugation of a cytotoxic payload to a monoclonal antibody. The modular nature of the synthesis, combined with the clinically validated enzyme-cleavable dipeptide and self-immolative spacer, allows for precise control over the ADC's final structure and release mechanism. Successful implementation of these protocols requires careful optimization of reaction conditions and rigorous purification and characterization of the final product to ensure its safety and efficacy.

References

Application Notes and Protocols for Antibody Conjugation with Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of a cytotoxic payload to an antibody using the enzyme-cleavable linker, Fmoc-PEG6-Val-Cit-PAB-OH. This linker system is designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1][2][3] The Val-Cit dipeptide motif is specifically engineered for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted drug release.[4][5]

Linker Characteristics

The this compound linker incorporates several key features:

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus and can be removed under mild basic conditions, typically with piperidine (B6355638), to allow for payload attachment.[6][7][8]

  • PEG6 Spacer: A hexaethylene glycol (PEG6) spacer enhances the hydrophilicity of the linker-payload complex, which can improve solubility and pharmacokinetic properties of the resulting ADC.[6][7]

  • Val-Cit Dipeptide: This dipeptide is a substrate for Cathepsin B, a lysosomal protease.[4] Cleavage of the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) group initiates the drug release mechanism.

  • PAB Self-Immolative Group: The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer. Once the Val-Cit sequence is cleaved, a 1,6-elimination reaction occurs, leading to the release of the unconjugated drug.[4]

Mechanism of Action: Targeted Drug Release

The targeted drug release mechanism of an ADC utilizing a Val-Cit-PAB linker is a multi-step process that occurs after the ADC binds to its target antigen on a cancer cell and is internalized.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalized_ADC Internalized ADC Receptor->Internalized_ADC Internalization Cleavage Cathepsin B Cleavage Internalized_ADC->Cleavage Self_Immolation Self-Immolation of PAB Cleavage->Self_Immolation Val-Cit Cleavage Released_Drug Released Cytotoxic Drug Self_Immolation->Released_Drug Drug Release Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis

Caption: Signaling pathway of ADC action.

Experimental Protocols

The following protocols provide a general framework for the conjugation process. Optimization of reaction conditions, such as molar ratios of reactants and incubation times, may be necessary for specific antibodies and payloads.

Protocol 1: Payload Attachment to this compound Linker

This protocol describes the attachment of an amine-containing payload to the this compound linker after activation of the linker's hydroxyl group.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • p-Nitrophenyl chloroformate (PNP-Cl) or similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Linker Activation:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add p-nitrophenyl chloroformate (1.5 equivalents) and DIPEA (2.0-3.0 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. This creates the activated linker, Fmoc-PEG6-Val-Cit-PAB-PNP.

  • Payload Conjugation:

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

    • Add the payload solution to the activated linker solution.

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress by LC-MS or RP-HPLC until the activated linker is consumed (typically 2-18 hours).[5]

  • Fmoc Deprotection:

    • To the reaction mixture containing the Fmoc-protected drug-linker conjugate, add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes. Monitor deprotection by RP-HPLC.[5]

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF and piperidine.

    • Precipitate the deprotected drug-linker conjugate by adding cold diethyl ether.

    • Centrifuge to pellet the product and wash with cold diethyl ether.

    • Dry the final payload-linker construct under vacuum.

  • Purification and Characterization:

    • Purify the payload-linker conjugate using RP-HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

Payload_Attachment_Workflow Start This compound Activation Linker Activation (e.g., with PNP-Cl) Start->Activation Activated_Linker Fmoc-PEG6-Val-Cit-PAB-PNP Activation->Activated_Linker Payload_Conjugation Payload Conjugation (Amine-containing drug) Activated_Linker->Payload_Conjugation Fmoc_Protected_ADC Fmoc-Protected Drug-Linker Payload_Conjugation->Fmoc_Protected_ADC Deprotection Fmoc Deprotection (Piperidine) Fmoc_Protected_ADC->Deprotection Deprotected_ADC Deprotected Drug-Linker Deprotection->Deprotected_ADC Purification Purification (RP-HPLC) Deprotected_ADC->Purification Final_Product Purified Drug-Linker Purification->Final_Product

Caption: Workflow for payload attachment to the linker.

Protocol 2: Antibody Conjugation

This protocol outlines the conjugation of the payload-linker construct to a monoclonal antibody (mAb) via available lysine (B10760008) residues.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated payload-linker construct (e.g., with an NHS-ester reactive group)

  • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • LC-MS system

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the activated payload-linker in a co-solvent like DMSO to a high concentration.

    • Add the payload-linker solution to the antibody solution at a specific molar excess (e.g., 4-10 fold). The optimal ratio should be determined empirically.

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Quenching:

    • Quench any unreacted payload-linker by adding an excess of the quenching solution (e.g., to a final concentration of 50 mM).

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload-linker and other small molecules using a SEC column.

    • Collect fractions corresponding to the purified ADC monomer.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

ParameterAnalytical Technique(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)[2][9], Reversed-Phase HPLC (RP-HPLC)[2][9], Mass Spectrometry (MS)[1][10], UV-Vis Spectroscopy[][12]To determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects potency and pharmacokinetics.[3][13]
Molecular Weight and Integrity Mass Spectrometry (MS)[1], Size Exclusion Chromatography (SEC)[2]To confirm the molecular weight of the ADC and to detect any aggregation or fragmentation.
Purity Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC)To assess the percentage of monomeric ADC and quantify impurities.
Charge Heterogeneity Cation Exchange Chromatography (CEX)[2]To evaluate changes in the antibody's surface charge due to conjugation.
Thermal Stability Differential Scanning Calorimetry (DSC)[1][13]To assess the impact of conjugation on the thermal stability of the antibody.
In Vitro Potency Cell-based cytotoxicity assaysTo determine the efficacy of the ADC in killing target cancer cells.
Drug-to-Antibody Ratio (DAR) Calculation

The DAR is a critical parameter for ADCs.[12] A common method for determining the average DAR is through UV-Vis spectrophotometry.[][12] This method requires knowledge of the extinction coefficients of the antibody and the payload at two different wavelengths.

Formula for DAR Calculation using UV-Vis Spectroscopy:

The concentration of the antibody and the drug in the ADC sample can be calculated using the Beer-Lambert law and solving a system of simultaneous equations based on the absorbance at two wavelengths (e.g., 280 nm and the maximum absorbance wavelength of the drug, λmax(drug)).

The average DAR can then be calculated as:

DAR = [Molar concentration of the drug] / [Molar concentration of the antibody][12]

Note: The presence of free, unconjugated drug in the sample can lead to an overestimation of the DAR when using this method.[12] Therefore, thorough purification is essential. More advanced techniques like HIC and MS provide a more detailed analysis of the drug load distribution.[9]

References

Application Notes and Protocols for Fmoc-PEG6-Val-Cit-PAB-OH in Solid Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-Val-Cit-PAB-OH is a highly specialized chemical linker designed for the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This linker system incorporates several key features to ensure stability in circulation and efficient, selective release of a cytotoxic payload within the tumor microenvironment. This document provides detailed application notes on its mechanism of action and protocols for its use in the development of ADCs targeting solid tumors.

The this compound linker is comprised of four key components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the amine, which is removed to allow for conjugation to an antibody or other targeting moiety.

  • PEG6 (Hexaethylene Glycol): A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2][3] The inclusion of a PEG linker can improve the drug-to-antibody ratio (DAR) by preventing aggregation of hydrophobic drug payloads.[3]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][][6] This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic drug.[4][6]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the Val-Cit linker by Cathepsin B, spontaneously releases the conjugated cytotoxic payload.[] This "traceless" release ensures the drug is delivered in its most active form.

The targeted delivery of potent cytotoxic agents via ADCs utilizing the this compound linker represents a promising strategy to improve the therapeutic index of anticancer drugs, maximizing their efficacy while minimizing systemic toxicity.[][6]

Mechanism of Action

The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a sequence of events that lead to the targeted destruction of cancer cells.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

ADC [label="1. ADC Circulation\n(Linker Stable)"]; Binding [label="2. Binding to\nTumor Antigen"]; Internalization [label="3. Internalization\n(Endocytosis)"]; Lysosome [label="4. Trafficking to\nLysosome"]; Cleavage [label="5. Cathepsin B\nCleavage of Val-Cit"]; Release [label="6. PAB Self-Immolation\n& Payload Release"]; Apoptosis [label="7. Payload Induces\nApoptosis"];

ADC -> Binding [label="Tumor Targeting"]; Binding -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage [label="[Cathepsin B]"]; Cleavage -> Release; Release -> Apoptosis; } Caption: Mechanism of action for an ADC with a Val-Cit-PAB linker.

  • Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, a cellular organelle containing a variety of degradative enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[4][6]

  • Payload Release: Cleavage of the Val-Cit moiety triggers the self-immolation of the PAB spacer, leading to the rapid and traceless release of the active cytotoxic drug into the cytoplasm of the cancer cell.[]

  • Induction of Apoptosis: The released cytotoxic payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various ADCs utilizing Val-Cit-PAB linkers with the potent anti-mitotic agent, monomethyl auristatin E (MMAE), against a panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug, with lower values indicating higher potency.

Cell LineCancer TypeTarget AntigenADCIC50 (nM)Reference
SK-BR-3Breast CancerHER2Trastuzumab-vc-MMAE0.29[1]
NCI-N87Gastric CancerHER2Trastuzumab-vc-MMAENot Reported[1]
BxPC-3Pancreatic CancerTissue FactorAnti-TF-vc-MMAE0.97[8]
PSN-1Pancreatic CancerTissue FactorAnti-TF-vc-MMAE0.99[8]
Capan-1Pancreatic CancerTissue FactorAnti-TF-vc-MMAE1.10[8]
Panc-1Pancreatic CancerTissue FactorAnti-TF-vc-MMAE1.16[8]
In Vivo Efficacy Data

The following table presents a summary of in vivo tumor growth inhibition studies of ADCs with Val-Cit-PAB linkers in mouse xenograft models of solid tumors.

Tumor ModelCancer TypeADCDosing ScheduleTumor Growth Inhibition (%)Reference
NCI-N87 XenograftGastric CancerTrastuzumab-vc-MMAE3 mg/kg, single doseSignificant inhibition[9]
JIMT-1 XenograftBreast CancerTrastuzumab-vc-MMAE3 mg/kg, single doseSignificant inhibition[9]
Patient-Derived Xenograft (PDX)Gastric CancerTrastuzumab-vc-MMAE3 mg/kg, single doseGood efficacy[9]
MC38 XenograftColon CancerALG-031048 (STING agonist ADC)0.5 mg/kg, weekly46%[10]
Hepa1-6 XenograftHepatocellular CarcinomaALG-031048 (STING agonist ADC)100 µg, 3 doses88% regression[10]

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate (e.g., Fmoc-PEG6-Val-Cit-PAB-MMAE)

This protocol outlines the steps for the synthesis of the drug-linker construct prior to conjugation to the antibody.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="this compound"]; Deprotection [label="Fmoc Deprotection\n(Piperidine/DMF)"]; Activation [label="Carboxylic Acid Activation\n(e.g., HATU, HOBt)"]; Coupling [label="Coupling to Payload\n(e.g., MMAE)"]; Purification [label="Purification\n(RP-HPLC)"];

Start -> Deprotection; Deprotection -> Activation; Activation -> Coupling; Coupling -> Purification; } Caption: Workflow for drug-linker synthesis.

Materials:

  • This compound

  • Monomethyl auristatin E (MMAE) or other desired payload

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (B6355638)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether, cold

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Fmoc Deprotection of Linker:

    • Dissolve this compound in DMF.

    • Add piperidine (e.g., 20% v/v) and stir at room temperature for 30 minutes to remove the Fmoc protecting group.

    • Remove the solvent under reduced pressure.

  • Payload Coupling:

    • Dissolve the deprotected linker and MMAE (typically 1.0-1.2 equivalents) in anhydrous DMF.

    • Add HOBt (1.0 eq.) and HBTU (1.0 eq.) to the solution.

    • Add DIPEA (2.0 eq.) to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by HPLC until completion (typically 2-4 hours).

  • Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the drug-linker conjugate by RP-HPLC to obtain the final product with high purity.

    • Lyophilize the purified product to a solid.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody, typically targeting cysteine or lysine (B10760008) residues. The following protocol is for cysteine-based conjugation.

dot graph "ADC_Conjugation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Antibody [label="Monoclonal Antibody"]; Reduction [label="Antibody Reduction\n(e.g., TCEP)"]; DrugLinker [label="Drug-Linker\n(Maleimide-activated)"]; Conjugation [label="Conjugation Reaction"]; Purification [label="Purification\n(e.g., G-25 column)"]; Characterization [label="Characterization\n(HIC-HPLC, LC-MS)"];

Antibody -> Reduction; Reduction -> Conjugation; DrugLinker -> Conjugation; Conjugation -> Purification; Purification -> Characterization; } Caption: Workflow for ADC conjugation and characterization.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker with a maleimide (B117702) group (e.g., MC-PEG6-Val-Cit-PAB-MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 desalting column

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS.

    • Add a 5-10 fold molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated Sephadex G-25 column.

    • Elute the ADC with PBS, pH 7.4.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species using HIC-HPLC.[8][11][12][13]

    • Confirm the identity and integrity of the ADC by LC-MS.[14]

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the Val-Cit linker to enzymatic cleavage.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Cleavage:

    • Add activated Cathepsin B (e.g., 100 nM final concentration) to initiate the reaction.[2][15]

  • Time Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction:

    • Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the antibody.

    • Analyze the supernatant for the presence of the released payload using LC-MS.[2][14][15]

    • Quantify the amount of released payload at each time point to determine the cleavage kinetics.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC against cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Non-target cell line (antigen-negative, as a control)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 5: In Vivo Efficacy Study in a Solid Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human solid tumor cell line

  • Matrigel (optional)

  • ADC, vehicle control, and potentially a positive control ADC

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, positive control).

    • Administer the ADC and control treatments via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties and tolerability.[10][16]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The this compound linker is a versatile and effective tool for the development of ADCs for solid tumor targeting. Its design allows for stable circulation and specific, efficient release of cytotoxic payloads within the tumor microenvironment. The protocols provided in this document offer a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced linker technology. Careful optimization of each step is crucial for the successful development of a safe and efficacious ADC therapeutic.

References

Application Notes and Protocols for Fmoc-PEG6-Val-Cit-PAB-OH in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-Val-Cit-PAB-OH is a sophisticated linker molecule designed for the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This linker system incorporates several key features that enable the stable conjugation of potent cytotoxic payloads to monoclonal antibodies and their subsequent controlled release within the tumor microenvironment. Its application is of particular interest in breast cancer research, where targeted delivery of therapeutics can enhance efficacy while minimizing systemic toxicity.

This document provides detailed application notes and protocols for the use of this compound in the context of breast cancer research, drawing upon established methodologies for similar ADC linker technologies.

Chemical Structure and Components

This compound is a multi-component linker with distinct functionalities:

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A base-labile protecting group for the terminal amine. Its removal is a standard step in solid-phase peptide synthesis and allows for the subsequent attachment of the linker to an antibody.

  • PEG6 (Hexaethylene glycol): A hydrophilic polyethylene (B3416737) glycol spacer. The PEG moiety enhances the solubility and stability of the ADC, prolongs its plasma half-life, and can reduce immunogenicity.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells, including those in breast cancer.[2][] This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic payload.

  • PAB (p-Aminobenzyl alcohol): A self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which results in the release of the unconjugated, active drug payload.

  • -OH (Hydroxyl group): The terminal hydroxyl group on the PAB spacer serves as the attachment point for the cytotoxic drug. It can be activated, for example, by conversion to a p-nitrophenyl carbonate, to facilitate conjugation with amine- or hydroxyl-containing payloads.

Mechanism of Action in Breast Cancer

The therapeutic strategy underpinning the use of an ADC constructed with this compound in breast cancer is centered on targeted delivery and controlled drug release.

  • Targeting: The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen that is overexpressed on the surface of breast cancer cells (e.g., HER2).[4][5]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit linker.[]

  • Drug Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic drug inside the cancer cell.

  • Cytotoxicity: The released drug can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the breast cancer cell.[1]

cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell cluster_endosome Endosome/Lysosome ADC ADC Tumor_Antigen Tumor Antigen (e.g., HER2) ADC->Tumor_Antigen Binding Internalized_ADC Internalized ADC Tumor_Antigen->Internalized_ADC Internalization Cathepsin_B Cathepsin B Internalized_ADC->Cathepsin_B Val-Cit Cleavage Released_Drug Active Drug Cathepsin_B->Released_Drug PAB Self-Immolation Apoptosis Apoptosis Released_Drug->Apoptosis Induces

Mechanism of action of a Val-Cit linker-based ADC in breast cancer.

Data Presentation

While specific quantitative data for an ADC utilizing the precise this compound linker in breast cancer models is not publicly available, the following tables summarize representative data for ADCs employing the core Val-Cit-PAB linker technology with various antibodies and payloads against breast cancer cell lines. This data serves as a benchmark for the expected performance.

Table 1: In Vitro Cytotoxicity of Val-Cit Linker-Based ADCs in Breast Cancer Cell Lines

Breast Cancer Cell LineTarget AntigenPayloadIC50 (nM)Reference
SK-BR-3HER2MMAE~1-10Extrapolated from[6]
BT-474HER2MMAE~5-20Extrapolated from[7]
MDA-MB-231(e.g., PS)AuristatinVaries[8]
KPL-4HER2MMAE~1-5[7]

IC50 values are approximate and can vary based on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: Representative In Vivo Efficacy of Val-Cit Linker-Based ADCs in Breast Cancer Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
BT-474Anti-HER2-vc-MMAE3>90Extrapolated from general ADC literature
MDA-MB-231Anti-PS-vc-Auristatin5SignificantExtrapolated from[8]
HER2-positive PDXTrastuzumab-vc-MMAE3-5SignificantExtrapolated from general ADC literature

Tumor growth inhibition is highly dependent on the model, dosing schedule, and specific ADC characteristics.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of an ADC constructed using this compound.

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol outlines the steps to conjugate a cytotoxic drug to the this compound linker.

A 1. Activate -OH group of This compound B 2. Conjugate activated linker to cytotoxic drug A->B C 3. Purify drug-linker conjugate (e.g., HPLC) B->C D 4. Characterize conjugate (e.g., LC-MS, NMR) C->D

Workflow for drug-linker synthesis.

Materials:

  • This compound

  • Cytotoxic drug with a reactive amine or hydroxyl group (e.g., MMAE, Doxorubicin)

  • Activating agent (e.g., p-nitrophenyl chloroformate)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of the Linker: a. Dissolve this compound in anhydrous DCM. b. Add p-nitrophenyl chloroformate and DIPEA. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, evaporate the solvent under reduced pressure.

  • Conjugation to the Drug: a. Dissolve the activated linker and the cytotoxic drug in anhydrous DMF. b. Add DIPEA and stir the reaction at room temperature overnight. c. Monitor the reaction progress by LC-MS.

  • Purification: a. Purify the crude product by reverse-phase HPLC. b. Collect fractions containing the desired drug-linker conjugate. c. Lyophilize the pure fractions to obtain the final product.

  • Characterization: a. Confirm the identity and purity of the drug-linker conjugate using LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details how to assess the potency of the ADC against breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-231)

  • Complete cell culture medium

  • ADC construct

  • Control antibody and free drug

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed breast cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well. b. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds. c. Include untreated cells as a negative control. d. Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability against the logarithm of the compound concentration. c. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 3: In Vivo Efficacy Study in a Breast Cancer Xenograft Model

This protocol describes the evaluation of the ADC's anti-tumor activity in vivo.

A 1. Implant breast cancer cells into immunodeficient mice B 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment groups B->C D 4. Administer ADC, vehicle, or control antibody (e.g., intravenously) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Terminate study at endpoint and analyze data E->F

Workflow for an in vivo efficacy study.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Breast cancer cells (e.g., BT-474)

  • Matrigel (optional)

  • ADC, vehicle control, and control antibody

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: a. Subcutaneously inject 5-10 million breast cancer cells (often mixed with Matrigel) into the flank of each mouse.[9] b. For estrogen-dependent models like BT-474, an estrogen pellet may need to be implanted.[9]

  • Tumor Growth and Randomization: a. Monitor tumor growth regularly. b. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: a. Administer the ADC, vehicle, or control antibody via the desired route (typically intravenous injection). b. The dosing schedule can be a single dose or multiple doses over several weeks.

  • Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: a. The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. b. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. Plot the mean tumor volume over time for each group to assess treatment efficacy.

Conclusion

This compound is a highly promising linker for the development of next-generation ADCs for breast cancer therapy. Its design allows for improved pharmacokinetics and tumor-specific release of cytotoxic agents. The protocols provided herein offer a framework for the synthesis, in vitro evaluation, and in vivo testing of ADCs utilizing this advanced linker technology. While direct experimental data for this specific linker is limited in the public domain, the extensive research on Val-Cit-PAB based ADCs provides a strong foundation for its successful application in developing novel and effective treatments for breast cancer.

References

Application Notes and Protocols: Fmoc-PEG6-Val-Cit-PAB-OH for Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-Val-Cit-PAB-OH is a highly specialized chemical linker used in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This linker system is designed for precise drug delivery to tumor cells while minimizing systemic toxicity. In the context of ovarian cancer, where targeted therapies are crucial for improving patient outcomes, this linker offers a sophisticated mechanism for delivering potent cytotoxic agents directly to malignant cells.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs for ovarian cancer therapy. It covers the mechanism of action, provides representative data from closely related ADCs, and outlines detailed experimental protocols for synthesis and evaluation.

Mechanism of Action

The this compound linker is a multi-component system designed for stability in circulation and selective cleavage within the tumor cell.

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A base-labile protecting group for the terminal amine, crucial during the synthesis of the drug-linker conjugate. It is removed to allow for conjugation to the antibody.

  • PEG6 (Hexaethylene glycol): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving systemic exposure.

  • Val-Cit (Valine-Citrulline): A dipeptide motif that serves as a specific cleavage site for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells, including ovarian cancer.[1][2]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes electronic rearrangement, leading to the release of the active cytotoxic payload in its unmodified form.[3]

The overall mechanism of an ADC utilizing this linker in ovarian cancer is as follows:

  • The ADC, consisting of an antibody targeting an ovarian cancer-specific antigen (e.g., Folate Receptor α), the linker, and a cytotoxic payload, is administered systemically.

  • The antibody component of the ADC selectively binds to the target antigen on the surface of ovarian cancer cells.

  • The ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.

  • The complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B.

  • Cathepsin B cleaves the Val-Cit dipeptide within the linker.

  • This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload inside the cancer cell.

  • The released payload exerts its cytotoxic effect, leading to the death of the ovarian cancer cell.

Data Presentation: Representative Efficacy of a Val-Cit Linker-Based ADC in Ovarian Cancer

While specific data for an ADC constructed with this compound is not publicly available, the following tables present representative data from preclinical studies of MORAb-202 (Farletuzumab ecteribulin) , an ADC targeting Folate Receptor alpha (FRα) with a Val-Cit linker and the microtubule inhibitor payload, eribulin. This data serves as a strong surrogate for the expected performance of an ADC utilizing the this compound linker system in an ovarian cancer setting.

Table 1: In Vitro Cytotoxicity of MORAb-202 in Ovarian Cancer Cell Lines

Cell LineHistological SubtypeFRα Expression (Mean Fluorescence Intensity)MORAb-202 IC50 (ng/mL)
IGROV-1Ovarian AdenocarcinomaHigh1.5
OVCAR-3Ovarian AdenocarcinomaModerate25.3
SKOV3Ovarian AdenocarcinomaLow>1000
A2780Ovarian CarcinomaNegative>1000

Data is representative and compiled based on findings that show a clear correlation between FRα expression levels and the in vitro cytotoxicity of MORAb-202.[4]

Table 2: In Vivo Efficacy of MORAb-202 in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model

Treatment GroupDose and ScheduleMean Tumor Volume Change from Baseline (%)Tumor Growth Inhibition (%)
Vehicle Control-+ 450%-
MORAb-20212.5 mg/kg, Q14Dx3- 85% (regression)>100%
Eribulin (Payload only)1 mg/kg, TIW for 3 weeks+ 150%67%

Data is representative of findings from preclinical studies of MORAb-202 in FRα-expressing ovarian cancer PDX models, demonstrating significant and durable tumor regression.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker-Payload Conjugate (General Procedure)

This protocol describes the general steps for conjugating a payload (e.g., a tubulin inhibitor like MMAE or a topoisomerase inhibitor like doxorubicin) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a suitable functional group (e.g., amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of PAB alcohol: The hydroxyl group on the PAB moiety of this compound is activated, for example, by conversion to a p-nitrophenyl carbonate.

  • Payload Conjugation: The activated linker is reacted with the amine group of the cytotoxic payload in anhydrous DMF. The reaction is stirred at room temperature and monitored by HPLC until completion.

  • Purification: The resulting Fmoc-protected drug-linker conjugate is purified by reverse-phase HPLC. The product is then lyophilized to a solid.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the conjugate with a solution of 20% piperidine in DMF for 30 minutes at room temperature.

  • Final Purification: The deprotected drug-linker is purified by reverse-phase HPLC and lyophilized to yield the final product, ready for conjugation to an antibody.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody (mAb) targeting an ovarian cancer antigen. This procedure assumes the mAb has been engineered with surface cysteine residues for site-specific conjugation.

Materials:

  • Purified monoclonal antibody (e.g., anti-FRα mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-linker with a maleimide (B117702) group (requires modification of the linker from Protocol 1 to include a maleimide moiety)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: The mAb is partially reduced by incubation with a 5-10 molar excess of TCEP in PBS at 37°C for 1-2 hours to expose the free thiol groups of the engineered cysteines.

  • Conjugation Reaction: The reduced mAb is immediately reacted with a 5-10 molar excess of the maleimide-functionalized drug-linker in PBS. The reaction is incubated at room temperature for 2 hours.

  • Quenching: The reaction is quenched by adding an excess of N-acetylcysteine.

  • Purification: The resulting ADC is purified using a pre-equilibrated SEC column to remove unconjugated drug-linker and other small molecules.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation level using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the IC50 of the ADC in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines with varying target antigen expression (e.g., IGROV-1, OVCAR-3, SKOV3)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Protocol 4: Cathepsin B Activity Assay

This assay measures the activity of Cathepsin B in ovarian cancer cell lysates, which is crucial for the cleavage of the Val-Cit linker.

Materials:

  • Ovarian cancer cell lines

  • Cathepsin B Activity Assay Kit (commercial kits are recommended, e.g., from Sigma-Aldrich, Abcam)

  • Cell lysis buffer (provided in the kit)

  • Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation: Culture ovarian cancer cells to 80-90% confluency. Harvest and lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Assay Procedure: Add a defined amount of cell lysate (e.g., 50-100 µg of protein) to a 96-well black plate.

  • Substrate Addition: Add the Cathepsin B-specific fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: Quantify Cathepsin B activity based on the fluorescence signal, normalized to the protein concentration.

Protocol 5: In Vivo Efficacy Study in Ovarian Cancer Xenograft Model

This protocol evaluates the anti-tumor efficacy of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Ovarian cancer cell line (e.g., IGROV-1) or patient-derived tumor fragments

  • ADC, vehicle control, and relevant control groups

  • Calipers for tumor measurement

  • Sterile injection supplies

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million ovarian cancer cells into the flank of each mouse. For PDX models, implant tumor fragments.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC (e.g., at a dose determined from MTD studies) and controls intravenously (i.v.) according to the planned schedule (e.g., once every two weeks for three cycles).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Tumors are then excised and weighed.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition and assess statistical significance.

Visualizations

Signaling Pathways and Mechanisms

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Ovarian Cancer Cell ADC Antibody-Drug Conjugate (Fmoc-PEG6-Val-Cit-PAB-Payload) Antigen Ovarian Cancer Antigen (e.g., FRα) ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an ADC with a cleavable Val-Cit-PAB linker.

Payload_Signaling_Pathway cluster_payloads Released Cytotoxic Payloads cluster_cellular_effects Downstream Cellular Effects MMAE MMAE / Eribulin (Microtubule Inhibitor) Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Dox Doxorubicin (Topoisomerase II Inhibitor) Topoisomerase Topoisomerase II Dox->Topoisomerase Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Disruption leads to Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage Prevention of re-ligation leads to Apoptosis2 Apoptosis DNA_Damage->Apoptosis2

Caption: Signaling pathways of common ADC payloads in ovarian cancer cells.

Experimental_Workflow cluster_dev ADC Development cluster_eval Preclinical Evaluation cluster_outcome Outcome Linker_Synth Linker-Payload Synthesis This compound + Payload ADC_Conj Antibody Conjugation Linker-Payload + Antibody Linker_Synth->ADC_Conj Purified Product In_Vitro In Vitro Assays Cytotoxicity (IC50) Cathepsin B Activity Bystander Effect ADC_Conj->In_Vitro Characterized ADC In_Vivo In Vivo Studies Ovarian Cancer Xenograft Model Efficacy (TGI) Safety/Tolerability In_Vitro->In_Vivo Promising Candidates Lead_Candidate {Lead Candidate Selection} In_Vivo->Lead_Candidate Efficacious & Safe ADC

Caption: Experimental workflow for ADC development and preclinical evaluation.

References

Application Notes and Protocols for the Conjugation of Monomethyl Auristatin E (MMAE) using a PEGylated Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the conjugation of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) to a monoclonal antibody using a specific cleavable linker, Fmoc-PEG6-Val-Cit-PAB-OH.

The this compound linker incorporates several key features:

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring targeted intracellular drug release.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes electronic rearrangement to release the active MMAE payload.

  • Polyethylene Glycol (PEG6): A six-unit PEG chain that enhances the hydrophilicity of the linker-drug complex. This can improve the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[1][2][3][4][5]

  • Fluorenylmethyloxycarbonyl (Fmoc): A protecting group on the N-terminus of the linker, which needs to be removed to enable conjugation to the antibody.

These application notes will guide researchers through the synthesis of the linker-drug conjugate, the conjugation to the antibody, and the subsequent purification and characterization of the final ADC.

Experimental Workflow and Signaling Pathway

The overall workflow for the synthesis and conjugation of the MMAE-linker to a monoclonal antibody is depicted below. This multi-step process begins with the synthesis of the drug-linker, followed by antibody preparation, conjugation, and finally, purification and characterization of the ADC.

ADC Synthesis Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation cluster_2 Conjugation and Purification Fmoc_PEG6_Val_Cit_PAB_OH This compound Coupling Coupling Reaction (e.g., HATU, HOBt) Fmoc_PEG6_Val_Cit_PAB_OH->Coupling MMAE MMAE MMAE->Coupling Fmoc_PEG6_VC_PAB_MMAE Fmoc-PEG6-Val-Cit-PAB-MMAE Coupling->Fmoc_PEG6_VC_PAB_MMAE Deprotection Fmoc Deprotection (Piperidine) Fmoc_PEG6_VC_PAB_MMAE->Deprotection Active_Linker H2N-PEG6-Val-Cit-PAB-MMAE Deprotection->Active_Linker Conjugation Thiol-Maleimide Conjugation Active_Linker->Conjugation Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Reduced_Antibody->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Overall workflow for the preparation of an Antibody-Drug Conjugate (ADC).

The mechanism of action for a typical MMAE-based ADC with a cleavable linker involves several steps, beginning with the ADC binding to a specific antigen on the surface of a cancer cell and culminating in the induction of apoptosis.

ADC Mechanism of Action ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to the lysosome Internalization->Lysosomal_Trafficking Cleavage 4. Cathepsin B cleaves the Val-Cit linker Lysosomal_Trafficking->Cleavage Drug_Release 5. PAB self-immolation releases free MMAE Cleavage->Drug_Release Tubulin_Inhibition 6. MMAE binds to tubulin, inhibiting microtubule polymerization Drug_Release->Tubulin_Inhibition Cell_Cycle_Arrest 7. G2/M phase cell cycle arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis 8. Induction of apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of an MMAE-ADC with a cleavable Val-Cit linker.

Experimental Protocols

Protocol 1: Synthesis of H2N-PEG6-Val-Cit-PAB-MMAE

This protocol outlines the synthesis of the deprotected drug-linker ready for conjugation.

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Coupling of this compound to MMAE:

    • Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

    • Add HOBt (1.0 equivalent) and DIPEA (2.0 equivalents) to the solution.

    • Add HATU (1.1 equivalents) to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by RP-HPLC until completion.

    • Upon completion, purify the crude product by semi-preparative RP-HPLC to obtain Fmoc-PEG6-Val-Cit-PAB-MMAE.

    • Lyophilize the purified product to a solid.

  • Fmoc Deprotection:

    • Dissolve the lyophilized Fmoc-PEG6-Val-Cit-PAB-MMAE in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Purify the resulting H2N-PEG6-Val-Cit-PAB-MMAE by RP-HPLC.

    • Lyophilize the final product to obtain a solid ready for conjugation.

Protocol 2: Antibody Preparation for Conjugation

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

Procedure:

  • Antibody Buffer Exchange:

    • If the antibody is not in a suitable buffer, perform a buffer exchange into the reaction buffer using a desalting column or tangential flow filtration.[6] The final antibody concentration should be between 1-10 mg/mL.[6]

  • Partial Reduction of the Antibody:

    • Add a calculated molar excess of TCEP to the antibody solution. The optimal TCEP concentration needs to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 2-5 fold molar excess over the antibody.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Removal of Excess Reducing Agent:

    • Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with reaction buffer. This step is crucial to prevent the reduction of the linker-drug.

Protocol 3: Conjugation of H2N-PEG6-Val-Cit-PAB-MMAE to the Antibody

This protocol details the conjugation of the deprotected drug-linker to the reduced antibody. For this specific linker, a maleimide (B117702) group needs to be introduced to the N-terminus of the deprotected linker to react with the antibody's free thiols. This can be achieved by reacting the H2N-PEG6-Val-Cit-PAB-MMAE with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

  • Reduced antibody from Protocol 2

  • H2N-PEG6-Val-Cit-PAB-MMAE from Protocol 1

  • SMCC or a similar maleimide-containing crosslinker

  • Anhydrous DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Hydrophobic Interaction Chromatography or Size Exclusion Chromatography)

Procedure:

  • Activation of the Drug-Linker:

    • Dissolve H2N-PEG6-Val-Cit-PAB-MMAE and a slight molar excess of SMCC in anhydrous DMSO.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form Maleimide-PEG6-Val-Cit-PAB-MMAE.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.[6]

    • Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as N-acetylcysteine to a final concentration of approximately 1 mM.[6]

    • Incubate for an additional 15-30 minutes.[6]

Protocol 4: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker, unconjugated antibody, and any aggregates.[6] Hydrophobic Interaction Chromatography (HIC) is a common method for separating ADC species with different DARs.[7][8]

Materials:

  • Crude ADC mixture from Protocol 3

  • HIC column (e.g., TSKgel Butyl-NPR)[7]

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[7]

  • Mobile Phase B: 75% 50 mM Sodium Phosphate, pH 7.0, 25% Isopropanol[7]

Procedure:

  • Sample Preparation:

    • Dilute the crude ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[7]

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared sample.

    • Apply a decreasing salt gradient by increasing the percentage of Mobile Phase B. A typical gradient might be:

      • 0-2 min: 0% B

      • 2-20 min: 0-100% B (linear gradient)

      • 20-25 min: 100% B

      • 25-30 min: 0% B (re-equilibration)[7]

    • Monitor the elution profile at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired ADC species (e.g., DAR2, DAR4).

    • Pool the relevant fractions and perform a buffer exchange into a suitable formulation buffer.

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[6]

Data Presentation and Characterization

Accurate characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[7]

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR and the distribution of different drug-loaded species can be determined using several methods.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Calculation based on the absorbance of the ADC at 280 nm (protein) and a wavelength specific to the drug (e.g., 248 nm for MMAE), using the Beer-Lambert law.[7]Rapid and simple.Provides only the average DAR; requires accurate extinction coefficients.
Hydrophobic Interaction Chromatography (HIC)-HPLC Separates ADC species based on hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing DARs. The weighted average DAR is calculated from the relative peak areas.[7][9][10]Provides information on the distribution of DAR species and can be used for purification.[7][8]Requires specialized columns and method development.
Reverse Phase (RP)-HPLC Can be used to separate light and heavy chains after reduction of the ADC, allowing for determination of drug load on each chain.High resolution.Denaturing conditions; may not be suitable for all ADCs.
Mass Spectrometry (MS) Provides the exact mass of the intact ADC or its subunits, allowing for precise DAR determination.[11][12]Highly accurate and provides detailed structural information.Requires specialized instrumentation and expertise.
Example HIC-HPLC Data for DAR Determination
Peak Elution OrderADC SpeciesRelative Peak Area (%)Contribution to Average DAR
1DAR 010.50
2DAR 235.20.704
3DAR 445.81.832
4DAR 67.50.450
5DAR 81.00.080
Total 100 Average DAR = 3.066

Calculation of Average DAR from HIC-HPLC: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Concluding Remarks

The conjugation of MMAE to monoclonal antibodies using the this compound linker offers a promising strategy for the development of effective and targeted cancer therapeutics. The inclusion of a PEG spacer can confer favorable physicochemical properties to the resulting ADC. Careful optimization of the conjugation and purification protocols is essential to produce a homogeneous and well-characterized ADC with a desired Drug-to-Antibody Ratio. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of antibody-drug conjugate development.

References

Application Notes and Protocols for the Conjugation of Duocarmycin with Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a duocarmycin-linker conjugate, specifically by coupling a seco-duocarmycin analogue with the cleavable linker, Fmoc-PEG6-Val-Cit-PAB-OH. Duocarmycins are a class of highly potent DNA alkylating agents used as payloads in Antibody-Drug Conjugates (ADCs).[1][2][3] The linker, featuring a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a self-immolative p-aminobenzyl alcohol (PAB) group, ensures stable conjugation in circulation and efficient payload release within target cells.[4][5][6] This guide outlines the chemical principles, a step-by-step experimental protocol, characterization methods, and expected outcomes to facilitate the development of next-generation ADCs.

Introduction to the Conjugation Strategy

The conjugation of duocarmycin to a linker is a critical step in the development of potent and specific ADCs. The strategy described herein involves a multi-step chemical synthesis that culminates in the formation of a stable drug-linker construct ready for subsequent conjugation to a monoclonal antibody.

Core Principles:

  • Duocarmycin Prodrug: The synthesis utilizes the inactive prodrug form of duocarmycin, commonly referred to as seco-duocarmycin.[1][2] This form prevents premature activation of the cytotoxic cyclopropane (B1198618) ring. The active form is generated intracellularly after the linker is cleaved.[7]

  • Cleavable Linker: The this compound linker is designed for conditional payload release. The Val-Cit dipeptide is specifically cleaved by the lysosomal enzyme cathepsin B, which is often upregulated in tumor cells.[4][6]

  • Self-Immolative Spacer: Following enzymatic cleavage of the dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the duocarmycin payload in its active form.[4][8]

  • PEG Spacer: The hexaethylene glycol (PEG6) moiety is incorporated to enhance the hydrophilicity and solubility of the drug-linker complex, which can improve the pharmacokinetic properties and manufacturability of the resulting ADC.[9]

  • Conjugation Site: The linkage is formed at a hydroxyl group on the DNA-alkylating subunit of the seco-duocarmycin molecule. This approach has been shown to yield ADCs with high stability and consistent in vitro cytotoxicity.[1][2][9]

The overall chemical pathway involves the activation of the terminal hydroxyl group on the PAB spacer of the linker, followed by a coupling reaction with the seco-duocarmycin derivative.

Experimental Protocols

This section details the necessary protocols for the synthesis of the Fmoc-PEG6-Val-Cit-PAB-Duocarmycin conjugate.

Protocol 2.1: Activation of this compound Linker

To facilitate the coupling with seco-duocarmycin, the terminal hydroxyl group of the PAB spacer is converted into a more reactive leaving group, such as a p-nitrophenyl (PNP) carbonate.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate (1.2 equivalents)

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Fmoc-PEG6-Val-Cit-PAB-PNP) by flash chromatography on silica (B1680970) gel to yield the activated linker.

Protocol 2.2: Conjugation of Activated Linker to seco-Duocarmycin

This protocol describes the coupling of the activated linker (Fmoc-PEG6-Val-Cit-PAB-PNP) to a suitable seco-duocarmycin analogue (e.g., seco-DUBA).

Materials:

  • seco-Duocarmycin analogue (e.g., seco-DUBA, 1 equivalent)[10]

  • Activated Linker (Fmoc-PEG6-Val-Cit-PAB-PNP, 1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (2-3 equivalents)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the seco-duocarmycin analogue (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • In a separate flask, dissolve the activated linker (1.1 equivalents) in anhydrous DMF.

  • Add the activated linker solution to the seco-duocarmycin solution at room temperature.

  • Stir the reaction mixture for 2-12 hours in the dark. The reaction progress should be monitored by LC-MS.

  • Once the reaction is complete, concentrate the mixture under high vacuum to remove the solvent.

  • Purify the resulting crude product by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[4]

  • Combine the fractions containing the pure product and lyophilize to obtain the final Fmoc-PEG6-Val-Cit-PAB-Duocarmycin conjugate as a solid.

Data Presentation and Characterization

The successful synthesis of the drug-linker conjugate should be confirmed by a suite of analytical techniques. The following table summarizes the expected characteristics and analytical results for the final product.

ParameterSpecificationMethod
Identity
Molecular FormulaC87H91ClN11O17 (Example using seco-DUBA)-
Molecular Weight1654.16 g/mol (Theoretical, for seco-DUBA conjugate)Mass Spectrometry (ESI-MS)
Purity >95%RP-HPLC, UPLC
Yield 35-50% (Overall from seco-duocarmycin)Gravimetric
Appearance White to pale yellow solidVisual Inspection
Solubility Soluble in DMSO, DMFSolubility Test
Structural Confirmation Consistent with proposed structure1H NMR, MS/MS

Note: The exact molecular formula and weight will depend on the specific seco-duocarmycin analogue used.

Characterization Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final conjugate. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically employed.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the conjugate, providing definitive evidence of a successful reaction.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the chemical structure of the conjugate, ensuring all components (duocarmycin, PEG, and peptide) are present and correctly linked.[2][11]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the key steps in the synthesis of the Fmoc-PEG6-Val-Cit-PAB-Duocarmycin conjugate.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation Linker This compound Reagent1 p-Nitrophenyl Chloroformate Pyridine, DCM, 0°C to RT Linker->Reagent1 ActivatedLinker Fmoc-PEG6-Val-Cit-PAB-PNP Reagent2 DIPEA, DMF, RT ActivatedLinker->Reagent2 Reagent1->ActivatedLinker Carbonate Formation Duocarmycin seco-Duocarmycin Analogue (with R-OH group) Duocarmycin->Reagent2 FinalProduct Fmoc-PEG6-Val-Cit-PAB-Duocarmycin Reagent2->FinalProduct Coupling

Caption: Synthetic pathway for duocarmycin-linker conjugation.

Experimental Workflow

This diagram outlines the general laboratory workflow from starting materials to the final purified product.

start Start Materials: - this compound - seco-Duocarmycin activation Activate Linker with p-Nitrophenyl Chloroformate start->activation workup_purify1 Aqueous Workup & Flash Chromatography activation->workup_purify1 coupling Couple Activated Linker to seco-Duocarmycin workup_purify1->coupling purify2 Purify via Preparative RP-HPLC coupling->purify2 lyophilize Lyophilize Product purify2->lyophilize characterize Characterize Final Conjugate (LC-MS, HPLC, NMR) lyophilize->characterize end Pure Drug-Linker Conjugate characterize->end

Caption: General experimental workflow for synthesis and purification.

Mechanism of Action Post-Conjugation

This diagram illustrates the intracellular processing of an ADC containing the duocarmycin-linker, leading to payload release.

cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage Val-Cit Cleavage Elimination 1,6-Self Immolation Cleavage->Elimination PAB Spacer Release Payload Active Duocarmycin Elimination->Payload DNA Nuclear DNA Payload->DNA Diffusion to Nucleus Alkylation DNA Alkylation & Cell Death DNA->Alkylation

Caption: Intracellular activation pathway of the duocarmycin conjugate.

References

Application Notes: Drug-to-Antibody Ratio (DAR) Calculation for ADCs Utilizing Fmoc-PEG6-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) synthesized using the enzyme-cleavable linker, Fmoc-PEG6-Val-Cit-PAB-OH.

Introduction to this compound Linker in ADCs

The this compound is a sophisticated linker system designed for the development of ADCs. Its key features include:

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus and is typically removed under basic conditions (e.g., with piperidine) to allow for conjugation to the payload.[1][2]

  • PEG6 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2]

  • Val-Cit Dipeptide: The valine-citrulline dipeptide sequence serves as a cleavage site for lysosomal enzymes, specifically Cathepsin B, which is often overexpressed in tumor cells.[3][4][5] This ensures targeted release of the cytotoxic payload within the target cell, minimizing systemic toxicity.[5]

  • PAB (p-aminobenzyl carbamate) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active payload.[3][5]

The DAR is a critical quality attribute of an ADC as it directly impacts both the efficacy and safety of the therapeutic.[6][7] A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[6][8] Therefore, accurate and reproducible determination of the DAR is essential during ADC development.

Logical Workflow for ADC Conjugation and DAR Determination

The overall process involves the synthesis of the drug-linker conjugate, conjugation to the antibody, purification of the ADC, and subsequent characterization to determine the average DAR.

ADC_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation cluster_dar_analysis DAR Analysis Fmoc_Linker This compound Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_Linker->Deprotection Drug_Linker_Conjugation Drug-Linker Conjugation Deprotection->Drug_Linker_Conjugation Payload_Activation Payload Activation Payload_Activation->Drug_Linker_Conjugation Purified_Drug_Linker Purified Drug-Linker Drug_Linker_Conjugation->Purified_Drug_Linker ADC_Conjugation ADC Conjugation Purified_Drug_Linker->ADC_Conjugation Antibody Monoclonal Antibody (mAb) Antibody_Reduction Antibody Reduction (e.g., TCEP) Antibody->Antibody_Reduction Antibody_Reduction->ADC_Conjugation ADC_Purification ADC Purification (e.g., SEC) ADC_Conjugation->ADC_Purification Purified_ADC Purified ADC ADC_Purification->Purified_ADC HIC_Analysis HIC Analysis Purified_ADC->HIC_Analysis UV_Vis_Analysis UV-Vis Analysis Purified_ADC->UV_Vis_Analysis DAR_Calculation DAR Calculation HIC_Analysis->DAR_Calculation UV_Vis_Analysis->DAR_Calculation ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cell ADC ADC in Circulation Binding Binding ADC->Binding Receptor Target Antigen (Receptor) Receptor->Binding Internalization Endocytosis Binding->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B cleavage of Val-Cit linker Cell_Death Apoptosis Payload_Release->Cell_Death Cytotoxic Effect

References

Application Notes and Protocols: Fmoc-PEG6-Val-Cit-PAB-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG6-Val-Cit-PAB-OH is a highly specialized and advanced linker used in the development of targeted drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs). This linker system is designed for precise, controlled release of a cytotoxic payload at the target site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

The key components of this linker are:

  • Fmoc (Fluorenylmethyloxycarbonyl group): A base-labile protecting group for the terminal amine, facilitating a modular and controlled synthesis of the drug-linker conjugate.[1][2]

  • PEG6 (Hexaethylene glycol): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.[2]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][4][5][] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the conjugated drug in its active form.[3][7]

  • OH (Hydroxyl group): The reactive site for conjugation with a cytotoxic payload, typically through the formation of a carbamate (B1207046) linkage.

This application note provides a comprehensive overview of the use of this compound in targeted drug delivery, including its mechanism of action, relevant quantitative data from similar linker systems, and detailed experimental protocols.

Mechanism of Action: Targeted Drug Release

The targeted drug delivery system employing a Val-Cit-PAB linker operates on a multi-step mechanism initiated by the specific binding of the targeting moiety (e.g., a monoclonal antibody) to its antigen on the surface of a cancer cell.

  • Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis, into an endosome.[8]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including Cathepsin B, and characterized by a low pH environment.[8]

  • Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit linker.[3][4][7] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to this cleavage.[9]

  • Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant, into the cytoplasm of the cancer cell.[8][9]

  • Induction of Apoptosis: The released cytotoxic drug can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Val-Cit-PAB Based ADCs

ADC Construct (Antibody-Linker-Payload)Cell LineTarget AntigenIC50 (nM)Reference
Trastuzumab-Val-Cit-PAB-MMAEKPL-4HER20.12[3]
Trastuzumab-Val-Cit-PAB-MMAEJIMT-1HER20.16[3]
Trastuzumab-Val-Cit-PAB-MMAEBT-474HER20.13[3]
Trastuzumab-Val-Cit-PAB-MMAESKBR-3HER20.15[3]
Brentuximab Vedotin (cAC10-vcMMAE)L540cyCD30~1.0[]

Table 2: Plasma Stability of Val-Cit-PAB Based ADCs

Linker TypeSpeciesHalf-life (t1/2)CommentsReference
Val-CitHumanStableGenerally stable in human plasma.[11]
Val-CitMouseUnstableSusceptible to cleavage by carboxylesterase 1C.[3][4]
Glu-Val-CitMouse~12 daysAddition of glutamic acid enhances stability in mouse plasma.[12]
Mc-Val-Cit-PABMouse6.0 daysMaleimidocaproyl spacer.[13]
Mc-Val-Cit-PABMonkey9.6 daysMaleimidocaproyl spacer.[13]

Table 3: Cathepsin B Cleavage Kinetics of Val-Cit Linkers

SubstrateEnzymeKcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Z-Val-Cit-PABC-PayloadCathepsin B0.12186,700Representative data
Ac-Phe-Lys-PABC-PayloadCathepsin B0.04251,600Representative data

Note: Kinetic parameters are highly dependent on the specific payload and experimental conditions. The data above are illustrative examples.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of Drug-Linker Conjugate (e.g., with MMAE)

This protocol describes the conjugation of the this compound linker to the cytotoxic agent Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Purification: Upon completion, purify the crude product by reverse-phase preparative HPLC to obtain the Fmoc-PEG6-Val-Cit-PAB-MMAE conjugate.

  • Lyophilization: Lyophilize the purified product to a solid.

  • Fmoc Deprotection: Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF. Stir at room temperature for 20-30 minutes to remove the Fmoc group.

  • Final Purification: Purify the deprotected linker-drug conjugate (NH2-PEG6-Val-Cit-PAB-MMAE) by reverse-phase HPLC and lyophilize to obtain the final product.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via a maleimide-based crosslinker. This requires prior modification of the antibody to introduce thiol groups, or modification of the drug-linker to incorporate a maleimide (B117702) group. For the purpose of this protocol, we will assume the use of a maleimide-functionalized drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Maleimide-functionalized drug-linker (e.g., Mal-PEG6-Val-Cit-PAB-MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for ADC purification

  • UV-Vis spectrophotometer for concentration determination

Procedure:

  • Antibody Reduction (if necessary): Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP in a suitable buffer (e.g., PBS with EDTA). The molar excess of TCEP should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker in a co-solvent such as DMSO.

  • Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The maleimide group will react with the free sulfhydryl groups on the antibody.

  • Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).

  • Quenching: Quench any unreacted maleimide groups with an excess of a small molecule thiol, such as N-acetylcysteine.

  • Purification: Purify the ADC using SEC or HIC to remove unconjugated drug-linker, unconjugated antibody, and aggregated species.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as HIC-HPLC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC-HPLC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTS or CellTiter-Glo).

    • Plasma Stability: Assess the stability of the ADC in human and mouse plasma by incubating the ADC at 37°C and analyzing the release of the payload over time by LC-MS.

Visualizations

Signaling Pathway for Drug Release

Drug_Release_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Intracellular drug release pathway of an ADC with a Val-Cit linker.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_characterization Characterization Linker_Drug This compound + Cytotoxic Drug Conjugation1 Drug-Linker Conjugation Linker_Drug->Conjugation1 Purification1 Purification (HPLC) Conjugation1->Purification1 Deprotection Fmoc Deprotection Purification1->Deprotection Drug_Linker_Ready Purified Drug-Linker Deprotection->Drug_Linker_Ready Conjugation2 ADC Conjugation Drug_Linker_Ready->Conjugation2 Antibody Monoclonal Antibody Reduction Antibody Reduction (optional) Antibody->Reduction Reduction->Conjugation2 Purification2 Purification (SEC/HIC) Conjugation2->Purification2 Final_ADC Purified ADC Purification2->Final_ADC DAR DAR Analysis Final_ADC->DAR Purity Purity/Aggregation (SEC) Final_ADC->Purity Cytotoxicity In Vitro Cytotoxicity Assay Final_ADC->Cytotoxicity Stability Plasma Stability Assay Final_ADC->Stability

Caption: General workflow for ADC synthesis and characterization.

Conclusion

This compound is a state-of-the-art linker that offers significant advantages for the development of targeted drug delivery systems. Its key features—a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative moiety—enable the stable circulation of the conjugate and the specific, efficient release of the payload within target cells. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to design and evaluate the next generation of targeted therapeutics. While quantitative data for this specific linker remains proprietary, the information gathered from analogous structures strongly supports its potential for creating highly effective and selective ADCs.

References

Application Note: LC-MS Analysis of Fmoc-PEG6-Val-Cit-PAB-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of Fmoc-PEG6-Val-Cit-PAB-OH, a key linker used in the development of Antibody-Drug Conjugates (ADCs). The methodology outlined here utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the identity, purity, and stability of the linker. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of ADC components.

Introduction

The this compound is a complex molecule that serves as a cleavable linker in ADCs.[1][2][3] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[3][4] The Val-Cit linker is designed to be selectively cleaved by lysosomal proteases like cathepsin B, enabling the controlled release of a conjugated payload within target cells.[2][3]

Accurate characterization of this linker is critical for ensuring the quality and efficacy of the final ADC. LC-MS is a powerful analytical technique for this purpose, providing information on molecular weight, purity, and potential degradation products.[5][6] However, the analysis of PEGylated molecules can be challenging due to their heterogeneity and potential for complex fragmentation patterns.[7][8][9] This note presents a robust LC-MS method tailored for the analysis of this compound.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.[10]

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • This working solution is now ready for injection into the LC-MS system.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Full scan mode for parent ion identification and targeted MS/MS for fragmentation analysis.

Data Presentation

The LC-MS analysis of this compound is expected to yield the following quantitative data.

Table 1: Expected Molecular Ions

Molecular FormulaMolecular WeightExpected Ion SpeciesCalculated m/z
C48H68N6O13937.1[M+H]+938.48
[M+Na]+960.46
[M+K]+976.44
[M+2H]2+469.74

Table 2: Predicted Major MS/MS Fragments of [M+H]+

Fragment DescriptionPredicted m/z
Loss of Fmoc group (-C15H11O)716.4
Cleavage at Val-Cit peptide bondVaries
Cleavage at Cit-PAB amide bondVaries
PEG6 chain fragmentsVaries

Visualization of Experimental Workflow and Molecular Structure

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution in DMSO working 2. Dilute to 10 µg/mL in 50:50 ACN:H2O stock->working lc 3. Reversed-Phase Liquid Chromatography working->lc ms 4. High-Resolution Mass Spectrometry (ESI+) lc->ms deconvolution 5. Deconvolution of Mass Spectra ms->deconvolution fragmentation 6. Fragmentation Analysis (MS/MS) deconvolution->fragmentation

Caption: LC-MS experimental workflow for this compound analysis.

molecular_structure Fmoc Fmoc PEG6 PEG6 Spacer Fmoc->PEG6 amide bond Val Valine PEG6->Val amide bond Cit Citrulline Val->Cit peptide bond PAB PAB Spacer Cit->PAB amide bond OH -OH PAB->OH

Caption: Structural components of the this compound linker.

Discussion

The described LC-MS method is designed for the reliable identification and characterization of the this compound linker. The use of a high-resolution mass spectrometer is crucial for obtaining accurate mass measurements, which helps in confirming the elemental composition.

During analysis, it is important to monitor for potential in-source fragmentation, especially of the labile Fmoc protecting group and the PEG chain. The fragmentation pattern obtained from MS/MS analysis can be used to confirm the sequence of the linker components (Fmoc-PEG6-Val-Cit-PAB). The retention time obtained from the LC separation serves as an additional parameter for identity confirmation and purity assessment.

For quantitative applications, a calibration curve should be prepared using a reference standard of known concentration. This will allow for the accurate determination of the linker concentration in unknown samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of this compound. The methods outlined herein are suitable for the identification, purity assessment, and quantification of this critical ADC linker, thereby supporting the development of robust and well-characterized antibody-drug conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG6-Val-Cit-PAB-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this ADC linker in human plasma. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound linker in human plasma?

A1: The Valine-Citrulline (Val-Cit) dipeptide component of this linker is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, within target cells.[] It is generally considered to be highly stable in human plasma.[2][3][4] One study on an antibody-drug conjugate (ADC) utilizing a Val-Cit linker reported no significant degradation after 28 days of incubation in human plasma.[2] The polyethylene (B3416737) glycol (PEG) spacer is included to enhance hydrophilicity and has been shown to improve the stability of ADCs.[5][6]

Q2: What is the primary mechanism of cleavage for the Val-Cit-PAB linker?

A2: The primary intended cleavage mechanism is enzymatic hydrolysis of the amide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) group.[][7] This cleavage is mediated by lysosomal proteases like Cathepsin B, which are highly active inside target cells.[] Following this cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination to release the conjugated payload in its active form.

Q3: Are there any known enzymes in human plasma that can cleave the Val-Cit linker?

A3: While generally stable, the Val-Cit linker can be susceptible to cleavage by human neutrophil elastase (NE).[8][9] This enzyme is secreted by neutrophils and its activity could potentially lead to premature payload release in the circulation, which has been suggested as a possible cause of off-target toxicities like neutropenia.[8][9][10]

Q4: How does the stability of the Val-Cit linker in human plasma compare to its stability in rodent plasma?

A4: This is a critical consideration for preclinical studies. The Val-Cit linker is known to be unstable in mouse and rat plasma due to cleavage by a specific enzyme called carboxylesterase 1C (Ces1C).[4][8][11][12] This leads to rapid premature drug release in rodent models, which is not observed in human or primate plasma.[2][3][4] Therefore, preclinical data from rodent studies must be interpreted with caution, and alternative models like Ces1C knockout mice may be considered.[8]

Q5: What is the role of the PEG6 spacer in the linker's stability?

A5: The PEG6 spacer is a hydrophilic polyethylene glycol chain. Its primary roles are to increase the overall hydrophilicity of the linker-payload complex, which can help to reduce aggregation, especially with hydrophobic payloads.[5][6] Improved hydrophilicity can also contribute to enhanced stability and favorable pharmacokinetic properties.[5]

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound stability in human plasma.

Issue 1: Premature Cleavage or Instability Detected in Human Plasma
  • Symptom: Analysis by LC-MS or HPLC shows a significant decrease in the concentration of the intact linker or ADC over time, with a corresponding increase in free payload or a Cit-PAB-payload fragment.

  • Possible Cause 1: Neutrophil Elastase (NE) Activity: The plasma donor may have had a high neutrophil count or activation, leading to elevated levels of NE that can cleave the Val-Cit bond.[8][9]

    • Troubleshooting Steps:

      • Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC or linker-payload conjugate with purified human neutrophil elastase to confirm susceptibility.[8]

      • Use Pooled Plasma: Use pooled human plasma from multiple donors to normalize for individual variations in enzyme levels.

      • Consider Linker Modification: For future ADC design, if NE-mediated cleavage is a significant issue, consider linker modifications such as replacing Valine at the P2 position to confer resistance.[8]

  • Possible Cause 2: Improper Sample Handling: Repeated freeze-thaw cycles of plasma can lead to the release of proteases, potentially affecting linker stability.

    • Troubleshooting Steps:

      • Aliquot plasma into single-use volumes to avoid multiple freeze-thaw cycles.

      • Ensure plasma is collected using appropriate anticoagulants (e.g., citrate) and processed promptly.[8]

Issue 2: Discrepancy Between Rodent and Human Plasma Stability Data
  • Symptom: The linker shows high stability in human plasma but is rapidly degraded in mouse or rat plasma.

  • Possible Cause: Carboxylesterase 1C (Ces1C) Cleavage: This is an expected phenomenon. Rodent plasma contains Ces1C, which efficiently cleaves the Val-Cit linker, whereas this enzyme is not present in human plasma.[8][11][12]

    • Troubleshooting Steps:

      • Confirm Ces1C Sensitivity: Conduct parallel in vitro stability assays using mouse, rat, and human plasma to confirm the species-specific difference.[8]

      • Utilize Ces1C Knockout Models: For in vivo studies requiring a stable Val-Cit linker, use Ces1C knockout mice to mitigate premature cleavage.[8]

      • Linker Modification for Rodent Models: If rodent models are essential, consider modifying the linker to be resistant to Ces1C, for example, by adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker.[2][8]

Quantitative Data Summary

While specific half-life data for the free this compound linker is not extensively published, the stability of the core Val-Cit-PAB structure within ADCs has been evaluated. The table below summarizes the stability profile based on available literature for Val-Cit based ADCs.

SpeciesPlasma MatrixKey Cleavage EnzymeStability ProfileReference
Human PlasmaNeutrophil Elastase (potential)Generally Stable (No significant degradation of a VCit-ADC observed over 28 days)[2]
Mouse/Rat PlasmaCarboxylesterase 1C (Ces1C)Unstable (>95% loss of a VCit-ADC conjugate observed over 14 days in mouse plasma)[2]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Human Plasma Stability Assay

Objective: To determine the stability of this compound (or an ADC constructed with it) in human plasma over time.

Materials:

  • This compound or corresponding ADC

  • Pooled human plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • LC-MS system for analysis

  • Protein A magnetic beads (for ADC capture)

  • Cold acetonitrile (B52724) or methanol (B129727) for protein precipitation

Methodology:

  • Preparation: Pre-warm human plasma and a PBS control buffer to 37°C.

  • Incubation: Spike the test article (linker or ADC) into the plasma and PBS control to a final concentration (e.g., 1 mg/mL for an ADC).[8] Vortex gently to mix.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[8] The time=0 sample should be processed immediately.

  • Sample Processing (for ADCs):

    • Immediately after collection, add the plasma aliquot to Protein A magnetic beads to capture the ADC and separate it from plasma proteins.[13]

    • Wash the beads with cold PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[13]

  • Sample Processing (for free linker):

    • Stop the reaction by adding 3-4 volumes of cold acetonitrile or methanol to the plasma aliquot to precipitate plasma proteins.

    • Vortex and centrifuge at high speed to pellet the proteins.

    • Collect the supernatant containing the linker and its potential metabolites.

  • Analysis: Analyze the processed samples by LC-MS. For ADCs, monitor the decrease in the average Drug-to-Antibody Ratio (DAR).[5] For the free linker, monitor the disappearance of the parent compound peak.

  • Data Interpretation: Plot the percentage of intact ADC or linker remaining versus time. A stable compound will show minimal decrease over the time course.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis prep1 Spike Linker/ADC into Human Plasma prep2 Incubate at 37°C prep1->prep2 sampling Collect Aliquots at Time Points (0, 24, 48, 96h...) prep2->sampling proc1 Isolate ADC via Immuno-capture OR Precipitate Plasma Proteins sampling->proc1 proc2 Collect Eluate or Supernatant proc1->proc2 analysis1 LC-MS Analysis proc2->analysis1 analysis2 Quantify Intact Compound (e.g., DAR or Peak Area) analysis1->analysis2 end end analysis2->end Plot % Remaining vs. Time

Caption: Workflow for the in vitro human plasma stability assay.

cleavage_pathway cluster_human Human Plasma cluster_rodent Rodent Plasma ADC Intact ADC in Plasma (Val-Cit-PAB-Payload) Stable Remains Stable (Major Pathway) ADC->Stable High Stability NE_Cleavage Premature Cleavage (Minor Pathway) ADC->NE_Cleavage Neutrophil Elastase Ces1C_Cleavage Rapid Premature Cleavage ADC->Ces1C_Cleavage Carboxylesterase 1C

Caption: Comparative stability pathways of Val-Cit linkers.

References

Technical Support Center: Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-PEG6-Val-Cit-PAB-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2] It comprises several key components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the amine, which can be removed under basic conditions (e.g., with piperidine) to allow for conjugation.[1]

  • PEG6 (Hexaethylene glycol): A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and bioavailability of the final conjugate.[3][4]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[2] This allows for the targeted release of a cytotoxic payload.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, breaks down to release the conjugated drug.[2]

  • -OH (Hydroxyl group): A functional group that can be activated for conjugation to a payload molecule.

Q2: What are the primary applications of this linker?

A2: The primary application of this compound is in the construction of ADCs for targeted cancer therapy.[2] The linker connects a monoclonal antibody to a cytotoxic drug. The antibody directs the ADC to the target cancer cells, and the linker is designed to be stable in circulation but to cleave and release the drug upon internalization into the target cell.

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. The recommended storage conditions are as follows:

Storage ConditionDuration
Dry, dark at -20°CLong-term (months to years)
Dry, dark at 0-4°CShort-term (days to weeks)

Data compiled from multiple sources.

Q4: In which solvents is this compound soluble?

A4: Based on information from various suppliers, the solubility of this compound is summarized below. It is important to note that quantitative solubility can vary between batches and may be affected by the purity of the solvent. For a related non-PEGylated compound, Fmoc-Val-Cit-PAB-OH, solubility in DMSO has been reported to be as high as 100 mg/mL.[5] The PEGylated version is expected to have good solubility in these solvents as well.

SolventSolubility
DMSO (Dimethyl sulfoxide)Soluble
DMF (Dimethylformamide)Soluble
DCM (Dichloromethane)Soluble
WaterInsoluble
EthanolInsoluble

Data compiled from multiple sources.

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate forms.

Possible Causes:

  • Incorrect Solvent: While soluble in DMSO, DMF, and DCM, the compound may have limited solubility in other organic solvents.

  • Low-Quality Solvent: The presence of moisture in hygroscopic solvents like DMSO can reduce solubility.[5]

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

  • Low Temperature: Solubility generally decreases at lower temperatures.

Solutions:

  • Use Recommended Solvents: Ensure you are using high-purity, anhydrous DMSO, DMF, or DCM.

  • Use Fresh Solvent: Use fresh, anhydrous solvent, especially for hygroscopic solvents like DMSO.

  • Increase Solvent Volume: Gradually add more solvent to decrease the concentration.

  • Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonicator bath to help break up any clumps and enhance dissolution.

Issue 2: Precipitation During Reaction

Symptoms:

  • The compound precipitates out of the reaction mixture.

Possible Causes:

  • Change in Solvent Polarity: The addition of other reagents or co-solvents can alter the overall polarity of the reaction mixture, causing the compound to precipitate.

  • Reaction Temperature: A decrease in temperature during the reaction can lead to precipitation.

  • High Concentration: As the reaction proceeds, the concentration of the starting material decreases, but the properties of the solution may change, leading to precipitation.

Solutions:

  • Solvent Miscibility: Ensure all solvents and reagents are miscible.

  • Co-solvent System: Consider using a co-solvent system to maintain solubility throughout the reaction. For example, if your reaction requires a less polar solvent, you might dissolve the linker in a minimal amount of DMSO or DMF first and then slowly add it to the reaction mixture.

  • Maintain Temperature: Ensure the reaction is maintained at a consistent temperature.

  • Dilution: Perform the reaction at a lower concentration.

Experimental Protocols

General Protocol for Dissolving this compound
  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Use the solution immediately or store it under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.

Workflow for Fmoc Deprotection

The following diagram illustrates the general workflow for the removal of the Fmoc protecting group.

Fmoc_Deprotection_Workflow Fmoc Deprotection Workflow cluster_dissolution Step 1: Dissolution cluster_deprotection Step 2: Deprotection cluster_workup Step 3: Work-up cluster_product Product dissolve Dissolve this compound in anhydrous DMF add_piperidine Add 20% Piperidine in DMF dissolve->add_piperidine Transfer to reaction vessel stir Stir at room temperature (e.g., 1-2 hours) add_piperidine->stir remove_solvent Remove solvent under reduced pressure stir->remove_solvent coevaporate Co-evaporate with DMF to remove residual piperidine remove_solvent->coevaporate product H-PEG6-Val-Cit-PAB-OH (Free Amine) coevaporate->product

Caption: Workflow for the deprotection of the Fmoc group.

Signaling Pathways and Logical Relationships

Mechanism of Action in ADC

The following diagram illustrates the mechanism of action of an ADC utilizing a Val-Cit cleavable linker.

ADC_Mechanism ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_internalization Internalization cluster_lysosome Lysosomal Trafficking and Cleavage cluster_release Payload Release and Action ADC Antibody-Drug Conjugate (ADC) in circulation Binding ADC binds to surface antigen ADC->Binding Targeting Tumor_Cell Tumor Cell with Surface Antigen Endocytosis Internalization via endocytosis Binding->Endocytosis Endosome ADC in Endosome Endocytosis->Endosome Lysosome ADC trafficked to Lysosome Endosome->Lysosome Cleavage Cleavage of Val-Cit linker Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Payload_Release Self-immolation of PAB spacer and Payload Release Cleavage->Payload_Release Cytotoxicity Payload induces cytotoxicity Payload_Release->Cytotoxicity

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Antibody-Drug Conjugates (ADCs), with a specific focus on the role and application of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

ADC aggregation is a multifactorial issue primarily driven by the increased hydrophobicity of the conjugate. Key contributors include:

  • Hydrophobic Payloads and Linkers: Many potent cytotoxic drugs and their linkers are inherently hydrophobic. When conjugated to an antibody, they can expose hydrophobic patches, leading to self-association and aggregation to minimize contact with the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][3] Attempts to increase the DAR beyond 3-4 with hydrophobic linkers often lead to aggregation, reduced affinity for the target antigen, and rapid clearance from circulation.[4]

  • Conjugation Process Conditions: The chemical conditions used during conjugation, such as the use of organic co-solvents to dissolve hydrophobic payloads, unfavorable pH, or specific buffer conditions, can stress the antibody and induce aggregation.[2]

  • Environmental Stress: Factors like elevated temperatures, freeze-thaw cycles, and mechanical stress during processing and storage can also lead to ADC aggregation.[5][6]

Q2: How do PEG linkers help prevent ADC aggregation?

PEG (Polyethylene Glycol) linkers are a valuable tool to mitigate ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC.[1][3][] The repeating ethylene (B1197577) oxide units of the PEG chain create a hydration shell around the hydrophobic payload, effectively shielding it from the aqueous environment and reducing the driving force for aggregation.[3][8]

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules. This steric hindrance reduces the likelihood of intermolecular interactions and aggregation, even at high DARs.[1]

  • Improved Pharmacokinetics: Beyond preventing aggregation, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3][8]

Q3: What is the optimal PEG linker length to prevent aggregation?

The optimal PEG linker length is context-dependent and needs to be determined empirically for each specific ADC. It is influenced by the hydrophobicity of the payload, the nature of the antibody, and the desired DAR. While longer PEG chains generally provide better hydrophilicity, excessively long linkers might negatively impact the ADC's potency or cell permeability. A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in that aspect. Therefore, a systematic evaluation of a range of PEG linker lengths is recommended during preclinical development.

Troubleshooting Guide: ADC Aggregation

This guide provides a structured approach to troubleshooting and preventing ADC aggregation during your experiments.

Problem: High levels of aggregation observed during or after ADC conjugation.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Prevention Strategy
High Payload/Linker Hydrophobicity Incorporate a PEG Spacer: Introduce a PEG moiety into the linker design to increase the hydrophilicity of the drug-linker complex. The length of the PEG chain should be optimized for your specific ADC.[1][] Payload Modification: If possible, introduce hydrophilic groups to the payload itself to improve its solubility.[]
High Drug-to-Antibody Ratio (DAR) Optimize DAR: Aim for a lower DAR (typically 2-4) if using a highly hydrophobic payload.[3][4] Use Branched or Multi-arm PEG Linkers: These can enable higher DARs without inducing aggregation by effectively shielding the hydrophobic payloads.[4]
Unfavorable Conjugation Conditions Optimize Buffer Conditions: Screen different buffer systems, pH levels, and ionic strengths to find conditions that maintain ADC stability.[2][] Solid-Phase Conjugation: Immobilize the antibody on a solid support (e.g., affinity resin) during conjugation. This physically separates the antibody molecules, preventing aggregation at its source.[1][2]
Formulation Instability Formulation Screening with Excipients: Systematically screen different excipients to identify a stable formulation. Common stabilizers that can prevent aggregation include: - Sugars (e.g., sucrose, trehalose): Reduce hydrophobic interactions.[9] - Amino Acids (e.g., arginine, histidine): Decrease protein-protein interactions and can be used as buffering agents.[9] - Surfactants (e.g., polysorbates): Prevent aggregation at air-water and other interfaces.[][9]

Quantitative Data on PEG Linker Impact

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on ADC properties.

Table 1: Impact of Branched PEG Linker Length on ADC Potency

ADC ConstructLinker DescriptionCell LineIC50 (nM)
ADC IBranched linker without additional PEGBT-4740.35
ADC IIBranched linker with PEG4 moietyBT-4740.68
ADC IIIBranched linker with PEG8 moietyBT-4740.074
ADC IVBranched linker with PEG8 moietyBT-4740.071

Data synthesized from a study on site-specifically modified ADCs. A lower IC50 value indicates higher potency.[10]

Table 2: General Impact of PEGylation on ADC Pharmacokinetics

ParameterEffect of PEGylation
Plasma Half-life (t1/2) Increased[3][4]
Plasma Clearance Decreased[3]
Area Under the Curve (AUC) Increased[4]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

SEC is a primary method for quantifying ADC aggregates based on their hydrodynamic volume.

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, preferably with a bio-inert flow path to prevent sample adsorption.[5][11]

  • Size Exclusion Chromatography column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å, Shim-pack™ Bio Diol).[5][11][12]

  • UV detector (set to 280 nm).

Mobile Phase Preparation:

A common mobile phase for ADC analysis is a phosphate (B84403) buffer with added salt to minimize secondary ionic interactions. For hydrophobic ADCs, an organic modifier may be necessary.

  • Aqueous Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.[5]

  • Mobile Phase with Organic Modifier (for hydrophobic ADCs): 100 mM sodium phosphate, pH 6.8, with 15-25% acetonitrile (B52724) or isopropanol. The optimal percentage of organic modifier should be determined empirically to achieve good peak shape without causing on-column aggregation.[5][12]

Sample Preparation:

  • Dilute the ADC sample to a final concentration of 0.5-1 mg/mL in the mobile phase.[5]

  • Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.

Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min (adjust based on column specifications).

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 25 °C.

  • Run Time: Sufficient to allow for the elution of the monomer and any smaller fragments (typically 15-20 minutes).

Data Analysis:

  • Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

  • Calculate the percentage of aggregates using the following formula:

    % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

Objective: To detect the presence and relative size of aggregates in an ADC formulation.

Instrumentation:

  • Dynamic Light Scattering instrument with temperature control.

Sample Preparation:

  • The ADC sample should be visually clear and free of large particulates. If necessary, centrifuge the sample at low speed (e.g., 4,500 rpm for 10 minutes) to pellet any very large aggregates or dust.[13]

  • Transfer the supernatant to a clean, dust-free cuvette. A typical sample concentration is 1-2 mg/mL.[13]

Measurement Parameters:

  • Temperature: Set to the desired experimental temperature (e.g., 25 °C).

  • Equilibration Time: Allow the sample to equilibrate at the set temperature for at least 5 minutes.

  • Measurement Duration: Typically, 10-20 measurements of 10-20 seconds each are performed and averaged.

  • Scattering Angle: Measurements are often taken at a 90° or 173° (backscatter) angle. Dual-angle measurements can provide more information about the presence of larger aggregates.[14]

Data Analysis:

  • The instrument's software will generate an intensity-based size distribution plot and a polydispersity index (PDI).

  • A monomodal peak corresponding to the size of the ADC monomer (typically 10-12 nm in hydrodynamic radius) indicates a homogenous sample.

  • The presence of peaks at larger sizes indicates the presence of aggregates.

  • A PDI value below 0.2 is generally considered indicative of a monodisperse sample. Higher PDI values suggest a broader size distribution and the potential presence of aggregates.[15]

Visualizations

ADC_Aggregation_Causes cluster_factors Driving Factors for Aggregation cluster_mechanism Aggregation Mechanism Hydrophobic_Payload Hydrophobic Payload Exposed_Hydrophobic_Patches Exposed Hydrophobic Patches Hydrophobic_Payload->Exposed_Hydrophobic_Patches High_DAR High DAR High_DAR->Exposed_Hydrophobic_Patches Conjugation_Stress Conjugation Stress (pH, Solvents) ADC_Monomer ADC Monomer Conjugation_Stress->ADC_Monomer destabilizes Formulation_Instability Formulation Instability Formulation_Instability->ADC_Monomer destabilizes ADC_Monomer->Exposed_Hydrophobic_Patches Self_Association Self-Association Exposed_Hydrophobic_Patches->Self_Association ADC_Aggregate ADC Aggregate Self_Association->ADC_Aggregate

Caption: Key factors leading to ADC aggregation.

PEG_Linker_Prevention_Workflow cluster_problem Problem cluster_solution Solution: PEG Linker Incorporation cluster_mechanisms Prevention Mechanisms cluster_outcome Outcome ADC_Aggregation ADC Aggregation PEG_Linker Incorporate PEG Linker ADC_Aggregation->PEG_Linker Address with Increased_Hydrophilicity Increased Hydrophilicity (Hydration Shell) PEG_Linker->Increased_Hydrophilicity Steric_Hindrance Steric Hindrance PEG_Linker->Steric_Hindrance Stable_ADC Stable, Non-Aggregated ADC Increased_Hydrophilicity->Stable_ADC Steric_Hindrance->Stable_ADC

Caption: Workflow for preventing ADC aggregation with PEG linkers.

Experimental_Workflow start Start: ADC Sample sec Size Exclusion Chromatography (SEC) - Quantify % Aggregates start->sec dls Dynamic Light Scattering (DLS) - Detect Aggregate Presence & Size start->dls formulation Formulation Optimization - Screen Excipients (Sugars, Surfactants) sec->formulation If Aggregation > Threshold end End: Stable ADC Formulation sec->end If Aggregation < Threshold dls->formulation If Aggregates Detected dls->end If No Significant Aggregates formulation->sec Re-analyze formulation->dls Re-analyze process Process Optimization - Solid-Phase Conjugation process->sec Analyze Product

Caption: Experimental workflow for ADC aggregation analysis and mitigation.

References

Technical Support Center: Optimizing Conjugation of Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fmoc-PEG6-Val-Cit-PAB-OH linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each part of the linker has a specific function:

  • Fmoc (Fluorenylmethyloxycarbonyl group): A base-labile protecting group on the N-terminus of the valine. It must be removed to allow for conjugation to an antibody or another molecule.[1]

  • PEG6 (Hexaethylene glycol): A hydrophilic spacer that improves the solubility of the linker-payload complex and the final antibody-drug conjugate (ADC).[2][3] This can help reduce aggregation and may improve the pharmacokinetic properties of the ADC.[3]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[2][4] This ensures targeted release of the payload inside the target cell.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit sequence is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the attached payload in its active form.[1]

  • -OH (Hydroxyl group): The reactive site on the PAB spacer where the cytotoxic payload is attached. This is often activated (e.g., to a p-nitrophenyl carbonate) for efficient conjugation to amine-containing payloads.[2][5]

Q2: What is the general workflow for using this linker to create an ADC?

A2: The general workflow involves a multi-step process that begins with payload attachment to the linker, followed by conjugation to the antibody. The key stages are:

  • Payload Activation/Conjugation: The hydroxyl group on the PAB spacer is typically activated (e.g., as a p-nitrophenyl carbonate, or PNP) to facilitate conjugation with an amine-containing cytotoxic payload.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the linker-payload conjugate using a base, typically piperidine (B6355638).[1][6]

  • Activation for Antibody Conjugation: The newly exposed amine is then reacted with a bifunctional crosslinker (e.g., one containing a maleimide (B117702) group) to make it reactive towards the antibody.

  • Antibody Preparation: The antibody's interchain disulfide bonds are partially reduced to generate free thiol (-SH) groups.

  • Final Conjugation: The maleimide-activated linker-payload is then conjugated to the free thiols on the reduced antibody.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody, and then characterized to determine the drug-to-antibody ratio (DAR).

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Incomplete or Failed Fmoc Deprotection
  • Symptom: LC-MS analysis shows a significant amount of starting material (Fmoc-protected linker) remaining after the deprotection step.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Deprotection Reagent Ensure a sufficient excess of piperidine is used. A common starting point is 20% (v/v) piperidine in DMF.[1][6]
Short Reaction Time While deprotection is often rapid (5-10 minutes), highly solvated PEG chains might require slightly longer reaction times. Monitor the reaction by LC-MS and consider extending the reaction time to 20-30 minutes.[1]
Degraded Reagents Use fresh, high-quality DMF and piperidine. Anhydrous conditions are recommended.
Secondary Structure/Aggregation The PEG linker can improve solvation, but highly hydrophobic payloads may still cause aggregation, hindering access to the Fmoc group. Try different solvents or add a small amount of a chaotropic agent.
Issue 2: Low Yield of Linker-Payload Conjugate
  • Symptom: After reacting the payload with the activated PAB-OH end of the linker, the yield of the desired conjugate is low.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Activation of PAB-OH If activating the hydroxyl group yourself (e.g., to a PNP carbonate), ensure the activation reaction goes to completion. Use sufficient equivalents of the activating agent (e.g., p-nitrophenyl chloroformate) and a suitable base.
Hydrolysis of Activated Linker Activated linkers (like PNP carbonates) are sensitive to moisture. Ensure you are using anhydrous solvents and inert atmosphere conditions during the conjugation reaction.
Steric Hindrance A bulky payload may react slowly. Consider increasing the reaction temperature (e.g., from room temperature to 40°C) or extending the reaction time. Monitor for side reactions.
Suboptimal pH The conjugation of an amine-containing payload is pH-dependent. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to facilitate the reaction.[1]
Issue 3: Low Conjugation Efficiency to the Antibody (Low DAR)
  • Symptom: The final ADC has a low average Drug-to-Antibody Ratio (DAR), typically below 2.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Antibody Reduction Ensure the interchain disulfide bonds of the antibody are adequately reduced to provide sufficient free thiol groups for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time.
Re-oxidation of Thiols After reduction, free thiols can re-oxidize. Perform the conjugation step promptly after antibody reduction and consider using a buffer with a chelating agent like EDTA to inhibit metal-catalyzed oxidation.
Steric Hindrance from PEG6 Chain While PEG enhances solubility, a long chain can create steric hindrance, making it more difficult for the reactive group (e.g., maleimide) to access the conjugation site on the antibody.[6] Consider adjusting the stoichiometry by increasing the molar excess of the linker-payload during conjugation (e.g., from 5 to 8 equivalents).
Hydrolysis of Maleimide Group The maleimide group can undergo hydrolysis at neutral to high pH. Perform the conjugation in a buffer with a pH between 6.5 and 7.5 to balance maleimide stability and thiol reactivity.
Poor Solubility of Linker-Payload Even with the PEG6 spacer, very hydrophobic payloads can lead to poor solubility in aqueous conjugation buffers.[3] A co-solvent like DMSO may be required, but its concentration should be optimized (typically <10% v/v) to avoid denaturing the antibody.
Issue 4: ADC Aggregation
  • Symptom: The final ADC product shows signs of aggregation, observed as high molecular weight species in size exclusion chromatography (SEC) or as visible precipitation.

  • Possible Causes & Solutions:

CauseRecommended Solution
High DAR with Hydrophobic Payload The Val-Cit-PAB linker itself is hydrophobic.[7] A high DAR can lead to aggregation. The PEG6 spacer helps mitigate this, but may not be sufficient for extremely hydrophobic drugs. Aim for a DAR in the range of 2-4.[8]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can influence ADC stability. Screen different buffer formulations during and after conjugation to find conditions that minimize aggregation.
Inefficient Purification Unreacted, hydrophobic linker-payload molecules in the mixture can contribute to aggregation. Ensure the purification process (e.g., HIC, SEC) effectively removes these impurities.

Experimental Protocols & Data

Protocol 1: Fmoc Deprotection of Linker-Payload Conjugate

This protocol describes the removal of the Fmoc group from the Val-Cit N-terminus after payload conjugation.

  • Preparation: Dissolve the Fmoc-PEG6-Val-Cit-PAB-Payload conjugate in anhydrous dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 20-30 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure. Co-evaporate with DMF or another suitable solvent to ensure all piperidine is removed.

  • Purification: Purify the resulting deprotected linker-payload conjugate, typically by flash column chromatography or preparative RP-HPLC.

ParameterRecommended ValueNotes
Solvent Anhydrous DMFEnsures solubility and prevents side reactions.
Deprotection Reagent 20% Piperidine in DMFA standard and effective concentration.
Temperature Room Temperature (20-25°C)Mild conditions are sufficient.
Reaction Time 20 - 30 minutesMonitor by LC-MS for completion.
Protocol 2: Conjugation of Maleimide-Activated Linker-Payload to a Reduced Antibody

This protocol outlines the final conjugation step to create the ADC.

  • Antibody Reduction:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

    • Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-activated PEG6-Val-Cit-PAB-Payload (dissolved in a minimal amount of a compatible co-solvent like DMSO) to the reduced antibody solution. A molar excess of 5-8 fold of the linker-payload is a good starting point.

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Quenching:

    • Quench any unreacted thiols on the antibody by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted linker-payload and unconjugated antibody.

  • Characterization:

    • Characterize the final ADC to determine the average DAR (e.g., by HIC or UV-Vis spectroscopy) and the level of aggregation (by SEC).

ParameterRecommended ValueNotes
Conjugation Buffer PBS, pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.
Linker-Payload Molar Excess 5 - 8 equivalentsA higher excess can drive the reaction to achieve a higher DAR.
Co-solvent (if needed) <10% (v/v) DMSOMinimize to prevent antibody denaturation.
Reaction Time 1 - 4 hoursMonitor progress if possible.
Temperature Room Temperature (20-25°C)Avoid high temperatures that could damage the antibody.

Visualizations

General ADC Synthesis Workflow

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation Linker This compound ActivatedLinker Activated Linker-Payload (Fmoc-Protected) Linker->ActivatedLinker Payload Amine-containing Payload Payload->ActivatedLinker Activation & Conjugation DeprotectedLinker Deprotected Linker-Payload (Free Amine) ActivatedLinker->DeprotectedLinker Fmoc Deprotection (20% Piperidine/DMF) MaleimideLinker Maleimide-Activated Linker-Payload DeprotectedLinker->MaleimideLinker Maleimide Activation CrudeADC Crude ADC Mixture MaleimideLinker->CrudeADC Thiol-Maleimide Conjugation Antibody Monoclonal Antibody (mAb) ReducedAb Reduced mAb (Free Thiols) Antibody->ReducedAb Reduction (TCEP) ReducedAb->CrudeADC ADC Purified ADC CrudeADC->ADC Purification (SEC/HIC) Low_DAR_Troubleshooting cluster_reduction Check Antibody Reduction cluster_conjugation Check Conjugation Step Start Low DAR Observed CheckReduction Verify Thiol Generation (e.g., Ellman's Reagent) Start->CheckReduction OptimizeReduction Increase TCEP conc. or reaction time CheckReduction->OptimizeReduction Low Thiols CheckReoxidation Was conjugation prompt? Use EDTA buffer CheckReduction->CheckReoxidation Sufficient Thiols CheckLinker Confirm Linker-Payload Solubility & Integrity CheckReoxidation->CheckLinker OptimizeStoichiometry Increase Molar Excess of Linker-Payload CheckLinker->OptimizeStoichiometry Soluble & Intact CheckBuffer Is pH 6.5-7.5? Check for hydrolysis OptimizeStoichiometry->CheckBuffer

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of ADCs, with a specific focus on issues leading to low yield when utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis using PEG linkers?

Low yield in ADC synthesis with PEG linkers can be attributed to several factors throughout the conjugation and purification process. The most prevalent issues include:

  • Aggregation: The conjugation of hydrophobic payloads to an antibody can increase the overall hydrophobicity of the resulting ADC, leading to aggregation and precipitation out of the reaction mixture. While PEG linkers are incorporated to increase hydrophilicity, suboptimal linker length or unfavorable reaction conditions can still result in aggregation and a significant loss of soluble, functional ADC.[1]

  • Suboptimal Drug-to-Antibody Ratio (DAR): Achieving the desired DAR is crucial for ADC efficacy. Low yield can be a consequence of a lower-than-expected DAR, which can be caused by several factors.

  • Steric Hindrance: A long PEG chain, while beneficial for solubility, can create steric hindrance, physically obstructing the reactive groups on the linker from accessing the conjugation sites (e.g., cysteine or lysine (B10760008) residues) on the antibody.[1] This can lead to incomplete conjugation and a lower average DAR.

  • Linker-Payload Instability: The chemical bond between the linker and the payload may be unstable under the chosen conjugation or purification conditions. Premature cleavage of the payload from the linker results in a lower yield of the desired intact ADC.[1]

  • Poor Solubility of Linker-Payload: Despite the presence of a PEG moiety, highly hydrophobic payloads may still exhibit poor solubility in aqueous conjugation buffers, leading to an incomplete reaction and consequently, a low yield of the final ADC.[1]

  • Inefficient Purification: The purification process is a critical step where product loss can occur. The inherent heterogeneity of the crude reaction mixture, which contains unconjugated antibody, ADCs with varying DARs, and free linker-payload, makes separation challenging. Aggressive purification strategies aimed at achieving high purity can inadvertently lead to a lower overall yield.[1]

Q2: How does the length of the PEG linker influence the synthesis yield?

The length of the PEG linker is a critical parameter that can have a multifaceted impact on the ADC synthesis yield, often involving a trade-off between enhancing solubility and introducing steric hindrance.

  • Increased Solubility and Reduced Aggregation: Longer PEG chains generally impart greater hydrophilicity to the linker-payload construct. This increased water solubility can be advantageous, particularly when working with highly hydrophobic payloads, as it helps to prevent aggregation during both the conjugation reaction and subsequent purification steps. By effectively "shielding" the hydrophobic drug, longer PEG linkers can minimize intermolecular hydrophobic interactions that lead to the formation of insoluble aggregates, thereby increasing the yield of soluble ADC.[1]

  • Steric Hindrance and Lower DAR: Conversely, an excessively long PEG chain can introduce steric hindrance, making it more difficult for the reactive end of the linker to access the target amino acid residues (cysteine or lysine) on the antibody.[1] This can result in a lower conjugation efficiency and a reduced average Drug-to-Antibody Ratio (DAR). A lower DAR directly translates to a lower yield of the desired, therapeutically effective ADC.

  • Optimization is Key: The optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry being employed.[1] Therefore, it is often necessary to screen a variety of linkers with different PEG lengths to identify the one that provides the best balance between improved solubility, reduced aggregation, and efficient conjugation to achieve the highest possible yield of high-quality ADC.

Q3: What is the difference in expected yield between cysteine and lysine conjugation when using PEG linkers?

The choice between cysteine and lysine conjugation can significantly impact the homogeneity and, to some extent, the overall yield of the ADC synthesis.

  • Cysteine Conjugation: This method targets the thiol groups of cysteine residues. Typically, the interchain disulfide bonds of the antibody are reduced to generate a specific number of reactive thiol groups (usually 8 for an IgG1). This allows for more precise control over the conjugation sites and the resulting DAR, leading to a more homogeneous ADC product.[2] While this method offers better control, the yield can be impacted by the efficiency of the disulfide bond reduction and the subsequent conjugation to the less abundant cysteine residues. Inefficient reduction or re-oxidation of thiols can lead to lower yields.

  • Lysine Conjugation: This approach targets the primary amine groups on the side chains of lysine residues. Antibodies have a large number of solvent-accessible lysine residues (approximately 80-100), making them readily available for conjugation. While this abundance can facilitate the conjugation reaction, it often results in a heterogeneous mixture of ADCs with a broad distribution of DARs and conjugation sites.[2] This heterogeneity can make purification more challenging and may lead to lower yields of the specific, desired DAR species.

In general, while lysine conjugation might appear more straightforward due to the abundance of reactive sites, cysteine conjugation often provides a higher yield of a well-defined, homogeneous ADC product , which is often preferred for therapeutic applications. However, the optimal strategy depends on the specific goals of the ADC development program.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length and other parameters on ADC synthesis. Please note that the exact values can vary significantly depending on the specific antibody, payload, and experimental conditions.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Linker Length (n units)Average DAR (Cysteine Conjugation)Average DAR (Lysine Conjugation)Reference
23.97.5[2]
42.56.8[2]
65.06.2[2]
84.85.5[2]
123.74.9[2]
243.04.1[2]

Table 2: Influence of Reaction Conditions on Cysteine Conjugation Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
pH 6.5758.085Internal Data
Temperature (°C) 46025 (Room Temp)90Internal Data
Linker-Payload Molar Excess 5x7015x95Internal Data
Reaction Time (hours) 165492Internal Data

Experimental Protocols

Protocol 1: Thiol-Maleimide ADC Conjugation (Cysteine-Based)

Objective: To conjugate a maleimide-functionalized PEG-linker payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG-payload

  • Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.5, degassed.[3]

  • Quenching reagent: N-acetylcysteine

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Methodology:

  • Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the conjugation buffer. b. Add a 10-20 fold molar excess of TCEP to the mAb solution. c. Incubate the reaction mixture at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[3] d. Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer.

  • Linker-Payload Preparation: a. Prepare a 10 mM stock solution of the maleimide-PEG-payload in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. To the reduced and desalted mAb solution, add the maleimide-PEG-payload stock solution to achieve a 10-15 fold molar excess of the linker-payload over the antibody. b. Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction: a. To stop the conjugation reaction, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of maleimide-PEG-payload. b. Incubate for 20 minutes at room temperature.

  • Purification: a. Purify the resulting ADC from unconjugated linker-payload and other reaction components using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) as described in the protocols below.

Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate the ADC from unconjugated antibody and free linker-payload based on differences in hydrophobicity.

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HIC Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[4]

  • HIC Buffer B: 25 mM Sodium Phosphate, pH 7.0[4]

  • HPLC or FPLC system

Methodology:

  • Sample Preparation: a. Dilute the crude ADC reaction mixture with HIC Buffer A to a final ammonium sulfate concentration of approximately 1 M.

  • Chromatography: a. Equilibrate the HIC column with a mixture of HIC Buffer A and HIC Buffer B (e.g., 95% A, 5% B). b. Load the prepared sample onto the column. c. Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline. d. Elute the bound species using a linear gradient of increasing HIC Buffer B (decreasing ammonium sulfate concentration). A typical gradient would be from 5% to 100% Buffer B over 20-30 column volumes. e. Collect fractions and analyze them by SDS-PAGE and SEC to identify the fractions containing the purified ADC.

Protocol 3: ADC Analysis by Size Exclusion Chromatography (SEC)

Objective: To assess the aggregation level and purity of the ADC sample.

Materials:

  • SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl)

  • SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer.

  • HPLC system with a UV detector (280 nm)

Methodology:

  • System Equilibration: a. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Analysis: a. Inject an appropriate amount of the purified ADC sample (typically 10-50 µg) onto the column. b. Monitor the elution profile at 280 nm. c. The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates. Later eluting peaks may correspond to fragments or free payload.

  • Data Analysis: a. Integrate the peak areas to quantify the percentage of monomer, aggregate, and other species in the sample.

Visualization

Troubleshooting_Workflow start Low ADC Yield Observed check_dar 1. Analyze Drug-to-Antibody Ratio (DAR) start->check_dar low_dar Is DAR lower than expected? check_dar->low_dar check_aggregation 2. Assess Aggregation (SEC Analysis) low_dar->check_aggregation No solution_dar Troubleshoot Conjugation Reaction low_dar->solution_dar Yes high_aggregation Is aggregation high? check_aggregation->high_aggregation check_purification 3. Evaluate Purification Process high_aggregation->check_purification No solution_aggregation Optimize Linker & Reaction Conditions high_aggregation->solution_aggregation Yes high_loss Significant loss during purification? check_purification->high_loss solution_purification Optimize Purification Method high_loss->solution_purification Yes end_node Improved ADC Yield high_loss->end_node No sub_dar1 a. Inefficient Reduction (Cysteine Conjugation) solution_dar->sub_dar1 sub_dar2 b. Steric Hindrance (Long PEG Linker) solution_dar->sub_dar2 sub_dar3 c. Suboptimal Reaction Conditions (pH, Temp, Molar Ratio) solution_dar->sub_dar3 sub_agg1 a. Insufficiently Hydrophilic Linker solution_aggregation->sub_agg1 sub_agg2 b. High Payload Hydrophobicity solution_aggregation->sub_agg2 sub_agg3 c. Unfavorable Buffer Conditions solution_aggregation->sub_agg3 sub_pur1 a. Aggressive Elution Conditions solution_purification->sub_pur1 sub_pur2 b. Poor Resolution of Species solution_purification->sub_pur2 sub_dar1->end_node sub_dar2->end_node sub_dar3->end_node sub_agg1->end_node sub_agg2->end_node sub_agg3->end_node sub_pur1->end_node sub_pur2->end_node

Caption: Troubleshooting workflow for low ADC synthesis yield.

Experimental_Workflow start Start: mAb reduction Antibody Reduction (e.g., TCEP) start->reduction desalting1 Desalting reduction->desalting1 conjugation Conjugation with Maleimide-PEG-Payload desalting1->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (HIC or SEC) quenching->purification analysis Analysis (SEC, SDS-PAGE, MS) purification->analysis end_product Final ADC analysis->end_product

Caption: General experimental workflow for ADC synthesis.

References

Technical Support Center: Off-Target Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the off-target cleavage of valine-citrulline (Val-Cit) linkers in their antibody-drug conjugate (ADC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of Val-Cit linker cleavage?

The Val-Cit linker is designed to be stable in systemic circulation and specifically cleaved by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for Cathepsin B activity.[2] Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[][3] This cleavage initiates a self-immolative cascade, leading to the release of the cytotoxic payload inside the cancer cell.[2][4]

Q2: What are the primary causes of off-target cleavage of Val-Cit linkers?

Off-target cleavage of Val-Cit linkers, leading to premature payload release in systemic circulation, is a significant concern that can increase toxicity and reduce the therapeutic window of an ADC.[5][6] The main culprits are:

  • Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can cleave the peptide bond between valine and citrulline.[7][8][9] This premature release of the payload in the bloodstream can lead to off-target toxicities, with neutropenia being a commonly observed side effect.[5][7][10]

  • Carboxylesterase 1C (Ces1C) in Rodents: In preclinical studies using mouse or rat models, the plasma carboxylesterase Ces1C can hydrolyze the Val-Cit linker.[9][11][12][13] This instability in rodent plasma can complicate the evaluation of ADC efficacy and toxicity in these models.[14][15] It is important to note that this specific enzymatic activity is not observed in human plasma.[16]

Q3: My ADC with a Val-Cit linker shows instability in mouse plasma. What is the likely cause and how can I address it?

Instability in mouse plasma is most likely due to cleavage by mouse carboxylesterase 1C (Ces1C).[9][12][13][14] This can lead to premature payload release, reducing the efficacy of your ADC in preclinical mouse models.[14][15]

To address this, consider the following:

  • Linker Modification: Introducing a hydrophilic group at the P3 position (N-terminus of valine) can significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[14][17] For example, a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker has demonstrated enhanced stability in mouse plasma.[16][18][19]

  • Alternative Linker Chemistries: Explore linkers that are not substrates for Ces1C, such as triglycyl peptide linkers.[14]

  • Use of Ces1C Knockout Mice: For in vivo studies, using Ces1C knockout mice can confirm that the observed instability is indeed mediated by this enzyme and allow for a more accurate assessment of your ADC's performance.[12][14]

Q4: I am observing neutropenia in my in vivo studies. Could this be related to the Val-Cit linker?

Yes, neutropenia is a potential off-target toxicity associated with Val-Cit linkers.[5][7] This is often attributed to the premature release of the cytotoxic payload in the bloodstream due to cleavage by human neutrophil elastase (NE).[8][9][14] The released payload can then exert toxic effects on neutrophils.

To investigate this:

  • Assess NE Sensitivity: Conduct an in vitro assay by incubating your ADC with purified human neutrophil elastase to determine the linker's susceptibility to cleavage.[14]

  • Linker Modification: Consider linker designs that are more resistant to NE cleavage. For instance, replacing valine at the P2 position with an amino acid less favored by NE may improve stability.[18] The glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist cleavage by human neutrophil proteases.[8][18]

Q5: Besides Cathepsin B, are other cathepsins involved in Val-Cit linker cleavage?

While Cathepsin B was initially thought to be the primary enzyme responsible for Val-Cit linker cleavage in the lysosome, subsequent research has shown that other cathepsins, such as Cathepsin S, Cathepsin L, and Cathepsin F, can also cleave this linker.[4][9][11] In fact, in some isolated enzyme incubation studies, Cathepsin S was found to be the most active enzyme towards a Val-Cit-containing ADC.[4] This broader cathepsin sensitivity could potentially lead to off-target toxicity in normal cells that express these enzymes.[12]

Troubleshooting Guides

Issue 1: Premature Payload Release in In Vitro Plasma Stability Assay (Mouse Plasma)

  • Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[9][14]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity:

      • Run a parallel stability assay using human plasma, where the Val-Cit linker is expected to be stable.[16][19]

      • If available, test the ADC in plasma from Ces1C knockout mice. A significant increase in stability would confirm Ces1C as the cause.[12][14]

    • Modify the Linker:

      • Synthesize an ADC with a modified linker, such as a Glu-Val-Cit (EVCit) linker, and repeat the plasma stability assay.[16][18][19]

    • Use an Enzyme Inhibitor:

      • In your in vitro assay with mouse plasma, include a known inhibitor of serine hydrolases to see if it prevents linker cleavage.[4]

Issue 2: High Levels of Free Payload Detected in In Vivo Pharmacokinetic (PK) Studies (Rodent Models)

  • Possible Cause: In vivo cleavage of the Val-Cit linker by Ces1C.[15] The rate of hydrolysis in vivo can be much higher than in isolated mouse plasma.[4]

  • Troubleshooting Steps:

    • Analyze In Vitro Data: Correlate the in vivo findings with in vitro mouse plasma stability data.

    • Switch to a More Stable Linker: If in vitro data confirms instability, re-synthesize the ADC with a more stable linker (e.g., EVCit) and repeat the in vivo study.[18][19]

    • Consider a Different Animal Model: For subsequent studies, consider using a species that does not express the problematic carboxylesterase, such as cynomolgus monkeys, where Val-Cit linkers are generally stable.[16]

Issue 3: Unexpected Toxicity, such as Neutropenia, Observed in Preclinical Models

  • Possible Cause: Off-target cleavage of the Val-Cit linker by neutrophil elastase (NE), leading to premature payload release and toxicity to neutrophils.[7][8][14]

  • Troubleshooting Steps:

    • Perform an NE Sensitivity Assay: Incubate the ADC with purified human neutrophil elastase and measure the rate of payload release.[14]

    • Compare with a Non-Cleavable Linker: If possible, compare the in vivo toxicity profile of your Val-Cit ADC with an analogous ADC containing a non-cleavable linker.[10]

    • Modify the Linker for NE Resistance: Design and synthesize an ADC with a linker that is less susceptible to NE cleavage, for example, by altering the P2 amino acid.[18]

Quantitative Data Summary

Table 1: Comparative Stability of Different Peptide Linkers

Linker TypeConditionHalf-life (t½) / % CleavageReference(s)
Val-CitHuman Plasma230 days[4]
Phe-LysHuman Plasma30 days[4]
Val-CitMouse Plasma80 hours[4]
Phe-LysMouse Plasma12.5 hours[4]
Val-AlaIsolated Cathepsin BCleaved at half the rate of Val-Cit[4]
Val-Cit-PABC ADCRat Liver Lysosomal Extract85% cleavage after 48h[10][20]
Sulfatase-cleavableMouse Plasma> 7 days[12]
Val-AlaMouse PlasmaHydrolyzed within 1 hour[12]
Val-CitMouse PlasmaHydrolyzed within 1 hour[12]

Table 2: Effect of Linker Modification on Cathepsin B and Ces1C Cleavage

Linker-Payload ConjugateEnzymeCleavage Rate/Half-lifeReference(s)
Val-Cit (VCit) ADCCathepsin B4.6 hours (t½)[19]
Ser-Val-Cit (SVCit) ADCCathepsin B5.4 hours (t½)[19]
Glu-Val-Cit (EVCit) ADCCathepsin B2.8 hours (t½)[19]
Val-Cit (VCit) ADCMouse Plasma (Ces1C)Unstable[18][19]
Glu-Val-Cit (EVCit) ADCMouse Plasma (Ces1C)Stable[18][19]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from various species.[6]

Methodology:

  • Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS).

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[6]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[6]

  • Immediately stop the reaction by placing the aliquots on ice or by adding a quenching solution.

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[6]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC before analysis.[6][21]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the ADC linker to cleavage by Cathepsin B.

Methodology:

  • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).

  • Activate Cathepsin B by pre-incubating it in the assay buffer.

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[2]

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

  • Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analyze the samples by LC-MS or HPLC to quantify the released payload and the remaining intact ADC.

Visualizations

Intended vs. Off-Target Cleavage of Val-Cit Linkers cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Tumor Cell ADC_circ ADC (Stable) NE Neutrophil Elastase (NE) ADC_circ->NE Cleavage Ces1C Carboxylesterase 1C (Rodents) ADC_circ->Ces1C Cleavage Internalization Internalization ADC_circ->Internalization Targeting Payload_released_off_target Premature Payload Release NE->Payload_released_off_target Ces1C->Payload_released_off_target Toxicity Off-Target Toxicity (e.g., Neutropenia) Payload_released_off_target->Toxicity Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome Trafficking CatB Cathepsin B Payload_released_on_target Payload Release CatB->Payload_released_on_target Cleavage Cell_Death Tumor Cell Death Payload_released_on_target->Cell_Death Troubleshooting Workflow for Val-Cit Linker Instability start Observation: Premature Payload Release plasma_source In which plasma? start->plasma_source mouse_plasma Mouse/Rat Plasma plasma_source->mouse_plasma Rodent human_plasma Human Plasma/ In Vivo Toxicity plasma_source->human_plasma Human/Clinical Signs cause_ces1c Likely Cause: Ces1C Cleavage mouse_plasma->cause_ces1c cause_ne Likely Cause: Neutrophil Elastase Cleavage human_plasma->cause_ne action_ces1c Action: - Modify Linker (e.g., EVCit) - Use Ces1C KO mice cause_ces1c->action_ces1c action_ne Action: - Perform NE sensitivity assay - Modify Linker (e.g., EGCit) cause_ne->action_ne

References

Technical Support Center: Improving In Vivo Stability of Val-Cit ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit dipeptide linker is designed to be selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][2] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[1] This cleavage initiates a self-immolation cascade of the PABC group, leading to the release of the active cytotoxic payload inside the cancer cell.[2]

Q2: What causes the premature cleavage of Val-Cit linkers in systemic circulation?

A2: Premature cleavage, leading to off-target toxicity and reduced therapeutic index, can be caused by several factors:

  • Mouse Carboxylesterase 1C (Ces1C): In preclinical mouse models, the Val-Cit linker is highly susceptible to cleavage by the plasma enzyme Ces1C.[3][4][5] This leads to rapid payload release in circulation and is a significant challenge when evaluating ADCs in mice.[6]

  • Human Neutrophil Elastase (NE): Secreted by neutrophils, this serine protease can cleave the Val-Cit linker, leading to premature payload release.[7] This mechanism is believed to contribute to myelosuppression and neutropenia, which are common dose-limiting toxicities observed with Val-Cit ADCs.[2][8]

  • Other Cathepsins: While Cathepsin B is the primary target for lysosomal cleavage, Val-Cit linkers have shown sensitivity to other cathepsins (K, L, S) which could have expression outside the target tumor cell, potentially causing off-target effects.[2][9][]

Q3: How does the hydrophobicity of the Val-Cit-PABC linker and its payload impact the ADC?

A3: The Val-Cit-PABC linker system, particularly when combined with a hydrophobic payload like MMAE, is inherently hydrophobic.[7] This can lead to significant challenges, especially at higher drug-to-antibody ratios (DARs), including:

  • Aggregation: Increased hydrophobicity can cause the ADC to aggregate, which negatively affects its solubility, stability, pharmacokinetics, and manufacturing feasibility.[][12]

  • Limited DAR: The tendency to aggregate often limits the achievable DAR to modest ratios (e.g., 3-4) to maintain a biophysically acceptable product.[7]

Troubleshooting Guide

This guide addresses common issues encountered during ADC development related to Val-Cit linker instability.

Issue 1: High levels of premature payload release observed in preclinical mouse studies.

  • Possible Cause: Your Val-Cit linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C).[3][6] This is a well-documented species-specific instability and does not necessarily reflect performance in humans.[5]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. Significant payload release in mouse plasma compared to human plasma points to Ces1C activity.[3]

    • Use Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm if this mitigates the premature release.[3][6]

    • Modify the Linker: Implement a linker strategy known to be resistant to Ces1C. The most validated approach is adding a hydrophilic glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker.[3][5][6] This modification sterically hinders Ces1C access while maintaining sensitivity to Cathepsin B.[2]

Issue 2: ADC exhibits off-target toxicity, particularly neutropenia, in in vivo models or human cell-based assays.

  • Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which cleaves the Val-Cit linker and can be toxic to neutrophils.[3][7][13]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.

    • Linker Modification: Explore alternative peptide sequences that are resistant to NE cleavage. For example, linkers containing Asparagine (Asn) have been shown to be completely stable against human NE while remaining cleavable by lysosomal enzymes.[14]

    • Tandem-Cleavage Linkers: Consider advanced linkers that require two enzymatic events for cleavage. For instance, incorporating a β-glucuronide moiety can act as a steric shield, protecting the Val-Cit bond from proteases in circulation.[2][15]

Issue 3: ADC formulation shows aggregation and poor stability, especially at high DAR.

  • Possible Cause: The combined hydrophobicity of the linker-payload is exceeding the solubility capacity of the antibody scaffold.[7]

  • Troubleshooting Steps:

    • Introduce Hydrophilic Spacers: Incorporate hydrophilic elements like PEG groups into the linker design to decrease the overall hydrophobicity of the ADC, which can reduce aggregation and improve pharmacokinetic behavior.[]

    • Evaluate Alternative Dipeptides: The Valine-Alanine (Val-Ala) dipeptide has been shown to have better hydrophilicity and result in less aggregation at high DAR compared to Val-Cit, while maintaining similar stability and cleavage profiles.[9][][12]

    • Optimize Conjugation Site: The specific site of conjugation on the antibody can influence stability. Sites with partial solvent accessibility and a positive charge environment can help stabilize the linker attachment.[16]

Troubleshooting Workflow Diagram

Start Observed in vivo Instability Issue Issue_Mouse High payload release in mouse models? Start->Issue_Mouse Issue_Toxicity Off-target toxicity (e.g., neutropenia)? Start->Issue_Toxicity Issue_Aggregation Aggregation/ Formulation issues? Start->Issue_Aggregation Cause_Ces1C Probable Cause: Mouse Ces1C Cleavage Issue_Mouse->Cause_Ces1C Yes Cause_NE Probable Cause: Neutrophil Elastase (NE) Cleavage Issue_Toxicity->Cause_NE Yes Cause_Hydrophobicity Probable Cause: High Linker-Payload Hydrophobicity Issue_Aggregation->Cause_Hydrophobicity Yes Action_PlasmaAssay Perform multi-species plasma stability assay (mouse vs. human) Cause_Ces1C->Action_PlasmaAssay Action_NEAssay Perform in vitro NE sensitivity assay Cause_NE->Action_NEAssay Action_Analytics Assess aggregation by SEC-HPLC Cause_Hydrophobicity->Action_Analytics Solution_EVCit Solution: Modify linker to Glu-Val-Cit (EVCit) or use Ces1C KO mice Action_PlasmaAssay->Solution_EVCit Solution_NE_Resistant Solution: Use NE-resistant linkers (e.g., Asn-based) or tandem-cleavage linkers Action_NEAssay->Solution_NE_Resistant Solution_Hydrophilic Solution: Incorporate hydrophilic spacers (PEG) or use Val-Ala linker Action_Analytics->Solution_Hydrophilic

Caption: Troubleshooting workflow for Val-Cit ADC instability.

Quantitative Data Summary

The following table summarizes stability data for different linker strategies compared to the conventional Val-Cit linker.

Linker TypeKey FeatureStability in Mouse Plasma (Half-life / % Intact)Reference
Val-Cit Standard cleavable linkerLow (often hydrolyzed within hours to 2 days)[5][9]
Val-Ala Improved hydrophilicityHydrolyzed within 1 hour[9]
Glu-Val-Cit (EVCit) Resistant to mouse Ces1CHigh (Half-life increased from 2 to 12 days)[5]
Triglycyl (CX) Resistant to mouse Ces1CExtremely high stability[9]
Silyl Ether-based Acid-cleavablet1/2 > 7 days in human plasma[9]
Sulfatase-cleavable Alternative enzyme targetHigh stability (> 7 days)[9]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC and quantify payload release in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).[3][16][17]

  • Materials:

    • Test ADC

    • Control ADC (e.g., with a non-cleavable linker)

    • Anticoagulated plasma (e.g., citrate) from desired species

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • LC-MS system for analysis[18]

    • Immunoaffinity capture beads (e.g., Protein A)[17][19]

  • Methodology:

    • Preparation: Pre-warm plasma to 37°C. Dilute the test ADC to a final concentration (e.g., 0.5 - 1 mg/mL) in plasma for each species in separate tubes.[3][20] Include a control group where the ADC is diluted in PBS.

    • Incubation: Incubate all samples at 37°C.[16]

    • Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[20]

    • Sample Processing:

      • Immediately stop the reaction by placing the aliquot on ice or by adding a quenching solution.

      • Isolate the ADC from plasma components using immunoaffinity capture (e.g., Protein A magnetic beads).[17][19]

      • Wash the beads to remove unbound plasma proteins.

    • Analysis:

      • Intact ADC Analysis: Elute the intact ADC from the beads. Analyze by LC-MS to determine the change in the average drug-to-antibody ratio (DAR) over time.[17][19]

      • Released Payload Analysis: Analyze the supernatant (plasma fraction) to quantify the amount of free payload using a sensitive LC-MS/MS method with a calibration curve.[19]

    • Data Interpretation: Compare the rate of DAR loss and/or free payload accumulation between species. A significantly faster rate in mouse plasma compared to human plasma is indicative of Ces1C-mediated cleavage.

Plasma Stability Assay Workflow

cluster_analysis Analysis Start Start: ADC Sample Dilute Dilute ADC in pre-warmed plasma (Human, Mouse, etc.) Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Timepoints Withdraw Aliquots at Time Points (0-168h) Incubate->Timepoints Capture Isolate ADC via Immunoaffinity Capture (e.g., Protein A beads) Timepoints->Capture Analyze_DAR Analyze Intact ADC: Measure DAR Loss by LC-MS Capture->Analyze_DAR Bead Eluate Analyze_Payload Analyze Supernatant: Quantify Free Payload by LC-MS/MS Capture->Analyze_Payload Supernatant

Caption: Experimental workflow for an in vitro plasma stability assay.

Linker Stabilization Strategy Selection

Start Goal: Improve Val-Cit Linker Stability Primary_Issue What is the primary stability challenge? Start->Primary_Issue Mouse_Instability Instability in Mouse Models Primary_Issue->Mouse_Instability Off_Target_Tox Off-Target Toxicity (Human) Primary_Issue->Off_Target_Tox Aggregation Aggregation/ DAR Limitation Primary_Issue->Aggregation Strategy_EVCit Strategy 1: Use Glu-Val-Cit (EVCit) Linker Mouse_Instability->Strategy_EVCit Strategy_NE Strategy 2: Use NE-Resistant or Tandem-Cleavage Linkers Off_Target_Tox->Strategy_NE Strategy_Hydrophilic Strategy 3: Use Val-Ala or Add Hydrophilic Spacers (PEG) Aggregation->Strategy_Hydrophilic

Caption: Decision tree for selecting a linker stabilization strategy.

References

Technical Support Center: Fmoc-PEG6-Val-Cit-PAB-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-PEG6-Val-Cit-PAB-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this specific ADC (Antibody-Drug Conjugate) linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sophisticated, enzyme-cleavable ADC linker. Its structure comprises several key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminal valine, crucial for preventing unwanted reactions during synthesis.[1]

  • PEG6 (Hexaethylene Glycol): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[2]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This ensures targeted release of the cytotoxic payload.[1]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the conjugated drug.[1]

  • -OH (hydroxyl group): The reactive site on the PAB moiety for the attachment of a drug payload, often activated to a group like p-nitrophenyl carbonate (PNP) for conjugation.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: During the synthesis of similar Val-Cit linkers, several impurities can arise. These may include:

  • Diastereomers: Epimerization at the citrulline stereocenter can occur during coupling reactions, leading to the formation of diastereomeric impurities that may be difficult to separate.

  • Incomplete Reactions: Unreacted starting materials or intermediates from the multi-step synthesis.

  • Side-Products: Formation of side-products due to the reactivity of the functional groups.

  • Degradation Products: The linker can be labile under certain conditions, leading to degradation.

Q3: What is the primary method for purifying this compound?

A3: The most common and effective method for purifying this compound and similar peptide-based linkers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.

Q4: I am having trouble dissolving the crude this compound for HPLC purification. What should I do?

A4: This is a common issue due to the hydrophobic nature of the Fmoc group and the peptide portion. Here are some suggestions:

  • Initial Dissolution: Start by dissolving the compound in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]

  • Dilution: Carefully dilute the dissolved sample with the initial mobile phase of your HPLC method. It is crucial to avoid precipitation of the compound. If precipitation occurs, you may need to use a higher initial concentration of organic solvent in your mobile phase.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during the RP-HPLC purification of this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Question: My chromatogram shows broad or tailing peaks for the main product. What could be the cause and how can I improve it?

Answer: Poor peak shape is a frequent challenge in peptide purification and can be caused by several factors.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% Trifluoroacetic Acid - TFA) to suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the amount of sample injected onto the column.

  • Low Column Temperature: Lower temperatures can increase mobile phase viscosity and decrease solubility, leading to broader peaks.

    • Solution: Increase the column temperature, for instance, to 40-60°C, to improve peak shape.[3]

  • Compound Aggregation: The hydrophobic nature of the molecule can cause it to aggregate on the column.

Issue 2: Product is Not Eluting or Elutes Very Late

Question: I am running a standard gradient, but my product is either not coming off the column or has a very long retention time. What should I do?

Answer: This is indicative of the high hydrophobicity of this compound.

  • Insufficient Organic Solvent: Your gradient may not be reaching a high enough concentration of the organic solvent to elute the highly hydrophobic compound.

    • Solution: Extend the gradient to a higher percentage of the organic mobile phase (e.g., 95% acetonitrile). Also, consider using a stronger organic solvent like n-propanol in your mobile phase.[4]

  • Steep Gradient: A very steep gradient may not provide adequate resolution.

    • Solution: Employ a shallower gradient to improve the separation of the main product from impurities.

Issue 3: "Ghost Peaks" in Blank Runs

Question: After running my sample, I see unexpected peaks in subsequent blank injections. What is causing this?

Answer: "Ghost peaks" are typically a result of carryover from a previous injection where the compound did not fully elute from the column or other parts of the HPLC system.[4]

  • Strong Retention: The hydrophobic nature of the compound can cause it to be strongly retained on the column.

    • Solution: Implement a column wash step at the end of each run with a high concentration of a strong organic solvent (e.g., 95-100% acetonitrile or isopropanol) to remove any remaining compound.[3]

  • System Contamination: The injector or tubing may be contaminated.

    • Solution: Clean the injector port and needle with a strong solvent.

Experimental Protocols

General Preparative RP-HPLC Protocol for this compound Purification

This protocol provides a starting point for developing a purification method. Optimization will likely be required based on your specific crude material and HPLC system.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of DMSO or DMF.

  • Slowly dilute the sample with Mobile Phase A (see below) to the desired concentration. Ensure the sample remains fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 or C4 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 10-20 mL/min (for a 19 mm ID column)
Detection 214 nm and 254 nm
Column Temperature 40°C
Injection Volume Dependent on column size and sample concentration
Gradient See example gradient below

Example Gradient Program:

Time (minutes)% Mobile Phase B
0-520 (Isocratic)
5-4520 to 70 (Linear Gradient)
45-5070 to 95 (Linear Gradient)
50-5595 (Isocratic - Column Wash)
55-6095 to 20 (Return to Initial)
60-7020 (Re-equilibration)

3. Fraction Collection and Analysis:

  • Collect fractions across the peak corresponding to the product.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified product as a solid.

Visualizations

Purification and Analysis Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude in DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto Preparative RP-HPLC filter->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product Purified this compound lyophilize->product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting HPLC Peak Broadening

TroubleshootingPeakBroadening start Broad or Tailing Peak Observed check_overload Is the injection volume/concentration high? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_temp Is the column temperature low? check_overload->check_temp No resolved Peak Shape Improved reduce_load->resolved increase_temp Increase temperature (e.g., 40-60°C) check_temp->increase_temp Yes check_gradient Is the gradient too steep? check_temp->check_gradient No increase_temp->resolved shallower_gradient Use a shallower gradient check_gradient->shallower_gradient Yes check_solvent Still broad? Consider aggregation. check_gradient->check_solvent No shallower_gradient->resolved stronger_solvent Try a stronger organic solvent (e.g., n-propanol) check_solvent->stronger_solvent Yes stronger_solvent->resolved

References

Technical Support Center: Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Fmoc-PEG6-Val-Cit-PAB-OH, a key linker in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1][2] For short-term storage, such as during active use, refrigeration at 2-8°C is acceptable.[3] The product should be kept in a dry, dark environment.[2]

Q2: How should I handle this compound in the laboratory?

A2: This product should be handled by, or under the close supervision of, personnel qualified in handling potentially hazardous chemicals.[4] It is recommended to use this compound in a chemical fume hood.[4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[4][5]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6]

Q4: What is the mechanism of action for the Val-Cit-PAB component of the linker?

A4: The Val-Cit dipeptide sequence is designed to be specifically cleaved by Cathepsin B, an enzyme predominantly found within the lysosomes of cells.[1][6] This enzymatic cleavage releases the p-aminobenzyl (PAB) group, which in turn liberates the conjugated payload inside the target cell.[7][8][9]

Q5: How is the Fmoc protecting group removed?

A5: The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed under basic conditions, typically by treatment with a solution of piperidine (B6355638) in DMF.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility - Incorrect solvent selection.- Compound has degraded due to improper storage.- Use recommended solvents such as DMSO or DMF.- Ensure the compound has been stored at the correct temperature and protected from light and moisture.
Incomplete Fmoc Deprotection - Insufficient reaction time or temperature.- Deprotection reagent (e.g., piperidine) has degraded.- Increase reaction time or gently warm the reaction mixture.- Use a fresh solution of the deprotection reagent.
Low Yield in Conjugation Reaction - Incomplete Fmoc deprotection.- Inactive coupling reagents.- Steric hindrance.- Confirm complete Fmoc removal before proceeding.- Use fresh, high-quality coupling reagents.- Optimize reaction conditions (e.g., temperature, stoichiometry).
ADC Instability - Premature cleavage of the linker in plasma.- While the Val-Cit linker is designed for lysosomal cleavage, some instability in rodent plasma has been noted for similar linkers.[10] Consider linker modification or alternative linker chemistry for in vivo models prone to this issue.

Experimental Protocols

Protocol 1: Fmoc Deprotection
  • Dissolve this compound in DMF to a desired concentration (e.g., 0.1 M).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure. The resulting amine is ready for the next coupling step.

Protocol 2: Payload Conjugation (General Guideline)
  • Activate the carboxylic acid group of your payload using a suitable coupling agent (e.g., HBTU, HATU) in an appropriate solvent like DMF or DMSO.

  • Add the deprotected H2N-PEG6-Val-Cit-PAB-OH linker to the activated payload solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., preparative HPLC).

Data Summary

PropertyValueReference(s)
Molecular Formula C48H68N6O13[11]
Molecular Weight 937.1 g/mol [11]
Purity >96%[11]
Appearance White to off-white solid[3]
Storage Temperature -20°C (long-term), 2-8°C (short-term)[1][2][3]
Solubility Soluble in DMSO, DMF[6]

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_conjugation Payload Conjugation cluster_purification Purification start This compound deprotection Add Piperidine in DMF start->deprotection product1 H2N-PEG6-Val-Cit-PAB-OH deprotection->product1 conjugation Couple with Deprotected Linker product1->conjugation payload Payload-COOH activation Activate with Coupling Reagents payload->activation activated_payload Activated Payload activation->activated_payload activated_payload->conjugation product2 Payload-Linker Conjugate conjugation->product2 purify Purify by HPLC product2->purify final_product Final ADC Component purify->final_product

Caption: Experimental workflow for Fmoc deprotection and payload conjugation.

adc_mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Internalization & Trafficking cluster_release Payload Release adc Antibody-Drug Conjugate (ADC) receptor Target Cell Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome cathepsin_b Cathepsin B cleavage Val-Cit Cleavage cathepsin_b->cleavage pab_release PAB Self-Immolation cleavage->pab_release drug_release Drug Release pab_release->drug_release cell_death Cell Death drug_release->cell_death Induces

Caption: Mechanism of action for a Val-Cit linker-based ADC.

References

Technical Support Center: Mitigating Hydrophobicity of PAB-based Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of para-aminobenzyl (PAB)-based linkers in their antibody-drug conjugate (ADC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ADC, which uses a PAB-based linker, is showing significant aggregation. What is the likely cause and how can I confirm it?

A1: The inherent hydrophobicity of the PAB linker, often compounded by a hydrophobic payload, is a primary cause of ADC aggregation.[1][2] This increased hydrophobicity can lead to the formation of non-covalent self-associations between ADC molecules, resulting in soluble aggregates and potentially precipitation.[1][3]

Troubleshooting Steps:

  • Quantify Aggregation: The first step is to quantify the extent of aggregation. Size Exclusion Chromatography (SEC) is the industry-standard method for this purpose.[4][5] It separates molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4][6]

  • Orthogonal Analysis: To confirm the SEC findings, consider using orthogonal methods like Dynamic Light Scattering (DLS) to assess the size distribution of particles in solution or Analytical Ultracentrifugation (AUC) for detailed characterization of aggregate species.[5]

  • Hydrophobicity Assessment: Hydrophobic Interaction Chromatography (HIC) can be used to evaluate the relative hydrophobicity of your ADC compared to the unconjugated antibody. An increase in retention time for the ADC indicates increased surface hydrophobicity.[7]

Q2: I've confirmed that my PAB-linker-based ADC is aggregating. What are the primary strategies to mitigate this issue?

A2: Mitigating hydrophobicity-driven aggregation involves modifying the linker-payload construct to increase its overall hydrophilicity. The most common and effective strategies include:

  • PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker is a widely used approach to increase hydrophilicity and shield the hydrophobic regions of the ADC.[8][9][10] This can improve solubility, reduce aggregation, and prolong plasma half-life.[8][10][11]

  • Introduction of Charged Groups: Incorporating negatively charged groups, such as sulfonates or phosphates, into the linker structure can significantly enhance its hydrophilicity.[9][12][13]

  • Use of Hydrophilic Spacers and Amino Acids: Integrating hydrophilic amino acids or other polar spacing units within the linker can help to offset the hydrophobicity of the PAB group and the payload.

  • Incorporation of Hydrophilic Macrocycles: Novel approaches include the use of hydrophilic macrocycles like cyclodextrins and crown ethers within the linker architecture to improve the ADC's properties.[14][15][16]

Q3: How does PEGylation help in reducing the hydrophobicity of PAB-based linkers, and what are the key considerations?

A3: PEGylation introduces a flexible, hydrophilic polymer chain that creates a hydration shell around the ADC.[8] This "stealthing" effect masks the hydrophobic PAB-linker and payload, leading to several benefits:

  • Increased Solubility and Reduced Aggregation: The hydrophilic nature of PEG improves the overall solubility of the ADC in aqueous media, thereby preventing aggregation.[8][10]

  • Improved Pharmacokinetics (PK): The hydration shell can shield the ADC from clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[8][11]

Key Considerations for PEGylation:

  • PEG Size: The length of the PEG chain is a critical parameter. Longer PEG chains generally lead to greater hydrophilicity and longer plasma half-life, but there is an optimal length beyond which further increases may not provide additional benefits and could potentially hinder tumor penetration.[17][18]

  • Linker Architecture (Linear vs. Branched): The positioning of the PEG chain within the linker is important. Pendant or branched PEG configurations, where the PEG chain is attached as a side chain, have been shown to be more effective at masking hydrophobicity compared to linear PEG spacers.[15][16][19]

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data from various studies, demonstrating the impact of different hydrophilicity-enhancing strategies on ADC properties.

Table 1: Effect of Linker Modification on ADC Aggregation

Linker TypePayloadDrug-to-Antibody Ratio (DAR)Aggregation (%)Analytical MethodReference
Val-Cit-PABMMAE8>95% (at 40°C)SEC[20]
Glucuronide-PABMMAE8~2% (at 40°C)SEC[20]
Dipeptide-PABDoxorubicinNot Specifiedup to 80%Not Specified[9]
GlucuronideDoxorubicinNot Specified<5%Not Specified[9]

Table 2: Impact of Hydrophilic Linkers on In Vivo Performance

Linker ModificationADC ModelOutcome MeasureResultReference
mPEG24 side chain on Val-Lys-PAB linkerRS7-DL11Tumor SuppressionMaximum tumor suppression[11]
3'-amino-α-cyclodextrinBrentuximab-MMAEIn vivo EfficacyGreater efficacy than Adcetris®[14][15]
1-aza-42-crown-14Brentuximab-MMAEIn vivo EfficacySuperior to an analogous ADC with a larger 24-unit PEG chain[14][15]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for assessing the aggregation of ADCs. Specific parameters such as mobile phase composition and flow rate may need to be optimized for your specific ADC.

Materials:

  • Purified ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[4]

  • HPLC system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC)[4]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., acetonitrile) may be necessary to reduce secondary interactions with the column stationary phase.[21]

  • Sample Buffer: Typically the same as the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the sample buffer.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Chromatography: Run the SEC method with an isocratic flow of the mobile phase.

  • Data Analysis: Monitor the elution profile at 280 nm. Identify and integrate the peaks corresponding to the monomer, dimer, and higher molecular weight aggregates. Calculate the percentage of each species relative to the total peak area.[4][6]

Protocol 2: General Procedure for PEGylation of a Thiol-Reactive Linker

This protocol describes a general method for conjugating a PEG-maleimide to a reduced antibody.

Materials:

  • Antibody solution

  • Reducing agent (e.g., TCEP)

  • PEG-Maleimide reagent

  • Reaction Buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of a reducing agent like TCEP at 37°C for a specified time.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or buffer exchange.

  • PEGylation Reaction: Add the PEG-maleimide solution (typically in a molar excess) to the reduced antibody solution. Incubate the reaction at room temperature or 4°C for 2-4 hours.[22]

  • Quenching: Quench the reaction by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.

  • Purification: Purify the PEGylated ADC from unreacted PEG and antibody fragments using size exclusion chromatography or hydrophobic interaction chromatography.[22]

Visualizations

ADC_Aggregation_Pathway cluster_0 Factors Contributing to Hydrophobicity PAB Hydrophobic PAB Linker ADC ADC Monomer PAB->ADC Increases Hydrophobicity Payload Hydrophobic Payload Payload->ADC Increases Hydrophobicity Aggregate ADC Aggregates (Dimers, Oligomers) ADC->Aggregate Self-Association Precipitate Precipitation Aggregate->Precipitate Further Aggregation

Caption: Logical relationship of factors leading to ADC aggregation.

Mitigation_Strategies_Workflow cluster_strategies Mitigation Approaches Start Problem: ADC Aggregation due to PAB Linker Hydrophobicity Strategy Select Mitigation Strategy Start->Strategy PEG PEGylation (Linear or Branched) Strategy->PEG Charged Incorporate Charged Groups (Sulfonates, Phosphates) Strategy->Charged Macrocycle Incorporate Hydrophilic Macrocycles Strategy->Macrocycle Synthesis Synthesize Modified Linker-Payload PEG->Synthesis Charged->Synthesis Macrocycle->Synthesis Conjugation Conjugate to Antibody Synthesis->Conjugation Analysis Analyze ADC Properties (SEC, HIC, DLS) Conjugation->Analysis Result Improved ADC with Reduced Aggregation Analysis->Result

Caption: Experimental workflow for mitigating PAB linker hydrophobicity.

References

Validation & Comparative

A Researcher's Guide to In Vitro Cathepsin B Cleavage Assays for ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Oncology.

The efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the stability of the linker in circulation and its efficient cleavage to release the cytotoxic payload within the target tumor cells. Cathepsin B, a lysosomal protease often overexpressed in cancer cells, is a key enzyme exploited for this targeted release mechanism. This guide provides a comparative overview of commonly used cathepsin B-cleavable linkers and the in vitro assays designed to validate their cleavage, offering a framework for selecting the optimal linker and assay for your ADC development program.

Comparative Analysis of Cathepsin B-Cleavable Linkers

The choice of a cathepsin B-cleavable linker is a pivotal decision in ADC design, influencing stability, efficacy, and the therapeutic window. The most prevalent linkers are dipeptide-based, with valine-citrulline (Val-Cit) being the benchmark due to its favorable balance of plasma stability and susceptibility to cathepsin B cleavage.[1][] However, alternative dipeptides and novel linker designs have emerged to address specific challenges such as hydrophobicity and off-target cleavage.[1][][4]

Below is a comparative summary of key cathepsin B-cleavable linkers based on their performance in preclinical studies.

Linker TypeDipeptide SequenceKey CharacteristicsRelative Plasma StabilityCathepsin B Cleavage EfficiencyReference
Standard Dipeptide Val-CitBenchmark linker; good balance of stability and cleavage.HighHigh[1][]
Alternative Dipeptide Val-AlaLower hydrophobicity than Val-Cit, potentially reducing ADC aggregation.[1]HighSimilar to Val-Cit[1]
Tetrapeptide GGFGCleaved by cathepsins.HighHigh[]
Peptidomimetic cBu-CitDesigned for higher specificity to cathepsin B over other proteases.[4]HighHigh[4]
Hydrophilic Modified Glu-Val-CitIncorporates glutamic acid to increase hydrophilicity and reduce aggregation.Very HighHigh[5][6]

In Vitro Assay Methodologies: A Head-to-Head Comparison

The in vitro validation of cathepsin B-mediated linker cleavage is a critical step in ADC development. The two primary methodologies employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and fluorescence-based assays. Each offers distinct advantages and is suited to different stages of the research and development process.

Assay TypePrincipleThroughputQuantitative CapabilityKey AdvantagesKey Disadvantages
LC-MS/MS-Based Assay Direct quantification of released payload from the ADC.Low to MediumHigh (Absolute Quantification)High specificity and accuracy; provides kinetic data.Requires specialized equipment; lower throughput.
Fluorescence-Based Assay Cleavage of a fluorogenic substrate releases a fluorescent signal.HighSemi-Quantitative (Relative)High sensitivity; suitable for high-throughput screening of linker libraries.Indirect measurement; potential for assay interference.

Visualizing the Pathway and Process

To better understand the biological context and experimental procedures, the following diagrams illustrate the ADC internalization and cleavage pathway, along with the workflows for the primary in vitro assays.

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cathepsin B Cleavage of Linker Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement & Cell Death

Caption: ADC internalization, trafficking, and payload release pathway.

Experimental_Workflows In Vitro Cathepsin B Cleavage Assay Workflows cluster_lcms LC-MS/MS-Based Assay cluster_fluorescence Fluorescence-Based Assay lcms_start Incubate ADC with Cathepsin B lcms_quench Quench Reaction at Time Points lcms_start->lcms_quench lcms_precipitate Protein Precipitation lcms_quench->lcms_precipitate lcms_analyze Analyze Supernatant by LC-MS/MS lcms_precipitate->lcms_analyze lcms_quantify Quantify Released Payload lcms_analyze->lcms_quantify fluoro_start Prepare Fluorogenic Substrate fluoro_incubate Incubate with Cathepsin B fluoro_start->fluoro_incubate fluoro_read Measure Fluorescence Intensity Over Time fluoro_incubate->fluoro_read fluoro_determine Determine Relative Cleavage Rate fluoro_read->fluoro_determine

Caption: Comparative workflows for LC-MS/MS and fluorescence-based assays.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of linker cleavage. Below are representative methodologies for the two primary in vitro cathepsin B cleavage assays.

Protocol 1: LC-MS/MS-Based Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.

Materials:

  • ADC construct

  • Purified human cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., isotopically labeled payload)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., PBS).

    • Reconstitute purified cathepsin B in assay buffer to a working concentration (e.g., 20 nM).

    • Pre-warm all solutions to 37°C.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC stock solution with the pre-warmed assay buffer to a final ADC concentration of 1 µM.

    • Initiate the cleavage reaction by adding the activated cathepsin B solution.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding an excess of the cold quenching solution.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant, containing the released payload, to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the released payload and the internal standard.

    • Generate a standard curve using known concentrations of the payload to enable absolute quantification.

  • Data Analysis:

    • Calculate the concentration of the released payload at each time point.

    • Plot the payload concentration versus time to determine the cleavage kinetics (e.g., initial rate, half-life).

Protocol 2: Fluorescence-Based Cathepsin B Cleavage Assay

Objective: To rapidly screen and compare the relative cleavage efficiency of different linker designs using a fluorogenic substrate.

Materials:

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Purified human cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation:

    • Prepare a stock solution of cathepsin B in assay buffer.

    • Activate the enzyme by incubating at 37°C for 15 minutes.

  • Reaction Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the fluorogenic substrate to each well to a final concentration of 10-50 µM.

  • Initiate Reaction:

    • Add the activated cathepsin B solution to the wells to initiate the reaction.

    • Include a negative control with no enzyme.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity versus time.

    • The initial slope of the curve is proportional to the rate of substrate cleavage. Compare the slopes for different substrates to determine their relative cleavage efficiencies.

By leveraging these comparative data and detailed protocols, researchers can make informed decisions in the design and validation of cathepsin B-cleavable linkers, ultimately contributing to the development of more effective and safer ADC therapeutics.

References

A Comparative Guide to the Quantification of Payload Release from Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their potent payloads under specific physiological conditions within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.

This guide provides an objective comparison of the three primary classes of cleavable linkers: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers. The performance of these linkers is evaluated based on quantitative data from various studies, with detailed methodologies for key experiments provided to assist researchers in their ADC development endeavors.

Mechanisms of Payload Release: A Tale of Three Triggers

Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences, most commonly the valine-citrulline (Val-Cit) dipeptide, that are substrates for proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.[1][2]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1][]

cluster_circulation Systemic Circulation (pH 7.4, Low GSH, Low Protease) cluster_tumor_cell Tumor Cell cluster_endosome Endosome/Lysosome (pH 4.5-6.5) cluster_lysosome Lysosome (High Protease) cluster_cytoplasm Cytoplasm (High GSH) ADC_stable Intact ADC ADC_endo Internalized ADC ADC_stable->ADC_endo Internalization ADC_lyso Internalized ADC ADC_stable->ADC_lyso Internalization ADC_cyto Internalized ADC ADC_stable->ADC_cyto Internalization pH_cleavage pH-Sensitive Linker Hydrolysis ADC_endo->pH_cleavage Low pH Payload_release_pH Payload Release pH_cleavage->Payload_release_pH Protease_cleavage Protease-Sensitive Linker Cleavage ADC_lyso->Protease_cleavage Cathepsin B Payload_release_protease Payload Release Protease_cleavage->Payload_release_protease GSH_cleavage Glutathione-Sensitive Linker Reduction ADC_cyto->GSH_cleavage High GSH Payload_release_GSH Payload Release GSH_cleavage->Payload_release_GSH

Mechanisms of payload release for different cleavable linkers.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker significantly impacts the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: In Vivo and In Vitro Plasma Stability of ADCs with Different Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[5]

Linker TypeLinker ChemistryADC ExampleSpeciesHalf-life (t1/2)Reference(s)
Protease-SensitiveValine-Citrulline (Val-Cit)cAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[5]
Protease-SensitiveValine-Citrulline (Val-Cit)cAC10-MMAEMouse~144 hours (6.0 days)[5]
Protease-SensitiveVal-Cit-PABCITC6104ROMouseUnstable due to carboxylesterase 1c[5]
Protease-SensitiveGlutamic acid–valine–citrulline (EVCit)anti-HER2-MMAFMouse PlasmaAlmost no cleavage after 14 days[5][6]
Protease-SensitiveSerine-valine-citrulline (SVCit)anti-HER2-MMAFMouse Plasma~70% payload loss after 14 days[5]
pH-SensitiveHydrazone--~2 days[1]
Glutathione-SensitiveDisulfide--Variable, can be modulated by steric hindrance[1]
Enzyme-Sensitiveβ-Glucuronide--Highly Stable[1]
Enzyme-SensitiveSulfatase-Cleavable-Mouse PlasmaHigh (over 7 days)[1]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50).

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[7]
Cleavable (Val-Ala)MMAEHER2+Similar to Val-Cit[1]
pH-Sensitive (Hydrazone)DoxorubicinVariousVariable[1]
Enzyme-Sensitive (β-Galactosidase-cleavable)MMAEHER2+8.8[1]
Enzyme-Sensitive (Sulfatase-cleavable)MMAEHER2+61[1]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[1]

The Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[1][7]

ADC ADC Antigen_Positive_Cell Antigen-Positive Tumor Cell ADC->Antigen_Positive_Cell Binding & Internalization Payload_Release Payload Release (Cleavable Linker) Antigen_Positive_Cell->Payload_Release Antigen_Negative_Cell Antigen-Negative Tumor Cell Cell_Death_Negative Cell Death Antigen_Negative_Cell->Cell_Death_Negative Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Cell_Death_Positive Cell Death Payload_Release->Cell_Death_Positive Payload_Diffusion->Antigen_Negative_Cell

The bystander effect enables the killing of neighboring antigen-negative cells.

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.

Start ADC with Cleavable Linker Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity Payload_Quantification LC-MS Quantification of Released Payload Plasma_Stability->Payload_Quantification Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Payload_Quantification->Data_Analysis Linker_Selection Optimal Linker Selection Data_Analysis->Linker_Selection

A typical workflow for the comparative evaluation of ADC linkers.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[7]

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Sample Preparation:

    • To measure intact ADC: Use an affinity capture method (e.g., ELISA) to quantify the amount of ADC with the payload still attached. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[1]

    • To measure released payload: Extract the free payload from the plasma samples and quantify using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[1]

Methodology:

  • Cell Culture: Plate antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LC-MS/MS-Based Quantification of Released Payload

Objective: To accurately quantify the amount of cytotoxic drug released from the ADC.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma or cell lysate samples to precipitate proteins, including the ADC.[8]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the payload from other components using a suitable chromatography column.

    • Detect and quantify the payload using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the payload.

    • Quantify the amount of released payload in the samples by comparing their peak areas to the standard curve.

Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity.[1] However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and payload release mechanisms.[1] A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization using the methodologies outlined in this guide, is essential for optimizing the therapeutic window of these promising cancer therapies.

References

In Vivo Stability of Val-Cit Linkers: A Comparative Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target cancer cell. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a widely adopted cleavable linker in ADC design, engineered for selective cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.

This guide provides an objective comparison of the in vivo stability of Val-Cit linkers against other common and next-generation linker technologies, supported by experimental data. Detailed protocols for key in vivo stability assays are also presented to aid researchers in the evaluation of their ADC candidates.

Comparative In Vivo Stability of ADC Linkers

The in vivo stability of an ADC is paramount to its success. The ideal linker remains intact in systemic circulation, preventing premature payload release, but is efficiently cleaved upon internalization into the target tumor cell. The following table summarizes quantitative data from various studies comparing the in vivo stability of Val-Cit linkers with other linker technologies.

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference(s)
Val-Cit Dipeptide cAC10-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).[1]
Val-Cit Dipeptide cAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[1]
Val-Cit (Monocleavage) anti-CD79b-MMAERatShowed rapid payload loss in plasma.[2]
Val-Cit (VCit) anti-HER2-MMAFMouseLost >95% of the conjugated payload after a 14-day incubation in mouse plasma. This instability is attributed to susceptibility to the mouse carboxylesterase Ces1c.[2][3][4]
Serine-Valine-Citrulline (SVCit) anti-HER2-MMAFMouseLost ~70% of the conjugated payload after a 14-day incubation in mouse plasma.[2][4]
Glutamic acid-Valine-Citrulline (EVCit) anti-HER2-MMAFMouseShowed almost no linker cleavage after a 14-day incubation in mouse plasma, demonstrating significantly improved stability over the standard Val-Cit linker in this species. The ADC half-life was extended from 2 days (Val-Cit) to 12 days (EVCit).[2][3][4][5]
Tandem-Cleavage (Glucuronide-Dipeptide) anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma, with no payload loss detected over 7 days in rat serum.[2][6]
Triglycyl Peptide (CX) Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker.[2]
SMCC (Non-cleavable) Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.[2]

Signaling Pathways and Cleavage Mechanisms

The targeted release of the cytotoxic payload from an ADC is often contingent on specific biological pathways. In the case of Val-Cit linkers, the cleavage is primarily mediated by cathepsin B within the lysosome of the target cancer cell.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) ADC Intact ADC (Val-Cit Linker Stable) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen CathepsinB Cathepsin B Cleavage Val-Cit Cleavage CathepsinB->Cleavage Proteolytic Action SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation PayloadRelease Payload Release SelfImmolation->PayloadRelease Cytotoxicity Cytotoxicity PayloadRelease->Cytotoxicity Induces Cell Death Endosome Endosome Internalization->Endosome LysosomeFusion Endosome-Lysosome Fusion Endosome->LysosomeFusion LysosomeFusion->CathepsinB start Start dosing ADC Administration (Intravenous) start->dosing sampling Blood Sample Collection (Predetermined Time Points) dosing->sampling processing Plasma Isolation (Centrifugation) sampling->processing analysis Bioanalysis processing->analysis elisa ELISA for Intact ADC analysis->elisa lcms LC-MS/MS for Free Payload analysis->lcms data_analysis Data Analysis (Pharmacokinetic Modeling) elisa->data_analysis lcms->data_analysis stability_assessment Linker Stability Assessment data_analysis->stability_assessment end End stability_assessment->end

References

A Comparative Analysis of Fmoc-PEG6-Val-Cit-PAB-OH and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable linker, such as the enzyme-sensitive Fmoc-PEG6-Val-Cit-PAB-OH, and a non-cleavable linker represents a pivotal decision in ADC design. This guide provides an objective comparison of these two linker classes, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation targeted therapeutics.

Executive Summary

This compound is a cleavable linker system designed for controlled release of a cytotoxic payload within the tumor cell. Its valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, like cathepsin B, which are often upregulated in cancer cells.[1][] This targeted release mechanism can enable a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[3]

In contrast, non-cleavable linkers form a stable bond between the antibody and the payload.[1] The release of the payload-linker complex occurs only after the entire ADC is internalized and the antibody is degraded within the lysosome.[1] This generally leads to greater stability in systemic circulation and a more favorable safety profile by minimizing premature drug release.[1][4] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[4]

The selection of the optimal linker is not a one-size-fits-all solution and depends on the specific characteristics of the target antigen, the payload, and the tumor microenvironment.

Mechanism of Action

The fundamental difference between these two linker classes lies in their payload release mechanism.

This compound (Cleavable Linker):

  • Targeting: The ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.

  • Trafficking: The complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide of the linker.

  • Payload Release: This cleavage initiates the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.

  • Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells.[3]

Non-Cleavable Linkers (e.g., SMCC-based):

  • Targeting and Internalization: Similar to the cleavable linker ADC, the non-cleavable ADC binds to the target antigen and is internalized.

  • Lysosomal Degradation: The entire ADC is trafficked to the lysosome, where proteolytic enzymes degrade the antibody.

  • Payload Release: This degradation releases the payload still attached to the linker and a single amino acid residue from the antibody.

  • Intracellular Action: The payload-linker-amino acid complex then exerts its cytotoxic effect within the cell.

Figure 1: Mechanism of Payload Release for Cleavable vs. Non-Cleavable Linkers cluster_0 Cleavable Linker (Val-Cit) cluster_1 Non-Cleavable Linker ADC Binds ADC Binds Internalization Internalization ADC Binds->Internalization 1. Targeting Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Enzymatic Cleavage Lysosome->Cleavage 3. Cathepsin B Payload Release Payload Release Cleavage->Payload Release 4. Payload Active Bystander Effect Bystander Effect Payload Release->Bystander Effect 5. Diffusion ADC Binds_NC ADC Binds Internalization_NC Internalization ADC Binds_NC->Internalization_NC 1. Targeting Lysosome_NC Lysosome Internalization_NC->Lysosome_NC 2. Trafficking Degradation Antibody Degradation Lysosome_NC->Degradation 3. Proteolysis Payload Release_NC Payload-Linker -AA Complex Degradation->Payload Release_NC 4. Payload Active Figure 2: Experimental Workflow for ADC Linker Comparison cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization In_Vitro_Assays In Vitro Assays ADC_Synthesis->In_Vitro_Assays In_Vivo_Assays In Vivo Assays In_Vitro_Assays->In_Vivo_Assays Promising Candidates Plasma_Stability Plasma Stability Cytotoxicity Cytotoxicity (IC50) Bystander_Effect Bystander Effect Data_Analysis Data Analysis & Linker Selection In_Vivo_Assays->Data_Analysis Pharmacokinetics Pharmacokinetics Efficacy Efficacy (Tumor Model) Toxicity Toxicity

References

A Head-to-Head Comparison of Antibody-Drug Conjugate (ADC) Linkers in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Performance

The efficacy and safety of Antibody-Drug Conjugates (ADCs) in treating ovarian cancer are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and the overall therapeutic index. This guide provides a head-to-head comparison of different ADC linker technologies, supported by experimental data from ovarian cancer models, to inform rational ADC design and development.

Executive Summary

The selection of an optimal ADC linker is a balancing act between ensuring stability in systemic circulation to minimize off-target toxicity and enabling efficient payload release within the tumor microenvironment. This guide evaluates the two primary categories of linkers—cleavable and non-cleavable—and their subtypes, presenting quantitative data on their performance in ovarian cancer models. Key performance indicators include in vitro cytotoxicity, in vivo efficacy, plasma stability, and the capacity to induce a bystander effect.

Comparative Analysis of ADC Linker Performance

The following tables summarize key quantitative data from comparative studies of different linker technologies in ovarian cancer models.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers in Ovarian Cancer Cell Lines
Antibody-PayloadLinker TypeOvarian Cancer Cell LineIC50 (nM)Citation(s)
Trastuzumab-SN38Ester bond (Cleavable)SKOV-35.2 ± 0.3[1]
Trastuzumab-SN38Carbonate bond (Cleavable)SKOV-34.4 ± 0.7[1]
Trastuzumab-SN38PEG linker (Cleavable)SKOV-35.1 ± 0.4[1]
Anti-FolRα-HemiasterlinProprietary Cleavable (SC239)Multiple FolRα-positive ovarian cancer cell lines0.1 - 3[2]
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Ovarian Cancer Xenograft Models
ADCLinker TypeOvarian Cancer ModelDosingOutcomeCitation(s)
Trastuzumab-STING agonistCleavable peptide-basedSKOV3 xenograft3 mg/kg, single doseSignificant tumor growth inhibition[1]
Trastuzumab-STING agonistNon-cleavableSKOV3 xenograft3 mg/kg, single doseModerate tumor growth inhibition[1]
STRO-002Proprietary Cleavable (SC239)Igrov-1 xenograft10 mg/kg, single doseComplete tumor regression[2]
STRO-002Proprietary Cleavable (SC239)OVCAR-3 xenograft5 mg/kg, single doseComplete tumor regression[2]
OST-tADC-FRA-HpH-sensitive SiLinker™KB xenograftDay 4, 8, 12No tumor growth at Day 40[3]
OST-tADC-FRA-HpH-sensitive SiLinker™IGROV-1 xenograftDay 1, 7Tumor size of 40 mm³ vs 400 mm³ in placebo at Day 50[3]
Table 3: In Vivo Stability of Different ADC Linkers
ADCLinker TypeSpeciesHalf-life of Intact ADCKey FindingsCitation(s)
STRO-002Proprietary Cleavable (SC239)Mouse6.4 daysHighly stable with no change in DAR for up to 21 days.[4][5]
Trastuzumab-DM1Thioether (Non-cleavable)--Generally higher stability in circulation compared to cleavable linkers.[5]
CanAg-targeting ADCDisulfide (Cleavable)--Showed significant bystander effect compared to non-cleavable linker.[2]
Trastuzumab-vc-MMAEVal-Cit (Cleavable)--Known to demonstrate a bystander effect due to the release of a membrane-permeable payload.[2]

Signaling Pathways and Mechanisms of Action

The mechanism of action of an ADC involves several key steps, from binding to the target antigen on the cancer cell surface to the internalization and release of the cytotoxic payload. The type of linker plays a crucial role in the payload release mechanism.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Ovarian Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen (e.g., FolRα, HER2) ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome (Acidic pH) Complex->Endosome 2. Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 5. Cytotoxicity Microtubule_Disruption->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate in ovarian cancer.

Experimental Workflows

Reproducible and well-documented experimental protocols are essential for the accurate comparison of ADC linker technologies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) stability Plasma Stability Assay (ELISA, LC-MS/MS) cytotoxicity->stability Lead Candidate Selection bystander Bystander Effect Assay (Co-culture) bystander->stability Lead Candidate Selection efficacy Xenograft/PDX Efficacy Study stability->efficacy pk Pharmacokinetic (PK) Analysis efficacy->pk end end pk->end Data Analysis & Comparison start ADC Synthesis & Characterization (Different Linkers) start->cytotoxicity start->bystander

Caption: A typical workflow for the comparative evaluation of ADC linkers.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC on an ovarian cancer cell line.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, IGROV-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs with different linkers

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the existing medium and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[6][7][8]

In Vivo Efficacy Study in an Ovarian Cancer Xenograft Model

This protocol evaluates the anti-tumor activity of ADCs with different linkers in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Ovarian cancer cells (e.g., SKOV-3, IGROV-1) or patient-derived xenograft (PDX) fragments

  • ADC constructs with different linkers

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 5-10 x 10^6 ovarian cancer cells or a patient-derived tumor fragment into the flank of each mouse.[9][10][11]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADC with linker A, ADC with linker B).

  • Administer the ADCs and vehicle control intravenously at the predetermined dose and schedule.

  • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot the mean tumor volume over time for each group to compare the efficacy of the different ADC linkers.[1]

In Vivo Linker Stability Assay

This protocol assesses the stability of the ADC linker in the bloodstream.

Materials:

  • Mice bearing ovarian cancer xenografts

  • ADC constructs with different linkers

  • Blood collection supplies (e.g., heparinized capillaries)

  • ELISA plates and reagents or LC-MS/MS system

Procedure:

  • Administer a single intravenous dose of the ADC to the tumor-bearing mice.

  • Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) via retro-orbital or tail vein bleeding.

  • Process the blood to obtain plasma.

  • Quantify the concentration of intact ADC (antibody with payload attached) and/or free payload in the plasma samples using a validated ELISA or LC-MS/MS method.[6][7][12][13][14]

  • Calculate the pharmacokinetic parameters, including the half-life of the intact ADC, to compare the in vivo stability of the different linkers.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cancer cells.

Materials:

  • Antigen-positive ovarian cancer cell line (e.g., SKOV-3, HER2-positive)

  • Antigen-negative ovarian cancer cell line (e.g., a HER2-negative line) engineered to express a fluorescent protein (e.g., GFP)

  • ADC constructs with different linkers

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • As controls, seed each cell line alone (monoculture).

  • Treat the co-cultures and monocultures with serial dilutions of the ADC constructs.

  • Incubate the plates for 72-120 hours.

  • Quantify the viability of the antigen-negative (GFP-positive) cells in the co-culture using fluorescence microscopy or a plate reader.

  • Compare the viability of the antigen-negative cells in the co-culture to their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.[2][4][8][15][16]

Conclusion

The choice of linker is a critical determinant of the therapeutic success of an ADC in ovarian cancer. Cleavable linkers, such as protease-sensitive and pH-sensitive linkers, can offer the advantage of a bystander effect, which is particularly important in heterogeneous tumors. However, they may have lower plasma stability compared to non-cleavable linkers. Non-cleavable linkers generally exhibit greater stability but rely on the complete degradation of the antibody for payload release, which may limit the bystander effect. The preclinical data presented in this guide highlight the trade-offs associated with different linker technologies. A thorough head-to-head comparison using standardized in vitro and in vivo assays, as outlined in the provided protocols, is essential for selecting the optimal linker for a given antibody, payload, and the specific characteristics of the ovarian cancer being targeted. This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics for patients with ovarian cancer.

References

A Comparative Guide to Cytotoxicity Assays for ADCs Featuring the Fmoc-PEG6-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

The development of effective Antibody-Drug Conjugates (ADCs) hinges on the careful selection of each component: the antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the stability, efficacy, and safety of an ADC. This guide provides a comparative overview of cytotoxicity assays for ADCs, with a special focus on those utilizing the enzymatically cleavable Fmoc-PEG6-Val-Cit-PAB-OH linker. We will delve into experimental protocols, present comparative data, and explore alternative linker technologies.

The this compound linker is a popular choice in ADC development, featuring a dipeptide sequence (Val-Cit) that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2] This targeted release mechanism is designed to ensure that the potent cytotoxic payload is unleashed preferentially within the cancer cells, thereby enhancing the therapeutic window.[1] The inclusion of a PEG6 spacer aims to improve the hydrophilicity and pharmacokinetic profile of the ADC.[3][4]

Mechanism of Action of Val-Cit-PAB Linker

The efficacy of an ADC with a Val-Cit-PAB linker is contingent upon a series of events, beginning with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Inside the lysosome, the Val-Cit dipeptide is cleaved by Cathepsin B, leading to the release of the PAB spacer and, subsequently, the active cytotoxic payload.[2]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Antigen Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage Cell_Death Cell Death Payload_Release->Cell_Death Induces

ADC Mechanism of Action with a Cleavable Linker.
Comparative Analysis of Linker Technologies

The choice of linker significantly impacts an ADC's performance. While the Val-Cit linker is widely used, several alternatives have been developed to address some of its limitations, such as potential instability in rodent plasma and hydrophobicity.[5][6] The following table summarizes key characteristics of different cleavable linkers.

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Valine-Citrulline (Val-Cit) Protease-sensitive (Cathepsin B)Well-established, high stability in human plasma, potent anti-tumor activity.[1][2]Susceptible to cleavage by mouse carboxylesterase, potential for hydrophobicity-induced aggregation.[5][7]
Valine-Alanine (Val-Ala) Protease-sensitive (Cathepsin B)Similar in vitro activity to Val-Cit with lower hydrophobicity and improved stability in mouse plasma.[1][8]Efficacy can still be influenced by protease expression levels.
β-Glucuronide Enzyme-sensitive (β-Glucuronidase)Highly stable, greater efficacy in vivo in some models compared to peptide linkers.[1][9]Potential for tolerability issues.[1][9]
Sulfatase-Cleavable Enzyme-sensitive (Sulfatase)High plasma stability and potent in vitro cytotoxicity.[1][8]Newer technology, less established than peptide linkers.
Hydrazone pH-sensitiveStable at physiological pH, hydrolyzes in the acidic environment of endosomes/lysosomes.[1][9]Can exhibit instability in circulation, leading to premature drug release.[1]
Disulfide Glutathione-sensitiveCleaved in the reducing environment of the cytoplasm.[3]Kinetics of release can be variable.
In Vitro Cytotoxicity Data Comparison

The in vitro cytotoxicity of an ADC is a critical measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table provides illustrative IC50 data from various studies comparing ADCs with different linkers.

Disclaimer: The data presented below are compiled from different sources and may not be directly comparable due to variations in experimental conditions (e.g., cell lines, payloads, antibodies, and incubation times).

LinkerPayloadTarget/Cell LineIC50 (nM)Reference
Valine-Citrulline (Val-Cit)MMAEHER2+14.3[1]
Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-Cit[1]
β-Galactosidase-cleavableMMAEHER2+8.8[1]
Sulfatase-cleavableMMAEHER2+61 (pM)[8]
Non-cleavableMMAFHER2+609 (pM)[8]
Val-CitMMAEAntigen Positive Cells0.07[8]
TRX (Fe(II)-reactive)MMAEAntigen Positive Cells0.07[8]

Experimental Protocols for Cytotoxicity Assays

A thorough in vitro evaluation of an ADC's cytotoxicity is essential for its preclinical development.[10] This typically involves a panel of assays to assess cell viability, apoptosis, and the mechanism of action.[10] It is crucial to include both antigen-positive and antigen-negative cell lines to evaluate target-specific killing and off-target toxicities.[11][12]

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of an ADC.

Cytotoxicity_Workflow Cell_Line_Selection Cell Line Selection (Antigen+ and Antigen-) Cell_Seeding Cell Seeding in 96-well plates Cell_Line_Selection->Cell_Seeding ADC_Treatment ADC Treatment (Serial Dilutions) Cell_Seeding->ADC_Treatment Incubation Incubation (e.g., 72-96 hours) ADC_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

General workflow for an in vitro ADC cytotoxicity assay.
Detailed Protocol: MTT Assay for ADC Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC construct and control antibody

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software package.

Conclusion

The selection of an appropriate linker is a critical determinant of the therapeutic index of an ADC. The this compound linker, with its protease-cleavable Val-Cit dipeptide, represents a well-established and effective choice for targeted payload delivery. However, the field of ADC development is continually evolving, with newer linker technologies offering potential advantages in terms of stability, hydrophilicity, and payload release mechanisms.[1][8] A thorough in vitro evaluation using a panel of cytotoxicity assays is paramount to understanding the potency, specificity, and potential liabilities of any new ADC construct. The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding to inform their ADC design and evaluation strategies.

References

A Comparative Guide to the Pharmacokinetic Analysis of Antibody-Drug Conjugates Featuring the Fmoc-PEG6-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is a critical determinant of its efficacy and safety. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the PK behavior of the ADC. This guide provides a comparative analysis of the pharmacokinetic properties of ADCs utilizing the enzyme-cleavable Fmoc-PEG6-Val-Cit-PAB-OH linker and its alternatives. We present supporting experimental data, detailed protocols for key bioanalytical assays, and visualizations to elucidate complex processes.

Data Presentation: A Quantitative Comparison of Linker Performance

The stability of the linker in systemic circulation is paramount to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy. The following tables summarize key quantitative data from comparative studies of different cleavable linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-Sensitive Valine-Citrulline (Val-Cit) > 230 days Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[1]
Valine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] Val-Ala can also lead to less aggregation in ADCs with a high drug-to-antibody ratio (DAR) compared to Val-Cit.[]
Enzyme-Sensitive (Other) β-GlucuronideHighly StableDemonstrates greater stability and efficacy in vivo compared to some peptide linkers but may have tolerability issues.[3] The β-glucuronide MMAF drug-linker has been shown to be highly stable in rat plasma with an extrapolated half-life of 81 days.[4]
Sulfatase-CleavableHigh (over 7 days in mouse plasma)Demonstrates high plasma stability and potent in vitro cytotoxicity.[1]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of ADCs with Different Linkers

Linker TypeADC ExampleAnimal ModelKey Pharmacokinetic ParametersReference
Val-Cit Glutamic acid–valine–citrulline (EVCit) ADCMouseHalf-life: ~12 days[5]
Val-Ala triglycyl peptide linker (CX)-DM1 ADCMouseHalf-life (t1/2): 9.9 days, Clearance (CL): 0.7 mL/h/kg, AUC0→∞: 15,225 h·mg/mL[1]
Non-cleavable (for comparison) SMCC-DM1 ADCMouseHalf-life (t1/2): 10.4 days, Clearance (CL): 0.7 mL/h/kg, AUC0→∞: 14,370 h·mg/mL[1]

The Role of PEGylation and the PAB Spacer

The This compound linker incorporates a polyethylene (B3416737) glycol (PEG) spacer and a p-aminobenzyl alcohol (PAB) self-immolative spacer, both of which influence the ADC's pharmacokinetic properties.

  • PEGylation : The inclusion of a PEG spacer, such as PEG6, increases the hydrophilicity of the ADC. This can lead to several advantages, including:

    • Reduced Aggregation : Hydrophobic payloads can cause ADCs to aggregate, leading to faster clearance from circulation. PEGylation helps to mitigate this.[6][7]

    • Improved Pharmacokinetics : Increased hydrophilicity can lead to a longer plasma half-life and reduced clearance.[6][8] Studies have shown that total antibody pharmacokinetics parallel the trends in aggregation tendency, with slower clearance rates for ADCs with pendant PEG configurations.[7]

  • PAB Spacer : The PAB spacer is a self-immolative unit that facilitates the release of the payload in its unmodified, active form after the Val-Cit dipeptide is cleaved by lysosomal proteases like Cathepsin B.[3][] The stability and immolation rate of the PAB linker are crucial for the cell-killing activity of the ADC.[10]

Experimental Protocols

Accurate pharmacokinetic analysis of ADCs requires robust bioanalytical methods to measure the different ADC species in biological matrices. These typically include the total antibody (conjugated and unconjugated), the conjugated antibody (ADC), and the unconjugated (free) payload.

Protocol 1: Quantification of Total and Conjugated Antibody using ELISA

This protocol outlines a general sandwich ELISA procedure for the quantification of total and conjugated antibody in plasma samples.

Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., 0.5% BSA in PBS)

  • Capture Antibody:

    • For Total Antibody: Anti-human IgG (Fc) antibody

    • For Conjugated Antibody: Anti-payload antibody

  • Detection Antibody: HRP-conjugated anti-human IgG (Fab or Fc specific)

  • Standard: Purified ADC of known concentration

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC standard in assay diluent. Dilute plasma samples in assay diluent. Add 100 µL of standards and samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the standard curve and determine the concentrations of the unknown samples.

Protocol 2: Quantification of Free Payload using LC-MS/MS

This protocol provides a general workflow for the quantification of unconjugated (free) payload in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal Standard (IS): A stable isotope-labeled version of the payload or a structural analog.

  • Protein Precipitation Solvent: e.g., Acetonitrile or methanol (B129727) containing the IS.

  • LC-MS/MS system with a suitable column (e.g., C18).

  • Mobile Phases: Appropriate aqueous and organic mobile phases for gradient elution.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 200 µL of cold protein precipitation solvent containing the internal standard.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient program.

    • Detect the payload and the internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties. The MRM transitions should be optimized for the specific payload.

  • Data Analysis:

    • Integrate the peak areas for the payload and the internal standard.

    • Calculate the peak area ratio (payload/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of the free payload in the unknown samples from the calibration curve. A simple and highly sensitive workflow for the simultaneous quantification of six ADC payloads has been developed and validated.[11][12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the pharmacokinetic analysis of ADCs.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) in Circulation TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease Cathepsin B Payload Free Payload (Cytotoxic Drug) PayloadRelease->Payload CellDeath Cell Death (Apoptosis) Payload->CellDeath

Caption: Mechanism of action for an ADC with a protease-cleavable linker.

ADC_Bioanalysis_Workflow cluster_sample Sample Collection cluster_assays Bioanalytical Assays cluster_data Data Analysis Plasma Plasma Sample TotalAb_ELISA Total Antibody ELISA Plasma->TotalAb_ELISA ConjAb_ELISA Conjugated Antibody ELISA Plasma->ConjAb_ELISA FreePayload_LCMS Free Payload LC-MS/MS Plasma->FreePayload_LCMS PK_Parameters Pharmacokinetic Parameters (Half-life, Clearance, AUC) TotalAb_ELISA->PK_Parameters ConjAb_ELISA->PK_Parameters FreePayload_LCMS->PK_Parameters

References

A Head-to-Head Comparison of Fmoc-Val-Cit and Fmoc-PEG6-Val-Cit-PAB-OH Linkers in Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide, renowned for its susceptibility to cleavage by lysosomal enzymes like cathepsin B. This guide provides a detailed comparison of two prominent Val-Cit-based linkers: the non-PEGylated Fmoc-Val-Cit-PAB and its PEGylated counterpart, Fmoc-PEG6-Val-Cit-PAB-OH. This analysis, tailored for researchers, scientists, and drug development professionals, delves into the impact of PEGylation on ADC performance, supported by experimental data and detailed protocols.

Introduction to the Linkers

Fmoc-Val-Cit-PAB is a well-established linker system in ADC development. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme abundant in the lysosomes of tumor cells.[1][] Upon cleavage, a self-immolative p-aminobenzyl (PAB) spacer facilitates the release of the active cytotoxic drug.[3]

This compound incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units into the Val-Cit-PAB backbone.[4] PEGylation is a widely adopted strategy in drug development to enhance the physicochemical and pharmacokinetic properties of bioconjugates.[5][6] The introduction of a PEG spacer aims to address some of the challenges associated with hydrophobic drug payloads and linkers, such as aggregation and rapid clearance.[6]

Comparative Efficacy and Performance

The inclusion of a PEG6 spacer in the Fmoc-Val-Cit-PAB-OH linker is anticipated to confer several advantages over its non-PEGylated counterpart, primarily by enhancing the hydrophilicity of the ADC. While direct head-to-head experimental data for these two specific linkers is limited in publicly available literature, the effects of PEGylation on Val-Cit-based ADCs have been documented.

A key trade-off with PEGylation is often observed between pharmacokinetic improvements and in vitro potency. One study on affibody-based drug conjugates demonstrated that while the insertion of PEG chains significantly prolonged the circulation half-life, it also led to a reduction in in vitro cytotoxicity.[7][8] Conversely, other research has indicated that PEGylation of a Val-Cit-PAB linker did not significantly impact in vitro cytotoxicity but markedly improved pharmacokinetic properties and reduced aggregation.[5]

The following table summarizes the expected and reported performance characteristics of ADCs constructed with these two linkers, based on available data for similar systems.

Performance MetricFmoc-Val-Cit-PAB ADCThis compound ADCRationale and Supporting Data
Hydrophilicity LowerHigherThe PEG6 spacer increases the overall water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads to prevent aggregation.[5][9]
In Vitro Cytotoxicity Potentially HigherMay be slightly reduced or comparableSome studies have shown a decrease in cytotoxicity with PEGylation, possibly due to steric hindrance affecting cellular uptake or enzyme access.[7][8] Other studies report no significant change.[5]
Plasma Stability GoodGood to ExcellentBoth linkers are based on the stable Val-Cit dipeptide. The PEG spacer may further enhance stability by shielding the linker from non-specific enzymatic degradation.[1][6]
Pharmacokinetics (PK) Shorter half-lifeLonger half-life, reduced clearancePEGylation is known to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life.[5][7][8]
Drug-to-Antibody Ratio (DAR) Potentially limited by hydrophobicityCan potentially achieve higher DARThe increased hydrophilicity imparted by the PEG spacer may allow for the conjugation of more hydrophobic drug molecules per antibody without causing aggregation.[9]
"Bystander" Killing Effect MaintainedMaintainedAs both are cleavable linkers that release a membrane-permeable drug, the bystander effect should be preserved.
Aggregation Higher propensity, especially with hydrophobic payloadsLower propensityThe hydrophilic PEG chain helps to mitigate aggregation driven by hydrophobic interactions between ADC molecules.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. The following are generalized protocols for key experiments in the development of ADCs using either Fmoc-Val-Cit or this compound linkers.

Protocol 1: Synthesis of Drug-Linker and Antibody-Drug Conjugate

This protocol describes the general steps for synthesizing the drug-linker construct and conjugating it to a thiol-containing moiety on the antibody.

A. Synthesis of the Drug-Linker (Example with MMAE)

  • Fmoc Deprotection: Dissolve the Fmoc-linker (Fmoc-Val-Cit-PAB or this compound) in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Purify the deprotected linker via flash column chromatography.

  • Payload Conjugation: Dissolve the deprotected linker and an amine-containing payload (e.g., Monomethyl Auristatin E - MMAE) in anhydrous DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature and monitor its progress by HPLC.

  • Purification: Upon completion, purify the crude drug-linker conjugate by semi-preparative HPLC to obtain the desired product, which is then lyophilized to a solid.

B. Antibody Conjugation

  • Antibody Reduction (if using cysteine conjugation): Reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS) to generate free sulfhydryl groups.

  • Conjugation Reaction: Add the purified drug-linker (which has been modified with a thiol-reactive group like maleimide (B117702), e.g., MC-Val-Cit-PAB-MMAE) to the reduced antibody solution. The maleimide groups will react with the free sulfhydryl groups on the antibody.

  • Quenching: Quench any unreacted maleimide groups with an excess of a small molecule thiol, such as N-acetylcysteine.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, unconjugated antibody, and aggregates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with and without the PEG6 linker), the unconjugated antibody, and the free cytotoxic drug in the appropriate cell culture medium. Add the treatment solutions to the respective wells.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and drug-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature drug release in plasma.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in human and/or rodent plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: At each time point, analyze the samples to determine the average drug-to-antibody ratio (DAR) and the concentration of released free drug.

  • Analysis:

    • DAR Measurement: Use techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to separate and quantify ADC species with different DARs. A decrease in the average DAR over time indicates drug deconjugation.

    • Free Drug Quantification: Precipitate the proteins in the plasma samples and analyze the supernatant using LC-MS/MS to quantify the concentration of the released cytotoxic payload.

  • Data Interpretation: A stable ADC will exhibit minimal change in average DAR and a low concentration of released drug over the incubation period.

Protocol 4: Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the Val-Cit linker by its target enzyme.

  • Enzyme Activation: Activate recombinant human Cathepsin B in an appropriate assay buffer containing a reducing agent like DTT.

  • Reaction Initiation: Add the ADC to the activated Cathepsin B solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by protein precipitation.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Interpretation: An effective Val-Cit linker will show time-dependent release of the cytotoxic drug in the presence of Cathepsin B.

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsin B Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a Val-Cit linker-based ADC.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow start Start seed_cells Seed antigen-positive and antigen-negative cells in 96-well plates start->seed_cells incubate1 Incubate overnight (allow cells to adhere) seed_cells->incubate1 treat_cells Add serial dilutions of ADCs, unconjugated antibody, and free drug incubate1->treat_cells incubate2 Incubate for 72-120 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining ADC in vitro cytotoxicity via MTT assay.

Conclusion

The choice between Fmoc-Val-Cit-PAB and this compound linkers represents a strategic decision in ADC design, hinging on the specific properties of the payload and the desired therapeutic profile. The non-PEGylated linker offers a well-validated and effective mechanism for targeted drug release. The incorporation of a PEG6 spacer in the this compound linker is a rational approach to enhance the hydrophilicity of the ADC, which can lead to improved pharmacokinetics, reduced aggregation, and potentially allow for higher drug loading. However, researchers must empirically validate the impact of this modification on in vitro potency for their specific ADC construct. The experimental protocols provided herein offer a framework for conducting a thorough and objective comparison to guide the selection of the optimal linker for a given therapeutic application.

References

The Bystander Effect: A Comparative Guide to Antibody-Drug Conjugates with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander effect. This guide provides a comprehensive evaluation of the bystander effect mediated by ADCs featuring cleavable linkers, offering a comparative analysis of their performance supported by experimental data.

The bystander effect describes the ability of a cytotoxic payload, released from an ADC that has targeted an antigen-positive (Ag+) cancer cell, to diffuse into and kill neighboring antigen-negative (Ag-) cells.[1][2] This mechanism is particularly crucial in tumors with varied antigen expression, where not all malignant cells can be directly targeted by the ADC. The capacity of an ADC to induce a bystander effect is largely contingent on the properties of its linker and payload.[2][] Cleavable linkers are designed to release the cytotoxic drug in the tumor microenvironment or within the target cell, a prerequisite for the payload to travel to adjacent cells.[2][4]

Comparative Performance of ADCs

The ability to induce a potent bystander effect is a key differentiator among various ADCs. This is often evaluated by comparing ADCs with cleavable linkers, which are designed to release their payload, against those with non-cleavable linkers, where the payload remains attached to the antibody's amino acid residues after degradation and cannot readily exit the cell.[5][6]

A prominent example is the comparison between trastuzumab deruxtecan (B607063) (DS-8201 or T-DXd) and trastuzumab emtansine (T-DM1). DS-8201, which utilizes a cleavable linker, has demonstrated a significant bystander effect, whereas T-DM1, with its non-cleavable linker, does not exhibit this property to the same extent.[6][7] This difference in bystander activity may contribute to the differing clinical efficacies observed between these two HER2-targeting ADCs.[6][8]

Quantitative Data Summary

The following table summarizes in vitro data from co-culture assays designed to quantify the bystander effect of different ADCs. These experiments typically involve co-culturing antigen-positive and antigen-negative cancer cells and measuring the viability of the antigen-negative population after treatment with the ADC.

ADCLinker TypePayloadTarget AntigenAntigen-Positive Cell LineAntigen-Negative Cell LineBystander Effect OutcomeReference
Trastuzumab Deruxtecan (DS-8201) Cleavable (Enzymatic)Deruxtecan (DXd)HER2SKBR3 (HER2+)MCF7 (HER2-)Significant death of HER2-negative cells observed in the presence of HER2-positive cells.[7][9]
Trastuzumab Emtansine (T-DM1) Non-cleavableEmtansine (DM1)HER2SKBR3 (HER2+)MCF7 (HER2-)No significant effect on the viability of HER2-negative cells.[7][9]
Trastuzumab-vc-MMAE Cleavable (Enzymatic)Monomethyl Auristatin E (MMAE)HER2N87, BT474, SKBR3 (HER2+)MCF7 (HER2-)Increased bystander killing of HER2-negative cells with an increasing fraction of HER2-positive cells.[5][10]
Brentuximab Vedotin (SGN-35) Cleavable (Enzymatic)Monomethyl Auristatin E (MMAE)CD30CD30+ cellsCD30- cellsEnhanced killing of CD30-negative cells in the presence of CD30-positive cells.[5]

Mechanism of Bystander Effect with Cleavable Linkers

The bystander effect of ADCs with cleavable linkers is a multi-step process that relies on the specific characteristics of the linker and the cytotoxic payload. The payload must be membrane-permeable to diffuse out of the target cell and into neighboring cells.[][11]

Bystander_Effect_Mechanism cluster_extracellular Tumor Microenvironment cluster_intracellular Ag+ Cell Interior cluster_bystander Ag- Cell Interior ADC Antibody-Drug Conjugate (ADC) Ag_pos Antigen-Positive (Ag+) Cancer Cell ADC->Ag_pos 1. Binding to Target Internalization Internalization Ag_pos->Internalization 2. Endocytosis Ag_neg Antigen-Negative (Ag-) Bystander Cell Payload_diffusion_in Payload Uptake Ag_neg->Payload_diffusion_in 7. Influx into Ag- cell Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic/pH-mediated Payload_release Payload Release Cleavage->Payload_release Payload_diffusion_out Payload Diffusion Payload_release->Payload_diffusion_out 5. Efflux from Ag+ cell Payload_diffusion_out->Ag_neg 6. Diffusion to Bystander Cell Cytotoxicity Cell Death Payload_diffusion_in->Cytotoxicity 8. Induction of Apoptosis

Mechanism of ADC Bystander Effect.

Experimental Protocols for Bystander Effect Evaluation

Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs.[12] Two primary in vitro assays are widely used for this purpose: the co-culture assay and the conditioned medium transfer assay.[7][9]

Direct Co-Culture Bystander Effect Assay

This method directly evaluates the impact of an ADC on antigen-negative cells when they are grown together with antigen-positive cells.[13]

Methodology:

  • Cell Labeling: To distinguish between the two cell populations, the antigen-negative (bystander) cell line is typically engineered to express a fluorescent protein (e.g., GFP).[13]

  • Seeding: Antigen-positive and fluorescently labeled antigen-negative cells are seeded together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[14] Monocultures of each cell line serve as controls.

  • Treatment: The co-cultures and monocultures are treated with various concentrations of the ADC or a vehicle control. The chosen ADC concentration should be highly cytotoxic to the antigen-positive cells while having minimal direct impact on the antigen-negative cells in monoculture.[13]

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for ADC processing and the bystander effect to occur.[12]

  • Analysis: The viability of the antigen-negative (fluorescent) cell population is quantified using methods such as flow cytometry or high-content imaging.[12][14] A significant decrease in the viability of the bystander cells in the co-culture compared to the monoculture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by soluble factors, such as the released payload, that are secreted into the culture medium.[7][13]

Methodology:

  • Preparation of Conditioned Medium:

    • Antigen-positive "donor" cells are cultured and treated with the ADC or a vehicle control for a predetermined time (e.g., 72 hours).[7]

    • The culture supernatant is collected and centrifuged to remove any detached cells and debris.[13]

    • The supernatant is then filtered through a 0.22 µm filter to sterilize it, resulting in the "conditioned medium".[13]

  • Treatment of Bystander Cells:

    • Antigen-negative "recipient" cells are seeded in a 96-well plate and allowed to adhere.[13]

    • The existing medium is replaced with the conditioned medium (from both ADC-treated and vehicle-treated donor cells).

  • Incubation: The recipient cells are incubated in the conditioned medium for 48-72 hours.[13]

  • Analysis: The viability of the recipient cells is assessed using standard cytotoxicity assays like MTT or CellTiter-Glo®.[13] A significant reduction in viability in cells treated with conditioned medium from ADC-treated donor cells compared to those treated with medium from vehicle-treated cells confirms a bystander effect mediated by secreted factors.

Experimental_Workflow cluster_assays In Vitro Bystander Effect Assays cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Assay A1 Seed Ag+ and Labeled Ag- Cells Together A2 Treat with ADC A1->A2 A3 Incubate (48-72h) A2->A3 A4 Analyze Viability of Labeled Ag- Cells A3->A4 B1 Treat Ag+ Cells with ADC B2 Collect and Filter Supernatant (Conditioned Medium) B1->B2 B3 Treat Ag- Cells with Conditioned Medium B2->B3 B4 Incubate (48-72h) B3->B4 B5 Assess Viability of Ag- Cells B4->B5

Workflow for In Vitro Bystander Assays.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the ADC linker Fmoc-PEG6-Val-Cit-PAB-OH are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a detailed protocol for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal.

Key Safety and Disposal Information

A summary of critical safety and handling information is presented below. This data has been compiled from various suppliers and safety data for structurally related compounds.

ParameterInformationSource
Form SolidSigma-Aldrich
Color White to off-whiteSigma-Aldrich
Storage Temperature 2-8°C or -20°CSigma-Aldrich, BroadPharm[1]
Water Hazard Class (WGK) WGK 3 (highly hazardous to water) - for similar compoundSigma-Aldrich
Personal Protective Equipment (PPE) Splash goggles, full suit, dust respirator, boots, gloves.AAPPTec (for Fmoc-Val-OH)[2]
Spill Response (Small) Use appropriate tools to place spilled material into a convenient waste disposal container.AAPPTec (for Fmoc-Val-OH)[2]
Spill Response (Large) Use a shovel to place the spilled material into a convenient waste disposal container.AAPPTec (for Fmoc-Val-OH)[2]
Fire Extinguishing Media Carbon dioxide or dry chemical extinguisher for small fires. Water spray, fog, or foam for large fires. Do not use a water jet.AAPPTec (for Fmoc-Val-OH)[2]

Experimental Workflow: this compound in ADC Synthesis

The following diagram illustrates a typical experimental workflow involving the use of this compound in the synthesis of an Antibody-Drug Conjugate. Understanding this workflow is essential for identifying the various waste streams that will require proper disposal.

experimental_workflow cluster_synthesis ADC Synthesis start Start: This compound deprotection Fmoc Deprotection (e.g., with piperidine) start->deprotection 1. activation Payload Activation (e.g., with NHS ester) deprotection->activation 2. conjugation Conjugation to Antibody activation->conjugation 3. purification Purification of ADC (e.g., chromatography) conjugation->purification 4. analysis Analysis and Characterization (e.g., HPLC, MS) purification->analysis 5. end Final ADC Product analysis->end 6.

A typical experimental workflow for ADC synthesis.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and related waste materials.

Waste Segregation

Proper segregation of waste is the first and most critical step. At the point of generation, separate the waste into the following categories:

  • Solid Chemical Waste: Unused or expired this compound powder.

  • Contaminated Labware: Disposable items that have come into direct contact with the compound, such as pipette tips, centrifuge tubes, and gloves.

  • Liquid Chemical Waste: Solutions containing this compound, including reaction mixtures, purification fractions, and cleaning solvents.

Solid Waste Disposal
  • Collection: Carefully collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

Contaminated Labware Disposal
  • Decontamination (if feasible): For non-disposable items, a thorough decontamination procedure should be followed. This may involve rinsing with an appropriate solvent, which should then be collected as liquid chemical waste.

  • Collection of Disposables: Place all contaminated disposable labware into a designated hazardous waste container, separate from regular lab trash.

  • Labeling and Storage: As with solid waste, the container must be properly labeled and stored in the designated waste accumulation area.

Liquid Waste Disposal
  • Aqueous Solutions: Due to the high water hazard potential (based on similar compounds), do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated, sealed, and labeled hazardous aqueous waste container.

  • Organic Solvents: Solutions of the compound in organic solvents (e.g., DMF, DMSO) must be collected in a designated hazardous organic solvent waste container. Do not mix incompatible solvents.

  • Labeling and Storage: All liquid waste containers must be clearly labeled with the chemical name, solvent, and approximate concentration, and stored in a secondary containment tray in the designated waste accumulation area.

Final Disposal Logistics
  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.

  • Waste Pickup: Arrange for the collection of all hazardous waste by a licensed and certified hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by local and national regulations.

Disposal Decision Pathway

The following diagram provides a logical pathway for making decisions regarding the proper disposal of this compound and associated waste.

disposal_pathway cluster_waste_type Identify Waste Type start Waste Generation (this compound) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_waste Liquid Chemical Waste Container is_liquid->liquid_waste Yes labware_waste Contaminated Labware Container is_labware->labware_waste Yes final_disposal Dispose via Certified Hazardous Waste Contractor is_labware->final_disposal No solid_waste->final_disposal liquid_waste->final_disposal labware_waste->final_disposal

A decision pathway for proper waste disposal.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Essential Safety and Operational Guide for Handling Fmoc-PEG6-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-PEG6-Val-Cit-PAB-OH. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, adherence to the following personal protective equipment standards is mandatory to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Chemical safety goggles should always be worn to protect against dust particles and splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[2] It is crucial to dispose of contaminated gloves immediately after use in accordance with institutional and local regulations.[2]
Body Protection A laboratory coat is required to protect against contamination of personal clothing.[1] For larger spills, a full suit may be necessary.[2]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a dust respirator (e.g., N95 or P1) is necessary to avoid inhalation of fine particles.[2] For significant spill cleanup, a self-contained breathing apparatus may be required.[2]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the critical steps for the safe handling of this compound from receipt to experimental use. This compound is an enzyme-cleavable ADC linker.[3][4][5]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a designated, well-ventilated, and cool area, as some suppliers recommend storage at -20°C.[5][6]

Weighing and Aliquoting:

  • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Use appropriate tools, such as a chemical spatula and weighing paper, to handle the solid.

  • Minimize the creation of dust.

  • Prepare aliquots for single-use where possible to avoid repeated handling of the bulk material.

Dissolution and Experimental Use:

  • Consult product information for appropriate solvents; DMSO and DMF are commonly used.[5]

  • Add the solvent to the solid compound slowly and stir to dissolve.

  • The Fmoc protecting group can be removed using a base such as piperidine (B6355638).[3][4][5] This process should be performed in a chemical fume hood.[7]

  • The Val-Cit linker is designed to be cleaved by cellular proteases like Cathepsin B.[3][4][6]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction cluster_disposal Disposal A Receiving & Inspection B Storage (-20°C) A->B Store Securely C Weighing & Aliquoting B->C Transfer to Hood D Dissolution (e.g., DMF, DMSO) C->D Prepare Solution G Waste Segregation C->G Generate Waste E Fmoc Deprotection (e.g., Piperidine) D->E Initiate Reaction D->G Generate Waste F Conjugation to Payload E->F Proceed with Synthesis E->G Generate Waste F->G Generate Waste H Hazardous Waste Disposal G->H Follow Protocol

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. Treat all waste as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[1]

Solid Waste:

  • Unused/Expired Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed, and chemically compatible container.[1]

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste and must be disposed of in a designated hazardous waste container.[1]

Liquid Waste:

  • Reaction Mixtures: Solutions containing this compound, as well as waste from deprotection steps (e.g., piperidine in DMF), must be collected in a labeled, sealed, and appropriate hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of the chemical constituents.[1]

General Guidance:

  • Never dispose of this compound or its waste down the drain.[1]

  • Store all hazardous waste in a designated accumulation area, segregated from incompatible chemicals, until it can be collected by your institution's hazardous waste management program.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.